molecular formula C7H15NO B1296265 1-Methyl-4-piperidinemethanol CAS No. 20691-89-8

1-Methyl-4-piperidinemethanol

Cat. No.: B1296265
CAS No.: 20691-89-8
M. Wt: 129.2 g/mol
InChI Key: KJZLJGZZDNGGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-piperidinemethanol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116001. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-methylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZLJGZZDNGGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40297432
Record name 1-Methyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20691-89-8
Record name 1-Methyl-4-piperidinemethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-4-piperidinemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40297432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-4-piperidinemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1-Methyl-4-piperidinemethanol (CAS 20691-89-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol, with the CAS number 20691-89-8, is a heterocyclic alcohol that serves as a versatile building block in the chemical and pharmaceutical industries.[1] Its structure, featuring a piperidine ring with a methyl group on the nitrogen and a hydroxymethyl group at the 4-position, imparts unique reactivity and potential biological activity.[2] This compound is a key intermediate in the synthesis of a wide range of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and polymers.[3][4] Furthermore, emerging research has highlighted its potential as a direct pharmacological agent, notably as a kinase inhibitor with antitumor properties.[5][6]

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, spectral data, and a review of its applications in drug discovery and development, with a focus on its potential as a VEGFR-2 inhibitor.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[6] The presence of the tertiary amine and primary alcohol functional groups dictates its chemical reactivity, offering sites for various chemical transformations.[7] The key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 20691-89-8[1]
Molecular Formula C₇H₁₅NO[5]
Molecular Weight 129.20 g/mol [5]
Appearance Colorless to yellow liquid[3]
Boiling Point 108 °C at 10 mmHg[3][8]
Density 0.981 g/mL at 25 °C[3]
Refractive Index 1.476[3]
pKa (predicted) 14.94 ± 0.10[3]
InChI Key KJZLJGZZDNGGCA-UHFFFAOYSA-N[3]
SMILES CN1CCC(CC1)CO[6]

Spectroscopic Data

The structural identity of this compound can be confirmed by various spectroscopic methods. The following tables summarize the key spectral data.

3.1. NMR Spectroscopy [8]

¹H NMR (300MHz, CDCl₃) ¹³C NMR (75.5 MHz, CDCl₃)
δ (ppm) Assignment
1.28 (dq, J = 12.2, 3.7Hz, 2H)3-Hax, 5-Hax
1.38-1.55 (m, 1H)4-H
1.68-1.79 (m, 2H)3-Heq, 5-Heq
1.93 (dt, J = 11.8, 2.3Hz, 2H)2-Hax, 6-Hax
2.26 (s, 3H)N-CH₃
2.82-2.92 (m, 2H)2-Heq, 6-Heq
3.12 (sbr, 1H)OH
3.46 (d, J = 6.4 Hz, 2H)CH₂OH

3.2. Mass Spectrometry [8]

MS (70eV, EI)
m/z Relative Intensity (%)
12955
128100
11210
9821

3.3. Infrared Spectroscopy

IR (ATR-Neat)
Technique ATR-Neat (DuraSamplIR II)
Source of Spectrum Bio-Rad Laboratories, Inc.

Note: Specific peak assignments for the IR spectrum are not detailed in the search results but a representative spectrum is available on PubChem.[7]

Experimental Protocols

The synthesis of this compound can be achieved through several routes. Below are detailed protocols for two common methods.

4.1. Synthesis via Reduction of Ethyl 1-Methylpiperidine-4-carboxylate

This method involves the reduction of the corresponding ester using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[8]

Experimental Workflow:

G start Start: Ethyl 1-methylpiperidine-4-carboxylate in Ethyl Ether reagent Add to LiAlH₄ suspension in Ethyl Ether at 0 °C start->reagent reaction Warm to RT Stir for 4 hours reagent->reaction quench Quench with H₂O reaction->quench filtration Filter to remove precipitate quench->filtration extraction Concentrate filtrate under reduced pressure filtration->extraction purification Purify by distillation under reduced pressure extraction->purification product Product: This compound purification->product

Synthesis of this compound via ester reduction.

Protocol:

  • A solution of ethyl 1-methylpiperidine-4-carboxylate (10.1 g, 59.0 mmol) in ethyl ether (40 mL) is slowly added dropwise to a suspension of lithium aluminum hydride (2.46 g, 64.9 mmol) in ethyl ether (200 mL) at 0 °C.[9]

  • The reaction mixture is allowed to gradually warm to room temperature and is stirred continuously for 4 hours.[9]

  • The reaction is then quenched by the slow addition of water (10 mL), and stirring is continued for an additional 30 minutes.[9]

  • The resulting white precipitate is removed by filtration and washed thoroughly with ethyl ether (250 mL).[9]

  • The filtrate is concentrated under reduced pressure to remove the solvent, yielding an oily product.[9]

  • The crude product is purified by distillation under reduced pressure (boiling point 108 °C, 14 mbar) to give this compound as a colorless oil (6.40 g, 84% yield).[9]

4.2. Synthesis via Reduction of 1-Methyl-4-piperidone

Another common approach is the reduction of the corresponding ketone, 1-methyl-4-piperidone, using a milder reducing agent such as sodium borohydride. While a detailed protocol for this specific transformation was not found in the search results, a general procedure based on similar reductions is provided below.

Experimental Workflow:

G start Start: 1-Methyl-4-piperidone in Methanol reagent Add Sodium Borohydride in portions at 0 °C start->reagent reaction Stir at RT until completion (TLC) reagent->reaction quench Quench with H₂O and adjust pH reaction->quench extraction Extract with an organic solvent (e.g., CH₂Cl₂) quench->extraction drying Dry organic phase (e.g., Na₂SO₄) extraction->drying purification Concentrate and purify (e.g., distillation) drying->purification product Product: This compound purification->product

Synthesis of this compound via ketone reduction.

General Protocol:

  • Dissolve 1-methyl-4-piperidone in a suitable alcoholic solvent, such as methanol or ethanol, and cool the solution in an ice bath.

  • Slowly add sodium borohydride in portions to the stirred solution.

  • After the addition is complete, remove the ice bath and continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding water. The pH may be adjusted with a dilute acid.

  • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

  • Purify the crude product, typically by distillation under reduced pressure.

Applications in Drug Discovery and Development

This compound is a valuable scaffold in medicinal chemistry.[10] The piperidine moiety is a common structural feature in many bioactive molecules, particularly those targeting the central nervous system.[11] This compound serves as a crucial intermediate in the synthesis of various therapeutic agents.[7]

5.1. Antitumor and Kinase Inhibitory Activity

Recent studies have identified (1-Methylpiperidin-4-yl)methanol as a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and vesicular glutamate transporter 2 (vglut2).[5][6] It is also reported to be active against human tumor xenografts.[5] In vitro experiments have shown that it can inhibit cellular proliferation by blocking protein synthesis and causing cell cycle arrest at the G1 phase.[5] This suggests potential as an antitumor agent that may inhibit tumor growth without significant toxicity to normal tissues.[6] While the compound is described as a "potent inhibitor," specific IC₅₀ values for this compound against VEGFR-2 were not found in the public domain during the literature search for this guide.

5.2. VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[12] Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, activating multiple downstream signaling cascades.[1][8] These pathways, including the PLCγ/PKC/MAPK and PI3K/Akt pathways, ultimately lead to endothelial cell proliferation, migration, and survival.[1][7] Small molecule inhibitors, such as this compound, can block these processes by inhibiting the kinase activity of VEGFR-2.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation VEGF VEGF VEGF->VEGFR2 Binds & Activates Inhibitor This compound Inhibitor->VEGFR2 Inhibits

Simplified VEGFR-2 signaling pathway and the point of inhibition.

5.3. VEGFR-2 Kinase Inhibition Assay Protocol

To determine the inhibitory activity of compounds like this compound against VEGFR-2, an in vitro kinase assay is typically performed. The following is a representative protocol based on commercially available assay kits.[13]

Protocol:

  • Master Mixture Preparation: Prepare a master mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[13]

  • Plate Setup: Add the master mix to the wells of a 96-well plate.[12]

  • Inhibitor Addition: Add serial dilutions of this compound (dissolved in DMSO and diluted in 1x Kinase Buffer) to the 'Test Inhibitor' wells. Add buffer with the same DMSO concentration to the 'Positive Control' (no inhibitor) and 'Blank' (no enzyme) wells. The final DMSO concentration should not exceed 1%.[13]

  • Enzyme Addition: Initiate the reaction by adding a solution of recombinant human VEGFR-2 kinase to the 'Test Inhibitor' and 'Positive Control' wells. Add only buffer to the 'Blank' wells.[13]

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).[13]

  • Signal Detection: Stop the reaction and measure the kinase activity. This is often done using a luminescence-based assay (e.g., Kinase-Glo™) that quantifies the amount of ATP consumed. The amount of remaining ATP is inversely proportional to the kinase activity.[12][13]

  • Data Analysis: Subtract the 'Blank' readings from all other readings. Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[14] Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[15]

  • Handling: Wash hands thoroughly after handling.[15]

  • First Aid (Eyes): In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician.[14]

  • First Aid (Skin): In case of skin contact, wash with plenty of soap and water.[14]

  • Transport: It is not classified as dangerous goods for transport (ADR/RID, IMDG, IATA).[15]

Conclusion

This compound is a valuable chemical entity with significant applications as a synthetic intermediate and emerging potential as a direct pharmacological agent. Its role as a building block for complex pharmaceutical compounds is well-established. The identification of its potent inhibitory activity against VEGFR-2 opens new avenues for its investigation in the context of anticancer drug discovery. This guide has provided a comprehensive technical overview of its properties, synthesis, and biological context to support further research and development efforts in this area.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol, with the CAS number 20691-89-8, is a heterocyclic organic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom and a hydroxymethyl group at the 4-position.[1] This versatile molecule serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and chemical industries.[1][2] Its unique structure, combining a tertiary amine and a primary alcohol, imparts specific reactivity that makes it a valuable synthon for creating drug candidates and other bioactive molecules targeting various therapeutic areas, including the central nervous system.[3] This guide provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and its role in synthetic pathways.

Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₇H₁₅NO[1][2][4]
Molecular Weight 129.20 g/mol [1][2][5][6]
Appearance Colorless to pale yellow liquid[1][7][8]
Boiling Point 108 °C at 10 mmHg200.0 °C at 760 mmHg[1][2][4][7][9][6]
Melting Point 29.0 °C to 31.0 °C[6]
Density 0.981 g/mL at 25 °C[1][3][7]
Refractive Index 1.476 at 25 °C[1][3]
pKa (Predicted) 14.94 ± 0.10[1][2][3][7]
logP (Calculated) 0.3[5]
Solubility Soluble in water, ethanol, methanol, and dichloromethane.[10][11]
Flash Point 110 °C[2][7][9]
InChI Key KJZLJGZZDNGGCA-UHFFFAOYSA-N[1][2][5][6]
SMILES CN1CCC(CC1)CO[1][2][6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below.

Determination of Boiling Point (Capillary Method)

The boiling point is determined as the temperature at which the vapor pressure of the liquid equals the external pressure.[12]

  • Apparatus : Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating mantle or Bunsen burner, and liquid paraffin or silicone oil.

  • Procedure :

    • A small amount of this compound is placed into the small test tube.

    • The capillary tube is placed in the test tube with its open end submerged in the liquid.

    • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is immersed in the Thiele tube containing the heating oil.

    • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

    • The heat is removed when a continuous stream of bubbles is observed.

    • The temperature at which the liquid begins to enter the capillary tube upon cooling is recorded as the boiling point.[13]

Determination of pKa (Potentiometric Titration)

The pKa, a measure of the amine's basicity, is determined by monitoring the pH of a solution during titration with a strong acid.[14]

  • Apparatus : Calibrated pH meter with electrode, burette, beaker, and magnetic stirrer.

  • Reagents : A known concentration of this compound in deionized water, and a standardized solution of a strong acid (e.g., HCl).

  • Procedure :

    • A precise volume of the this compound solution is placed in the beaker with the magnetic stir bar.

    • The pH electrode is immersed in the solution, and the initial pH is recorded.

    • The acid titrant is added in small, precise increments from the burette.

    • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

    • The titration continues past the equivalence point.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa is determined as the pH at the half-equivalence point, where half of the amine has been neutralized.[14]

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) measures the lipophilicity of a compound by determining its distribution between an organic and an aqueous phase.[15]

  • Apparatus : Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.

  • Reagents : this compound, n-octanol, and a suitable buffer (e.g., phosphate-buffered saline, pH 7.4). The two phases must be pre-saturated with each other.

  • Procedure :

    • A known amount of this compound is dissolved in one of the pre-saturated phases.

    • A precise volume of this solution is added to the separatory funnel along with a precise volume of the other pre-saturated phase.

    • The funnel is sealed and agitated using the mechanical shaker for a set period to allow for partitioning equilibrium to be reached.

    • The mixture is allowed to stand until the two phases have completely separated.

    • A sample is carefully taken from each phase.

    • The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

    • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

    • The logP is the base-10 logarithm of P.[15]

Synthetic Workflow and Role as an Intermediate

This compound is a key intermediate synthesized through various routes. A common and efficient method is the reduction of an ester, such as ethyl 1-methylpiperidine-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[2][16]

G cluster_synthesis Synthesis of this compound A Ethyl 1-methylpiperidine- 4-carboxylate C Reaction Mixture (Stir at RT for 4h) A->C B LiAlH₄ in Et₂O B->C D Quenching (Add H₂O) C->D E Filtration D->E F Concentration (Reduced Pressure) E->F G Purification (Vacuum Distillation) F->G H This compound (Final Product) G->H

Synthetic workflow for this compound.

The true value of this compound lies in its utility as a scaffold for building more complex, pharmacologically active molecules. Its primary alcohol and tertiary amine functional groups serve as reactive handles for further chemical modifications. Piperidine derivatives synthesized from this intermediate are known to interact with various biological targets and signaling pathways.

G cluster_role Role as a Synthetic Intermediate cluster_start cluster_derivatives Pharmacologically Active Piperidine Derivatives cluster_pathways Modulated Signaling Pathways A This compound B Analgesics (Opioid Receptors) A->B Synthetic Modification C Antipsychotics (Dopamine/Serotonin Receptors) A->C Synthetic Modification D Anticancer Agents A->D Synthetic Modification E PI3K/Akt Pathway D->E Targets F NF-κB Pathway D->F Targets G STAT3 Signaling D->G Targets

Role of this compound in drug development.

While this compound itself is not typically the final active pharmaceutical ingredient, its derivatives have shown potential in modulating critical signaling pathways involved in cancer progression, such as the PI3K/Akt, NF-κB, and STAT3 pathways.[17] This highlights its importance in discovery chemistry for generating novel therapeutic agents.

References

An In-depth Technical Guide to 1-Methyl-4-piperidinemethanol: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-piperidinemethanol is a heterocyclic organic compound that serves as a versatile building block in synthetic chemistry. Its unique structural features, combining a tertiary amine and a primary alcohol on a piperidine scaffold, make it a valuable intermediate in the pharmaceutical industry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the molecular and physicochemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its application in the synthesis of drug candidates, including a discussion on its role as a precursor to dopamine receptor modulators.

Core Properties of this compound

This compound, also known as (1-methylpiperidin-4-yl)methanol, is a colorless to pale yellow liquid under standard conditions. Its chemical structure and fundamental properties are summarized below.

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number 20691-89-8
Appearance Colorless to yellow liquid
Boiling Point 108°C at 10 mmHg
Density 0.981 g/mL at 25°C[1]
Refractive Index 1.476
pKa 14.94 ± 0.10 (Predicted)[1]
SMILES CN1CCC(CC1)CO
InChI Key KJZLJGZZDNGGCA-UHFFFAOYSA-N

Synthesis of this compound: Experimental Protocol

The synthesis of this compound can be achieved through various synthetic routes. One common and efficient method is the reduction of an appropriate ester, such as ethyl 1-methylpiperidine-4-carboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Reduction of Ethyl 1-methylpiperidine-4-carboxylate

This protocol details the synthesis of this compound via the reduction of ethyl 1-methylpiperidine-4-carboxylate.

Materials:

  • Ethyl 1-methylpiperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Water

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • A solution of ethyl 1-methylpiperidine-4-carboxylate (e.g., 10.1 g, 59.0 mmol) in anhydrous diethyl ether (40 mL) is prepared in a dropping funnel.

  • A suspension of lithium aluminum hydride (e.g., 2.46 g, 64.9 mmol) in anhydrous diethyl ether (200 mL) is prepared in a three-necked flask equipped with a condenser, a dropping funnel, and a nitrogen inlet, cooled to 0°C in an ice bath.

  • The solution of the ester is added dropwise to the LiAlH₄ suspension with continuous stirring, maintaining the temperature at 0°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4 hours.

  • The reaction is then carefully quenched by the slow, dropwise addition of water (10 mL) while cooling the flask in an ice bath.

  • The resulting white precipitate is removed by filtration and washed thoroughly with diethyl ether (250 mL).

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation (boiling point 108°C at 14 mbar) to yield this compound as a colorless oil (typical yield: ~84%).[2]

Applications in Drug Development: A Precursor to Dopamine Receptor Antagonists

The piperidine moiety is a common scaffold in many CNS-active drugs. This compound serves as a key starting material for the synthesis of various drug candidates, including those that modulate dopamine receptors. Dopamine D4 receptor antagonists, for instance, are being investigated for their potential in treating neurological and psychiatric disorders.

The following diagram illustrates a generalized synthetic workflow for the development of a dopamine D4 receptor antagonist starting from this compound.

G A This compound B Activation of Hydroxyl Group (e.g., Tosylation, Mesylation) A->B SOCl₂, TsCl, or MsCl C Nucleophilic Substitution with Phenol Derivative B->C Ar-OH, Base D Piperidine Ether Intermediate C->D E Further Functionalization (e.g., Amide Coupling) D->E Coupling Reagents F Final Drug Candidate (Dopamine D4 Receptor Antagonist) E->F

Synthetic workflow for a dopamine D4 receptor antagonist.
Signaling Pathway of Dopamine D4 Receptor Antagonism

Dopamine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in neurotransmission. The D4 receptor, in particular, is implicated in various cognitive and emotional processes. Antagonists of the D4 receptor block the binding of endogenous dopamine, thereby inhibiting its downstream signaling cascade. This mechanism is of therapeutic interest for conditions characterized by dopaminergic dysregulation.

The diagram below depicts the simplified signaling pathway of a dopamine D4 receptor and the inhibitory action of an antagonist derived from this compound.

G cluster_0 Postsynaptic Neuron D4R Dopamine D4 Receptor G_protein Gαi/o D4R->G_protein AC Adenylate Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Altered Neuronal Excitability PKA->Cellular_Response Dopamine Dopamine Dopamine->D4R Binds and Activates Antagonist D4 Antagonist (derived from this compound) Antagonist->D4R Blocks Binding

References

An In-depth Technical Guide to 1-Methyl-4-piperidinemethanol: Structure, Stereochemistry, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methyl-4-piperidinemethanol, a key intermediate in the pharmaceutical and chemical industries. The document details its chemical structure, stereochemical properties, physicochemical data, and a representative synthetic protocol.

Core Structural and Chemical Identity

This compound, with the CAS number 20691-89-8, is a heterocyclic alcohol featuring a piperidine ring.[1] Its molecular structure consists of a methyl group attached to the nitrogen atom at position 1 and a hydroxymethyl group at position 4 of the piperidine ring.[2] The IUPAC name for this compound is (1-methylpiperidin-4-yl)methanol.[2][3]

The presence of the nitrogen atom within the piperidine ring imparts basic properties to the molecule, while the hydroxyl group allows for a range of chemical modifications, such as esterification and etherification.[4][5] This versatile reactivity makes it a valuable building block in organic synthesis.[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[1][2] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₇H₁₅NO[1][2][3]
Molecular Weight 129.20 g/mol [1][2][3]
Boiling Point 108 °C at 10 mmHg[1][4]
Density 0.981 g/mL at 25 °C[1]
Refractive Index 1.476[1]
Predicted pKa 14.94 ± 0.10[1]
Appearance Colorless to yellow liquid[1][2][5]

Stereochemistry: An Achiral Molecule

A critical aspect of any molecule intended for pharmaceutical development is its stereochemistry. In the case of this compound, the molecule is achiral .

While the C4 carbon of the piperidine ring is substituted with four different groups (the hydroxymethyl group, a hydrogen atom, and two pathways around the ring to the nitrogen atom), the rapid chair-flipping conformation of the six-membered piperidine ring at room temperature results in a plane of symmetry. This dynamic process renders the molecule superimposable on its mirror image, and therefore, it does not exhibit optical activity. The standard InChIKey for this compound, KJZLJGZZDNGGCA-UHFFFAOYSA-N, further supports its achiral nature.[1][3]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reduction of an appropriate ester precursor, such as ethyl 1-methylpiperidine-4-carboxylate.[1][4]

Experimental Protocol: Reduction of Ethyl 1-methylpiperidine-4-carboxylate

This protocol details the synthesis of this compound via the reduction of ethyl 1-methylpiperidine-4-carboxylate using lithium aluminum hydride (LiAlH₄).[4][6]

Materials:

  • Ethyl 1-methylpiperidine-4-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O)

  • Water

  • Dichloromethane

  • Methanol

  • Triethylamine

  • Phosphomolybdic acid solution (for TLC visualization)

Procedure:

  • A solution of ethyl 1-methylpiperidine-4-carboxylate (10.1 g, 59.0 mmol) in anhydrous diethyl ether (40 mL) is prepared.

  • This solution is added dropwise to a stirred suspension of lithium aluminum hydride (2.46 g, 64.9 mmol) in anhydrous diethyl ether (200 mL) at 0 °C under an inert atmosphere.

  • The reaction mixture is allowed to gradually warm to room temperature and is stirred for an additional 4 hours.

  • Upon completion of the reaction, it is carefully quenched by the slow, dropwise addition of water (10 mL).

  • The mixture is stirred for 30 minutes, during which a white precipitate forms.

  • The precipitate is removed by filtration and washed thoroughly with diethyl ether (250 mL).

  • The combined filtrate and washes are concentrated under reduced pressure to remove the solvent, yielding a crude oily product.

  • The crude product is purified by vacuum distillation (boiling point 108 °C at 14 mbar) to afford pure this compound as a colorless oil (6.40 g, 84% yield).

  • The purity of the product can be assessed by thin-layer chromatography (TLC) using a mobile phase of dichloromethane/methanol (5:1) with 5% triethylamine. The product will appear as a dark blue spot upon staining with phosphomolybdic acid.[6]

Synthetic Workflow Diagram

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Reaction and Workup cluster_product Product Ethyl 1-methylpiperidine-4-carboxylate Ethyl 1-methylpiperidine-4-carboxylate Reaction in Diethyl Ether Reaction in Diethyl Ether Ethyl 1-methylpiperidine-4-carboxylate->Reaction in Diethyl Ether Lithium aluminum hydride Lithium aluminum hydride Lithium aluminum hydride->Reaction in Diethyl Ether Quenching with Water Quenching with Water Reaction in Diethyl Ether->Quenching with Water 4 hours Filtration Filtration Quenching with Water->Filtration Solvent Evaporation Solvent Evaporation Filtration->Solvent Evaporation Vacuum Distillation Vacuum Distillation Solvent Evaporation->Vacuum Distillation This compound This compound Vacuum Distillation->this compound 84% yield

Caption: Synthetic workflow for this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of compounds with potential therapeutic applications.[1] Its structural motif is found in molecules targeting the central nervous system.[2] Research has indicated that derivatives of this compound may possess antidepressant, neuroprotective, and analgesic properties.[2] Furthermore, it is utilized in the development of novel synthetic methodologies and in material science for the creation of functional polymers.[2]

Biological Activity

While primarily used as a synthetic intermediate, this compound and its derivatives have been investigated for their biological effects. Some studies suggest that certain piperidine derivatives can exhibit neuroprotective and antidepressant activities.[2] There is also mention of its potential use in the development of antitumor agents, with one source indicating inhibitory activity against human tumor xenografts by binding to tyrosine residues in kinase domains.[5]

Safety and Handling

This compound is classified as an irritant, causing skin and serious eye irritation.[3] It may also cause respiratory irritation.[3] Therefore, appropriate personal protective equipment, including gloves and eye protection, should be used when handling this compound. It is sensitive to air and should be stored under an inert atmosphere.[2]

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-Methyl-4-piperidinemethanol. The information is tailored for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative data in clearly structured tables, details experimental protocols for data acquisition, and includes visualizations to aid in the interpretation of the spectral information.

Molecular Structure and NMR Data

This compound is a substituted piperidine derivative with the chemical formula C₇H₁₅NO. Its structure consists of a piperidine ring N-methylated at position 1 and substituted with a hydroxymethyl group at position 4. The structural features give rise to a distinct set of signals in both ¹H and ¹³C NMR spectra, which are invaluable for its identification and characterization.

Below is a diagram illustrating the molecular structure of this compound with atom numbering for reference in the NMR data tables.

Molecular Structure of this compound
¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in deuterated chloroform (CDCl₃) on a 300 MHz spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Chemical Shift (δ) [ppm]MultiplicityIntegrationCoupling Constant (J) [Hz]Assignment
1.28dq2H12.2, 3.73-Hax, 5-Hax
1.38-1.55m1H-4-H
1.68-1.79m2H-3-Heq, 5-Heq
1.93dt2H11.8, 2.32-Hax, 6-Hax
2.26s3H-N-CH₃
2.82-2.92m2H-2-Heq, 6-Heq
3.12sbr1H-OH
3.46d2H6.4CH₂OH

dq = doublet of quartets, m = multiplet, dt = doublet of triplets, s = singlet, sbr = broad singlet, d = doublet

¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound was also recorded in CDCl₃, on a 75.5 MHz spectrometer.[1] The chemical shifts (δ) are reported in ppm.

Chemical Shift (δ) [ppm]Assignment
28.8C-3, C-5
37.9C-4
46.3N-CH₃
55.5C-2, C-6
67.4CH₂OH

Experimental Protocols

The following sections describe a general methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, based on standard laboratory practices.

Sample Preparation

A standard protocol for preparing a liquid sample for NMR analysis is as follows:

  • Sample Weighing: Approximately 10-20 mg of this compound is accurately weighed and transferred into a clean, dry vial.

  • Solvent Addition: About 0.6-0.7 mL of deuterated chloroform (CDCl₃) is added to the vial to dissolve the sample. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Homogenization: The vial is gently agitated to ensure the complete dissolution of the sample, resulting in a clear, homogeneous solution.

  • Filtering and Transfer: The solution is then filtered through a pipette plugged with a small amount of glass wool or a syringe filter directly into a 5 mm NMR tube. This step is crucial to remove any particulate matter that could adversely affect the magnetic field homogeneity and the quality of the resulting spectrum.

  • Capping: The NMR tube is securely capped to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following is a representative workflow for acquiring NMR spectra.

General Experimental Workflow for NMR Spectroscopy

Instrumentation:

  • Spectrometer: A 300 MHz NMR spectrometer for ¹H NMR and a 75.5 MHz spectrometer for ¹³C NMR.

  • Probe: A standard 5 mm broadband probe.

  • Temperature: The experiments are typically conducted at room temperature (approximately 298 K).

¹H NMR Parameters (300 MHz):

  • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16 scans.

¹³C NMR Parameters (75.5 MHz):

  • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to provide a spectrum with singlets for each carbon atom.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 128-1024 scans, or more, may be necessary to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted from the time domain to the frequency domain using a Fourier transform.

  • Phase Correction: The transformed spectrum is manually or automatically phase-corrected to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H NMR and δ = 77.16 ppm for ¹³C NMR) or an internal standard like TMS (δ = 0.00 ppm).

  • Peak Picking and Integration: The peaks are identified, and for ¹H NMR, the area under each peak is integrated to determine the relative number of protons.

This guide provides the essential ¹H and ¹³C NMR spectral data and a representative experimental framework for this compound, which are fundamental for its use in research and development.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) analysis of 1-Methyl-4-piperidinemethanol, a key intermediate in pharmaceutical synthesis. This document details experimental protocols, fragmentation patterns, and quantitative data to support researchers in the identification and characterization of this compound.

Introduction

This compound (CAS No. 20691-89-8) is a heterocyclic alcohol with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol .[1][2] Its structure, featuring a tertiary amine and a primary alcohol, dictates its behavior in mass spectrometry. Accurate MS analysis is crucial for its quality control and for monitoring its presence in reaction mixtures and final products. This guide focuses primarily on Electron Ionization (EI) mass spectrometry, a common technique for the analysis of volatile and semi-volatile compounds like this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
CAS Number 20691-89-8
Appearance Colorless to yellow liquid
Boiling Point 108°C at 10 mmHg
Density 0.981 g/mL at 25°C

Mass Spectrometry Data

Electron Ionization (EI) at 70eV is a standard method for the analysis of this compound, typically coupled with Gas Chromatography (GC-MS). The resulting mass spectrum is characterized by a distinct fragmentation pattern.

Quantitative Data Summary

The table below summarizes the major ions observed in the 70eV EI mass spectrum of this compound.

m/zProposed Fragment IonRelative Intensity (%)
129[M]⁺• (Molecular Ion)55
128[M-H]⁺100
112[M-OH]⁺10
98[M-CH₂OH]⁺21

Data sourced from ChemicalBook.[2][3]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of the volatile this compound.

Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent capillary column suitable for amine analysis).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (e.g., 20:1).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-300.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.

  • Prepare working standards and quality control samples by serial dilution of the stock solution.

  • For complex matrices, consider liquid-liquid extraction or solid-phase extraction to isolate the analyte.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile derivatives or when higher sensitivity is required, LC-MS/MS with Electrospray Ionization (ESI) is a viable alternative.

Instrumentation:

  • A high-performance liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.

Chromatographic Conditions:

  • Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Method:

    • Perform a full scan to determine the precursor ion, which will be the protonated molecule [M+H]⁺ (m/z 130).

    • Perform a product ion scan of the precursor ion to identify characteristic fragment ions. The collision energy should be optimized to achieve a good distribution of fragments.

Sample Preparation:

  • Prepare a stock solution of this compound in the initial mobile phase composition at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed fragmentation pathway of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Dilution Serial Dilution Stock->Dilution Extraction Extraction (if needed) Dilution->Extraction GC Gas Chromatography (Separation) Dilution->GC Extraction->GC MS Mass Spectrometry (Detection & Fragmentation) GC->MS Spectrum Mass Spectrum MS->Spectrum Library Library Matching Spectrum->Library Quant Quantification Spectrum->Quant

GC-MS analysis workflow for this compound.

The fragmentation of this compound under electron ionization is primarily driven by the presence of the nitrogen atom, which directs cleavage pathways. The dominant fragmentation mechanism for cyclic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[7]

Fragmentation_Pathway cluster_fragments Major Fragments M [C₇H₁₅NO]⁺• m/z 129 M_minus_H [C₇H₁₄NO]⁺ m/z 128 M->M_minus_H -H• M_minus_OH [C₇H₁₄N]⁺ m/z 112 M->M_minus_OH -•OH M_minus_CH2OH [C₆H₁₂N]⁺ m/z 98 M->M_minus_CH2OH -•CH₂OH

Proposed EI fragmentation of this compound.

Explanation of Fragmentation:

  • m/z 129 [M]⁺•: This is the molecular ion, formed by the loss of one electron from the this compound molecule.

  • m/z 128 [M-H]⁺: This is the base peak, indicating it is the most abundant fragment ion. It is likely formed by the loss of a hydrogen radical from the carbon adjacent to the nitrogen in the piperidine ring (α-cleavage), resulting in a stable iminium ion.

  • m/z 112 [M-OH]⁺: This fragment corresponds to the loss of a hydroxyl radical. This can occur through cleavage of the C-O bond.

  • m/z 98 [M-CH₂OH]⁺: This ion is formed by the cleavage of the bond between the piperidine ring and the hydroxymethyl group, resulting in the loss of a hydroxymethyl radical. This is another example of α-cleavage relative to the alcohol functional group.

Conclusion

The mass spectrometric analysis of this compound, particularly by GC-MS with electron ionization, provides a reliable method for its identification and characterization. The fragmentation pattern is consistent with the established principles for cyclic amines and alcohols, with α-cleavage being the predominant pathway. The methodologies and data presented in this guide offer a solid foundation for researchers and professionals working with this important pharmaceutical intermediate.

References

In-Depth Technical Guide to the Infrared Spectroscopy of 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1-Methyl-4-piperidinemethanol, tailored for researchers, scientists, and professionals in the field of drug development. This document details the expected vibrational frequencies, presents a detailed experimental protocol for spectral acquisition, and visualizes key procedural and logical frameworks.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring a piperidine ring substituted with a methyl group at the nitrogen atom and a hydroxymethyl group at the 4-position. The key functional groups that give rise to characteristic infrared absorptions are the hydroxyl (-OH) group, the tertiary amine (C-N) functionality, and the saturated carbon-hydrogen (C-H) bonds of the piperidine ring and the methyl and methylene groups.

Predicted Infrared Absorption Data

The following table summarizes the predicted infrared absorption bands for this compound based on the analysis of its functional groups and established correlation tables.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3600 - 3200Strong, BroadO-H StretchingHydroxyl (-OH)
2950 - 2850StrongC-H StretchingMethylene & Methyl (CH₂, CH₃)
1470 - 1430MediumC-H BendingMethylene (CH₂) Scissoring
1385 - 1365MediumC-H BendingMethyl (CH₃) Rocking
1260 - 1000Medium to StrongC-N StretchingTertiary Amine
1050 - 1000Medium to StrongC-O StretchingPrimary Alcohol

Experimental Protocol: Neat FT-IR Spectroscopy

The acquisition of an infrared spectrum for a pure liquid sample, such as this compound, is often performed using the "neat" sampling technique. This method involves creating a thin film of the liquid between two infrared-transparent salt plates.

Materials:

  • Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)

  • Infrared-transparent salt plates (e.g., NaCl or KBr), stored in a desiccator

  • Pasteur pipette

  • Acetone (for cleaning)

  • Lens paper

  • Gloves

Procedure:

  • Preparation of Salt Plates: Retrieve two salt plates from the desiccator. If necessary, clean the plates by gently wiping with a lens paper moistened with a small amount of acetone. Ensure the plates are dry and transparent before use.

  • Sample Application: Using a clean Pasteur pipette, place a single drop of this compound onto the center of one salt plate.

  • Formation of the Thin Film: Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

  • Mounting the Sample: Secure the "sandwich" of salt plates in the sample holder of the FT-IR spectrometer.

  • Spectral Acquisition:

    • Close the sample compartment of the spectrometer.

    • Acquire a background spectrum to account for atmospheric and instrumental interferences.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000 - 400 cm⁻¹).

    • Average multiple scans to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is subjected to a Fourier transform to generate the final infrared spectrum (transmittance or absorbance vs. wavenumber).

  • Cleaning: After analysis, disassemble the salt plates and clean them thoroughly with acetone. Return the clean, dry plates to the desiccator for storage.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in acquiring the FT-IR spectrum of this compound using the neat technique.

experimental_workflow start Start prep_plates Prepare Salt Plates start->prep_plates apply_sample Apply Liquid Sample prep_plates->apply_sample form_film Form Thin Film apply_sample->form_film mount_sample Mount in Spectrometer form_film->mount_sample acquire_bg Acquire Background Spectrum mount_sample->acquire_bg acquire_sample Acquire Sample Spectrum acquire_bg->acquire_sample process_data Process Data (FT) acquire_sample->process_data end_process End process_data->end_process

Workflow for Neat FT-IR Spectroscopy.

Correlation of Functional Groups to IR Absorption Regions

This diagram illustrates the logical relationship between the key functional groups present in this compound and their corresponding characteristic absorption regions in the infrared spectrum.

functional_group_correlation cluster_molecule This compound cluster_spectrum Infrared Spectrum Regions (cm⁻¹) OH_group Hydroxyl (-OH) OH_region 3600-3200 OH_group->OH_region stretching CH_group Alkyl (C-H) CH_region 2950-2850 CH_group->CH_region stretching CN_group Tertiary Amine (C-N) CN_region 1260-1000 CN_group->CN_region stretching CO_group Alcohol (C-O) CO_region 1050-1000 CO_group->CO_region stretching

Functional Group and IR Absorption Correlation.

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol is a heterocyclic organic compound with significant applications in the pharmaceutical and chemical industries.[1] As a substituted piperidine, its unique structural features, including a tertiary amine and a primary alcohol, contribute to its utility as a versatile intermediate in the synthesis of a wide range of molecules, from active pharmaceutical ingredients (APIs) to specialized polymers.[1][2] This technical guide provides a comprehensive overview of the solubility and pKa of this compound, complete with detailed experimental protocols for their determination and logical workflows to guide researchers in their investigations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its effective application in research and development. These properties govern its behavior in various chemical and biological systems, influencing factors such as reaction kinetics, bioavailability, and formulation characteristics.

Quantitative Data

The following table summarizes the key physicochemical parameters of this compound.

PropertyValueSource
Molecular Formula C₇H₁₅NO[2]
Molecular Weight 129.20 g/mol [2]
Appearance Colorless to yellow liquid[1]
Boiling Point 108 °C at 10 mmHg[1]
Density 0.981 g/mL at 25 °C[1]
pKa (Predicted) 14.94 ± 0.10[1]
Solubility Data not readily available

Experimental Protocols

Accurate determination of solubility and pKa is fundamental for the characterization of any chemical entity. The following sections detail standardized experimental procedures for these measurements.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid or liquid solute is agitated with a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Reagents:

  • This compound

  • Distilled or deionized water (or other relevant solvents)

  • Volumetric flasks

  • Analytical balance

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or Gas Chromatography (GC) system

  • Syringes and filters (e.g., 0.45 µm PTFE)

Procedure:

  • Add an excess amount of this compound to a series of volumetric flasks containing a known volume of the solvent (e.g., water).

  • Seal the flasks and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).

  • Agitate the flasks for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.

  • After the equilibration period, allow the flasks to stand undisturbed in the shaker bath for at least 24 hours to allow for phase separation.

  • Carefully withdraw an aliquot of the supernatant, ensuring no undissolved particles are transferred.

  • Filter the aliquot through a suitable syringe filter into a clean vial.

  • Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.

  • Analyze the diluted solution using a validated HPLC or GC method to determine the concentration of this compound.

  • The solubility is reported as the average concentration from at least three replicate experiments.

G Workflow for Aqueous Solubility Determination A Add excess this compound to solvent B Equilibrate in shaker bath (24-72h) A->B C Allow phase separation (≥24h) B->C D Withdraw and filter supernatant C->D E Dilute sample D->E F Analyze by HPLC/GC E->F G Calculate solubility F->G G Workflow for pKa Determination by Potentiometric Titration A Prepare aqueous solution of this compound B Calibrate and immerse pH electrode A->B C Titrate with standardized HCl B->C D Record pH after each titrant addition C->D E Plot pH vs. volume of HCl D->E F Determine equivalence point E->F G Calculate pKa at half-equivalence point F->G G General Research and Development Workflow cluster_0 Physicochemical Characterization cluster_1 Synthetic Applications cluster_2 Biological Evaluation A Solubility Determination D Intermediate for API Synthesis A->D E Polymer Synthesis A->E B pKa Determination B->D C Other Physicochemical Properties C->D F In vitro Assays D->F G In vivo Studies F->G H Mechanism of Action Studies G->H

References

An In-depth Technical Guide to 1-Methyl-4-piperidinemethanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-4-piperidinemethanol, a heterocyclic organic compound, serves as a crucial building block in modern medicinal chemistry and organic synthesis. Its unique structural combination of a piperidine ring and a hydroxymethyl group offers significant versatility, making it an indispensable intermediate in the development of a wide range of pharmaceutical agents, particularly those targeting the central nervous system. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed synthesis protocols, and its pivotal role in drug discovery and development.

Introduction and Historical Context

While a singular discovery event for this compound is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader exploration of piperidine derivatives in the mid-20th century.[1] The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural alkaloids and synthetic drugs.[1] The synthesis and investigation of substituted piperidines, such as 4-piperidinemethanol, paved the way for the development of N-alkylated analogs like this compound to modulate physicochemical properties and biological activity.[1] Today, it is recognized as a key intermediate in the synthesis of a variety of therapeutic agents, including analgesics and antidepressants.[2]

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name(1-methylpiperidin-4-yl)methanol[3][4]
CAS Number20691-89-8[3][4]
Molecular FormulaC₇H₁₅NO[3][4]
Molecular Weight129.20 g/mol [3][4]
InChI KeyKJZLJGZZDNGGCA-UHFFFAOYSA-N[5]
SMILESCN1CCC(CC1)CO[6]
Table 2: Physical Properties
PropertyValue
AppearanceColorless to pale yellow liquid[3]
Boiling Point108 °C at 10 mmHg[5]
Density0.981 g/mL at 25 °C[5]
Refractive Index1.476[3][5]
pKa14.94 ± 0.10 (predicted)[5]

Synthesis of this compound

Several synthetic routes to this compound have been established. A common and efficient method involves the reduction of an ester, specifically ethyl N-methyl-4-piperidinecarboxylate, using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol: Reduction of Ethyl N-methyl-4-piperidinecarboxylate

Objective: To synthesize this compound via the reduction of ethyl N-methyl-4-piperidinecarboxylate.

Materials:

  • Ethyl N-methyl-4-piperidinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl ether (Et₂O)

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol) in ethyl ether (40 mL) is prepared.[7][8]

  • In a separate reaction vessel under an inert atmosphere, a suspension of lithium aluminum hydride (2.46 g, 64.9 mmol) in ethyl ether is prepared and cooled to 0 °C.[7][8]

  • The solution of ethyl N-methyl-4-piperidinecarboxylate is added dropwise to the LiAlH₄ suspension at 0 °C.[7][8]

  • Following the addition, 200 mL of ether is added, and the reaction mixture is allowed to gradually warm to room temperature.[7][8]

  • The mixture is stirred at room temperature for 4 hours.[7][8]

  • Upon completion of the reaction, it is carefully quenched by the slow, dropwise addition of water (10 mL).[7][8]

  • The mixture is stirred for an additional 30 minutes, during which a white precipitate will form.[7][8]

  • The precipitate is removed by filtration and washed thoroughly with ether (250 mL).[7][8]

  • The organic filtrates are combined and the solvent is removed under reduced pressure using a rotary evaporator.[7][8]

  • The resulting oily product is purified by vacuum distillation (boiling point 108 °C at 14 mbar) to yield this compound as a colorless oil (6.40 g, 84% yield).[7][8]

Characterization Data:

  • ¹H NMR (300MHz, CDCl₃): δ = 1.28 (dq, J = 12.2, 3.7Hz, 2H), 1.38-1.55 (m, 1H), 1.68-1.79 (m, 2H), 1.93 (dt, J = 11.8, 2.3Hz, 2H), 2.26 (s, 3H), 2.82-2.92 (m, 2H), 3.12 (sbr, 1H), 3.46 (d, J = 6.4 Hz, 2H) ppm.[7][8]

  • ¹³C NMR (75.5 MHz, CDCl₃): δ = 28.8, 37.9, 46.3, 55.5, 67.4 ppm.[7][8]

  • Mass Spectrum (EI, 70eV): m/z (%) = 129 (55) [M]⁺, 128 (100) [M-H]⁺, 112 (10) [M-OH]⁺, 98 (21) [M-CH₂OH]⁺.[7]

Role in Drug Discovery and Development

This compound is a versatile building block in the synthesis of more complex drug candidates.[3] Its bifunctional nature, possessing both a nucleophilic secondary amine (after demethylation) or a modifiable hydroxyl group, allows for its incorporation into a wide array of molecular scaffolds.

General Workflow in Drug Development

The following diagram illustrates the typical workflow where this compound is utilized as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

G cluster_synthesis Synthesis of Intermediate cluster_drug_development Drug Development Cascade Starting_Materials Starting Materials (e.g., Ethyl N-methyl-4-piperidinecarboxylate) Synthesis Chemical Synthesis (e.g., Reduction) Starting_Materials->Synthesis Intermediate This compound Synthesis->Intermediate Purification Purification (e.g., Distillation) Intermediate->Purification Lead_Compound_Synthesis Lead Compound Synthesis Purification->Lead_Compound_Synthesis Incorporation of Intermediate Biological_Screening Biological Screening Lead_Compound_Synthesis->Biological_Screening Lead_Optimization Lead Optimization Biological_Screening->Lead_Optimization Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Workflow of this compound in drug development.

Synthetic Applications

The hydroxyl group of this compound can be readily converted into other functional groups, such as a chlorine atom using thionyl chloride, to facilitate further coupling reactions.[7] This reactivity is fundamental to its role in constructing the complex molecular architectures required for targeted biological activity.

The following diagram illustrates the logical relationship in the synthetic utility of this compound.

G Intermediate This compound Functional_Group_Transformation Functional Group Transformation Intermediate->Functional_Group_Transformation e.g., Chlorination Coupling_Reaction Coupling Reaction Functional_Group_Transformation->Coupling_Reaction Target_Molecule Complex Target Molecule (e.g., API) Coupling_Reaction->Target_Molecule

References

The Rising Therapeutic Potential of 1-Methyl-4-piperidinemethanol Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-Methyl-4-piperidinemethanol scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds.[1] Derivatives of this core structure have demonstrated significant potential across various therapeutic areas, including central nervous system (CNS) disorders, inflammatory conditions, and oncology. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and insights into their mechanisms of action.

Overview of Biological Activities

Derivatives of this compound have been investigated for a range of pharmacological effects, including:

  • Central Nervous System (CNS) Activity: The piperidine moiety is a well-established pharmacophore for CNS-targeting drugs.[1] Derivatives have been explored for their potential as antidepressant, neuroprotective, and analgesic agents.[1]

  • Anti-inflammatory Activity: Several studies have highlighted the anti-inflammatory properties of piperidine-containing compounds, suggesting their potential in treating a variety of inflammatory diseases.

  • Anticancer Activity: The this compound scaffold is a key component in a variety of derivatives that exhibit potent anti-cancer action through multiple mechanisms.

  • Antimicrobial Activity: Research has also delved into the antimicrobial effects of these derivatives, particularly against Mycobacterium tuberculosis.

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of various this compound derivatives and related piperidine compounds.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound ClassCell LineAssayActivity (IC50)Reference
3-Chloro-3-methyl-2,6-diarylpiperidin-4-onesMyeloma, Leukemia, NKTL cell linesCytotoxicity AssayVaries by compound
N-Methyl-1-(piperidin-4-YL)methanamine DerivativesVarious human cancer cell linesCytotoxicity AssayVaries by compound[2]
N-Substituted 3-Methylindole DerivativesMCF-7 (Breast Cancer)MTT Assay27-53 µM[3]
LignanamidesMGC-803, HepG2, SKOV-3, T24, HeLaCytotoxicity Assay13.57-34.20 µM[4]

Table 2: Anti-inflammatory Activity of Piperidine and Related Derivatives

Compound ClassAssayActivity (IC50)Reference
Diarylidiene-N-methyl-4-piperidonesNitric Oxide Production (LPS-induced RAW 246.7 cells)Varies by compound
LignanamidesNitric Oxide Production (LPS-induced BV-2 microglial cells)4.26-40.68 µM[4]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal DerivativesCOX-2 Inhibition0.18-0.74 µM[5]

Table 3: Antimicrobial Activity of Piperidine Derivatives

Compound ClassOrganismActivity (GIC50/IC50)Reference
MenA InhibitorsMycobacterium tuberculosisVaries by compound[6]

Table 4: CNS Receptor Binding and Enzyme Inhibition of Piperidine Derivatives

Compound ClassTargetAssayActivity (Ki/Binding Score/IC50)Reference
N-methyl-4-aminomethyl piperidine derivative (HN58)µ-opioid receptorRadioligand Binding-13.37 (Binding Score, kcal/mol)[2]
N-(4-substituted-2,4-diaminobutanoyl)piperidinesDipeptidyl peptidase II (DPP II)Enzyme InhibitionSubnanomolar[7]
N-methylnorbelladineButyrylcholinesterase (BuChE)Enzyme Inhibition4 µM[8]
4′-O,N-dimethylnorbelladineButyrylcholinesterase (BuChE)Enzyme Inhibition10.4 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound derivatives.

Anticancer Activity Assays

This colorimetric assay assesses the metabolic activity of cells, which is indicative of cell viability and proliferation.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM)

  • Test compounds (this compound derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3][9]

Anti-inflammatory Activity Assays

This assay measures the production of nitric oxide, a key inflammatory mediator, by cells such as macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 30 minutes).

  • Inflammatory Stimulus: Induce inflammation by adding LPS to the wells (except for the negative control).

  • Incubation: Incubate the plates for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent A, followed by Griess reagent B.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite (a stable product of NO) from a standard curve and calculate the percentage of NO inhibition.

CNS Activity Assays

This assay is used to determine the affinity of a compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid receptor)

  • Radiolabeled ligand (e.g., [³H]diprenorphine)

  • Test compounds

  • Assay buffer

  • Wash buffer

  • Glass fiber filters

  • Scintillation fluid

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the equilibrium dissociation constant (Ki).[2]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Anticancer Mechanisms

Derivatives of the closely related N-Methyl-1-(piperidin-4-YL)methanamine have been shown to exert their anticancer effects through several key pathways:[2]

  • EGFR Inhibition: Some derivatives act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation and survival in many cancers.

  • Induction of Ferroptosis: Certain derivatives can induce ferroptosis, an iron-dependent form of programmed cell death, by targeting the KEAP1-NRF2-GPX4 axis.[2]

  • Tyrosine Kinase Inhibition: The piperidine scaffold is a common feature in many tyrosine kinase inhibitors (TKIs), which block the signaling pathways that lead to cell growth and division.[2]

anticancer_pathways cluster_EGFR EGFR Inhibition cluster_Ferroptosis Ferroptosis Induction Derivative1 Piperidine Derivative EGFR EGFR Derivative1->EGFR inhibits Proliferation Cell Proliferation & Survival EGFR->Proliferation Derivative2 Piperidine Derivative KEAP1_NRF2 KEAP1-NRF2-GPX4 Axis Derivative2->KEAP1_NRF2 targets Lipid_Peroxides Lipid Peroxide Accumulation KEAP1_NRF2->Lipid_Peroxides prevents Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification InVitro In Vitro Biological Assays (e.g., Cytotoxicity, Enzyme Inhibition, Receptor Binding) Purification->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID InVivo In Vivo Studies (Animal Models) Lead_ID->InVivo SAR Structure-Activity Relationship (SAR) Studies Lead_ID->SAR InVivo->SAR Optimization Lead Optimization SAR->Optimization

References

1-Methyl-4-piperidinemethanol: A Versatile Heterocyclic Building Block for Modern Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol, with the CAS number 20691-89-8, is a pivotal heterocyclic organic compound that has garnered significant attention in the fields of medicinal chemistry and organic synthesis.[1][2] Structurally, it features a piperidine ring with a methyl group at the nitrogen atom (N1) and a hydroxymethyl substituent at the C4 position.[3] This unique arrangement of a tertiary amine and a primary alcohol within a saturated heterocyclic scaffold imparts a versatile reactivity profile, making it an indispensable building block for the synthesis of complex molecular architectures.[3][4] Its application spans from being a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for neurological disorders, to its use in the development of novel polymers and specialty chemicals.[1][3][4] This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its role as a strategic component in drug development.

Physicochemical and Spectroscopic Data

This compound is typically a colorless to pale yellow clear liquid at room temperature.[1][3] Its fundamental properties are crucial for its handling, reaction setup, and analytical characterization.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C₇H₁₅NO[1]
Molecular Weight 129.20 g/mol [3]
CAS Number 20691-89-8[1][5]
Appearance Colorless to yellow liquid[1][3]
Boiling Point 108 °C at 10 mmHg[1]
Density 0.981 g/mL at 25 °C[3]
Refractive Index 1.476[1]
Flash Point 110 °C[6]
pKa (predicted) 14.94 ± 0.10
IUPAC Name (1-methylpiperidin-4-yl)methanol[5]
Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound and its derivatives.

SpectroscopyDataReference(s)
¹H NMR (300MHz, CDCl₃) δ (ppm) = 1.28 (dq, 2H), 1.38-1.55 (m, 1H), 1.68-1.79 (m, 2H), 1.93 (dt, 2H), 2.26 (s, 3H, NMe), 2.82-2.92 (m, 2H), 3.12 (sbr, 1H, OH), 3.46 (d, 2H, CH₂OH)[7]
¹³C NMR (75.5 MHz, CDCl₃) δ (ppm) = 28.8 (C-3, C-5), 37.9 (C-4), 46.3 (NMe), 55.5 (C-2, C-6), 67.4 (CH₂OH)[7]
Mass Spectrum (MS, 70eV, EI) m/z (%) = 129 (55) [M]⁺, 128 (100) [M-H]⁺, 112 (10) [M-OH]⁺, 98 (21) [M-CH₂OH]⁺[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, most commonly involving the reduction of a corresponding carbonyl compound.[3] One of the most efficient and widely cited methods is the reduction of an N-methyl-4-piperidinecarboxylate ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[7][8]

G cluster_start Starting Materials cluster_process Synthesis Process cluster_end Final Product Start1 Ethyl N-methyl-4-piperidinecarboxylate Reduction Reduction in Ether Start1->Reduction Start2 Lithium Aluminum Hydride (LiAlH₄) Start2->Reduction Quenching Aqueous Workup (Quenching) Reduction->Quenching 1. Reaction 2. Add Water Purification Distillation under Reduced Pressure Quenching->Purification Filter & Concentrate Product This compound Purification->Product Yield: ~84%

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol: Reduction of Ethyl N-methyl-4-piperidinecarboxylate

The following protocol provides a step-by-step guide for the synthesis of this compound with high yield.[7][8]

Materials:

  • Ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol)

  • Lithium aluminum hydride (LiAlH₄) (2.46 g, 64.9 mmol)

  • Anhydrous ethyl ether (Et₂O)

  • Water

Procedure:

  • A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g) in ethyl ether (40 mL) is prepared.

  • This solution is added dropwise to a suspension of lithium aluminum hydride (2.46 g) in ethyl ether (200 mL) while cooling the reaction vessel at 0 °C.[8]

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 4 hours.[8]

  • The reaction is then carefully quenched by the slow, dropwise addition of water (10 mL). Stirring is continued for an additional 30 minutes.[8]

  • The resulting white precipitate is removed by filtration and washed thoroughly with ethyl ether (250 mL).[8]

  • The combined ether filtrates are concentrated under reduced pressure to remove the solvent.

  • The resulting oily residue is purified by distillation under reduced pressure (boiling point 108 °C at 14 mbar) to yield the final product, (1-methylpiperidin-4-yl)methanol, as a colorless oil (6.40 g, 84% yield).[7][8]

Chemical Reactivity and Transformations

The bifunctional nature of this compound, containing both a tertiary amine and a primary alcohol, allows for a wide range of chemical transformations. The hydroxyl group is the primary site for derivatization.

G cluster_reactions Key Reactions of the Hydroxyl Group cluster_products Resulting Derivatives Center This compound Oxidation Oxidation (e.g., PCC, Swern) Center->Oxidation Esterification Esterification (e.g., R-COCl) Center->Esterification Etherification Etherification (e.g., R-X, NaH) Center->Etherification Chlorination Chlorination (e.g., SOCl₂) Center->Chlorination Aldehyde 1-Methylpiperidine-4-carbaldehyde Oxidation->Aldehyde Ester Ester Derivative Esterification->Ester Ether Ether Derivative Etherification->Ether Chloride 4-(Chloromethyl)-1-methylpiperidine Chlorination->Chloride

Caption: Common reactions of this compound.

  • Oxidation: The primary alcohol can be oxidized to form the corresponding aldehyde (1-methylpiperidine-4-carbaldehyde) using mild oxidizing agents or further to a carboxylic acid under stronger conditions.[3]

  • Esterification: It readily reacts with carboxylic acids or their derivatives (like acid chlorides) to form esters.[3]

  • Etherification: The hydroxyl group can be converted into an ether through reactions with alkyl halides or sulfonates, typically in the presence of a base.[3]

  • Halogenation: A common transformation involves the conversion of the hydroxyl group to a chlorine atom using reagents like thionyl chloride (SOCl₂), yielding 4-(chloromethyl)-1-methylpiperidine.[7] This product is a valuable intermediate for subsequent nucleophilic substitution reactions.

Applications in Drug Discovery and Development

The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[9][10] this compound serves as a crucial starting material for introducing this valuable moiety into potential drug candidates.[4]

Its derivatives have been investigated for a range of pharmacological activities, including:

  • Central Nervous System (CNS) Agents: The piperidine ring is a common feature in drugs targeting the CNS. Derivatives of this compound are explored for potential antidepressant, neuroprotective, and analgesic properties.[3]

  • Anti-inflammatory Activity: The compound's scaffold is used to synthesize molecules with potential anti-inflammatory effects.[1]

  • Enzyme Inhibitors: The flexible and functionalized nature of this building block allows for its incorporation into molecules designed to inhibit specific enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis.[11]

G cluster_derivatization Synthetic Derivatization cluster_discovery Drug Discovery Pipeline cluster_application Potential Therapeutic Areas BuildingBlock This compound Derivatization Chemical Modification (Esterification, Etherification, etc.) BuildingBlock->Derivatization Library Compound Library Synthesis Derivatization->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening LeadOpt Lead Optimization (SAR) Screening->LeadOpt Therapy CNS Disorders (Depression, Pain) Anti-inflammatory Agents Antibacterials LeadOpt->Therapy

Caption: Role as a building block in drug discovery.

Safety and Handling

This compound is classified as an irritant.[1][12] Proper safety protocols are mandatory when handling this chemical.

  • Hazard Identification: It is known to cause serious eye irritation and may also cause skin and respiratory irritation.[5][12][13]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[13][14] Work should be conducted in a well-ventilated area or under a chemical fume hood.[14]

  • First Aid Measures:

    • Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[13]

    • Skin: Wash with plenty of soap and water.[12]

  • Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed. It is recommended to store under an inert atmosphere as it can be air sensitive.[7][14]

  • Incompatible Materials: Avoid strong oxidizing agents and strong acids.[14]

References

A Technical Guide to 1-Methyl-4-piperidinemethanol: Commercial Availability, Synthesis, and Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-Methyl-4-piperidinemethanol, a key building block in pharmaceutical and chemical synthesis. We will explore its commercial availability, delve into common synthetic routes with a detailed experimental protocol, outline quality control methodologies, and provide essential safety and handling information.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels typically range from 97% to over 99%, with prices varying based on quantity and supplier.

Table 1: Commercial Suppliers of this compound

SupplierTypical PurityAvailable Quantities
Thermo Scientific Chemicals≥97%1g, 5g
ParchemBulk quantities availableBulk, FCL, Totes, Drums
Home Sunshine PharmaNot specifiedIn stock
Shaanxi BLOOM Tech Co., LtdHigh qualityBulk
ChemicalBook98%, 99%kg quantities
Tokyo Chemical Industry (TCI)>97.0% (GC)Contact for details
BLD PharmNot specifiedContact for details
CP Lab Safetymin 97%100g
NINGBO INNO PHARMCHEM CO.,LTD.97-98%Contact for details
Jinan Ande Pharmaceutical Co.,Ltd.98%KG quantities
Hebei Mingeng Biotechnology Co., Ltd.99%kg quantities
Anhui Zhongda Biotechnology Co., Ltd.99%kg quantities
Preclinical Research CRO≥99.0%Contact for details

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValueReference
CAS Number 20691-89-8
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 189 °C at 760 mmHg[1]
Density ~0.949 - 0.981 g/cm³[1]
Refractive Index ~1.464 - 1.476[3][1]
Flash Point 72.4 °C[1]
Solubility Soluble in common organic solvents.

Synthesis of this compound

The most prevalent commercial synthesis of this compound involves the reduction of an appropriate piperidine precursor. Below are two common synthetic pathways.

Synthesis via Reduction of Ethyl N-methyl-4-piperidinecarboxylate

A widely used laboratory and industrial-scale synthesis involves the reduction of ethyl N-methyl-4-piperidinecarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

start Ethyl N-methyl-4-piperidinecarboxylate reagent LiAlH4 in Ethyl Ether start->reagent Reduction product This compound reagent->product

Caption: Synthesis of this compound via reduction.

This protocol is adapted from a procedure found on ChemicalBook.[4]

Materials:

  • Ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol)

  • Lithium aluminum hydride (LiAlH₄) (2.46 g, 64.9 mmol)

  • Anhydrous ethyl ether (Et₂O) (240 mL)

  • Water (10 mL)

  • Round-bottom flask equipped with a dropping funnel and magnetic stirrer

  • Ice bath

Procedure:

  • To a suspension of lithium aluminum hydride in 200 mL of anhydrous ethyl ether in a round-bottom flask cooled to 0 °C, slowly add a solution of ethyl N-methyl-4-piperidinecarboxylate in 40 mL of ethyl ether dropwise.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 4 hours.

  • Upon completion of the reaction (monitored by TLC), cool the flask in an ice bath and slowly add 10 mL of water to quench the excess LiAlH₄.

  • Stir the resulting mixture for 30 minutes.

  • Filter the white precipitate and wash it thoroughly with ethyl ether (250 mL).

  • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.

  • Purify the oily residue by vacuum distillation (boiling point 108 °C at 14 mbar) to yield this compound as a colorless oil (6.40 g, 84% yield).[4]

Alternative Synthesis: From N-Boc-4-piperidinemethanol

Another synthetic approach involves the use of N-Boc-4-piperidinemethanol as a starting material.[5] This method typically involves a two-step process: deprotection of the Boc group followed by N-methylation.

start N-Boc-4-piperidinemethanol step1 Deprotection start->step1 intermediate 4-Piperidinemethanol step1->intermediate step2 N-Methylation intermediate->step2 product This compound step2->product

Caption: Alternative synthesis route for this compound.

Quality Control

Ensuring the purity and identity of this compound is crucial for its application in research and drug development. The following analytical techniques are commonly employed for quality control.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. Due to the lack of a strong UV chromophore, derivatization or the use of a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is often necessary for sensitive detection. A reverse-phase C18 column is typically used.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both the identification and quantification of this compound and any volatile impurities. Its volatility makes it well-suited for GC analysis.

While a specific validated protocol for this compound is proprietary to manufacturers, a general method for similar amines is as follows:

  • Column: Capillary column suitable for polar/amine compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)

  • Carrier Gas: Helium

  • Inlet Temperature: 250 °C

  • Oven Temperature Program: Start at 60°C, ramp to 250°C

  • Detector: Mass Spectrometer

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of this compound. The characteristic chemical shifts and coupling constants provide unambiguous structural elucidation.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the O-H stretch of the alcohol and C-N stretching of the tertiary amine.

Safety and Handling

This compound is an irritant and requires careful handling in a laboratory or manufacturing setting.

Table 3: GHS Hazard Information

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Data sourced from PubChem and commercial supplier MSDS.[6][7][8]

Storage: Store in a well-ventilated place. Keep container tightly closed. Store under an inert atmosphere.

Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of a wide range of pharmaceutical compounds.[3][9] Its piperidine scaffold is a common feature in many centrally active agents. The hydroxyl group provides a convenient handle for further chemical modification, allowing for the introduction of diverse functionalities to modulate the pharmacological properties of the target molecules. Its use as an intermediate is crucial in the development of new therapeutic agents.[10]

start This compound step1 Chemical Modification start->step1 intermediate Functionalized Intermediate step1->intermediate step2 Coupling with Pharmacophore intermediate->step2 product Active Pharmaceutical Ingredient (API) step2->product

Caption: Role of this compound in API synthesis.

References

Safety, handling, and MSDS for 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety, Handling, and MSDS of 1-Methyl-4-piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 20691-89-8). The following sections detail the material's hazards, safe handling procedures, personal protective equipment, first aid measures, and disposal considerations, tailored for a laboratory research and drug development environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are serious eye irritation and potential skin and respiratory irritation.[1][2][3]

GHS Classification:

  • Eye Irritation: Category 2A[4][5]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][2][3]

  • Specific target organ toxicity (single exposure): Category 3 (May cause respiratory irritation)[2][3]

Hazard Statements:

  • H319: Causes serious eye irritation.[2][4][5]

  • H315: Causes skin irritation.[2]

  • H335: May cause respiratory irritation.[2]

Signal Word: Warning[4][5]

Pictogram:

  • GHS07 (Exclamation Mark)[4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C7H15NO[2][4]
Molecular Weight 129.20 g/mol [2][4]
Appearance Colorless to light orange to yellow clear liquid[1]
Boiling Point 108 °C at 10 mmHg[5][6]
Melting Point 29.0°C to 31.0°C[1]
Density 0.9800 g/mL[1]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure laboratory safety.

Handling:

  • Avoid contact with eyes, skin, and clothing.[3][4]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[7]

  • Avoid formation of dust and aerosols.[4][5]

  • Use personal protective equipment as outlined in Section 4.[4][5]

  • Wash hands thoroughly after handling.[5]

  • Keep away from heat, sparks, and open flames.[7]

Storage:

  • Store in a cool, dry, and well-ventilated place.[4][5]

  • Keep containers tightly closed.[4][5][7]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[3]

  • The material is reported to be air sensitive.[3] Store under an inert atmosphere.

Exposure Controls and Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory for all personnel handling this compound.

PPE CategoryItemSpecifications
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash-prone procedures.[5]Must conform to EN166 (EU) or NIOSH (US) standards.[5]
Skin Protection Disposable nitrile gloves. Lab coat.Double-gloving is recommended. Change gloves frequently and immediately if contaminated.[8] A disposable, long-sleeved gown is advised.
Respiratory Protection N95 respirator or higher.A properly fit-tested N95 respirator is the minimum. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[4]

First Aid Measures

In the event of exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[4][5] Remove contact lenses, if present and easy to do. Continue rinsing.[4][5] Seek immediate medical attention.[4]
Skin Contact Wash off with soap and plenty of water.[4] If skin irritation occurs, get medical advice/attention.[3] Take off contaminated clothing and wash before reuse.[3]
Inhalation Move the person into fresh air.[4] If not breathing, give artificial respiration.[4] Call a POISON CENTER or doctor/physician if you feel unwell.[3]
Ingestion Rinse mouth with water.[4] Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

  • Personal Precautions: Evacuate personnel to a safe area.[4][5] Wear appropriate personal protective equipment (see Section 4).[4][5] Ensure adequate ventilation.[4][5]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[5] Do not let the product enter drains.[4][5]

  • Methods for Cleaning Up: Absorb the spill with an inert absorbent material.[3] Sweep up and shovel into a suitable, closed container for disposal.[4][5]

Toxicological Information

The toxicological properties of this compound have not been thoroughly investigated.[3][4] No quantitative data such as LD50 or LC50 values are readily available. Due to the lack of comprehensive toxicological data, this compound should be handled with the utmost care, assuming it is potentially harmful.

Disposal Considerations

Dispose of this chemical and its container in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[4] Contaminated packaging should be disposed of as an unused product.[4]

Diagrams

Experimental Workflow: Chemical Spill Response

cluster_spill Chemical Spill of this compound Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Safety Officer Evacuate->Alert PPE Don Appropriate PPE (Gloves, Goggles, Respirator, Lab Coat) Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Cleanup Carefully Collect and Place in a Sealed Container Contain->Cleanup Decontaminate Decontaminate the Area Cleanup->Decontaminate Dispose Dispose of Waste as Hazardous Material Decontaminate->Dispose Report Complete Spill Report Dispose->Report

Caption: Workflow for responding to a chemical spill.

Logical Relationship: First Aid for Exposure

cluster_first_aid First Aid Response to Exposure Exposure Exposure to This compound Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Rinse_Eyes Rinse with water for 15+ minutes. Remove contact lenses. Seek immediate medical attention. Eye->Rinse_Eyes Wash_Skin Wash with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. Skin->Wash_Skin Fresh_Air Move to fresh air. Give artificial respiration if needed. Seek medical attention. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. Ingestion->Rinse_Mouth

Caption: First aid procedures for different exposure routes.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Methyl-4-piperidinemethanol from Ethyl N-methyl-4-piperidinecarboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a comprehensive protocol for the synthesis of 1-Methyl-4-piperidinemethanol, a valuable intermediate in organic synthesis and pharmaceutical research. The described method involves the reduction of ethyl N-methyl-4-piperidinecarboxylate using lithium aluminum hydride (LiAlH4).

Introduction

This compound is a key building block in the synthesis of a wide array of organic compounds and is particularly significant in medicinal chemistry.[1] Its structure is utilized by researchers to modify lead compounds, aiming to enhance their pharmacological properties and therapeutic potential.[1] This alcohol derivative of N-methylpiperidine serves as a crucial intermediate in the development of novel therapeutic agents, especially for neurological disorders.[1] The synthesis described herein provides a reliable and efficient route to this important compound.

Reaction Scheme

The synthesis involves the reduction of the ester functional group in ethyl N-methyl-4-piperidinecarboxylate to a primary alcohol using a strong reducing agent, lithium aluminum hydride (LiAlH4), in an ethereal solvent.[2][3]

Chemical Equation:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material Ethyl N-methyl-4-piperidinecarboxylate[2][3]
Reagent Lithium aluminum hydride (LiAlH4)[2][3]
Solvent Diethyl ether (Et2O)[2][3]
Reaction Temperature 0 °C to room temperature[2][3]
Reaction Time 4 hours at room temperature[2][3]
Product Molar Mass 129.20 g/mol [2][4]
Typical Yield 84%[2][3]
Product Appearance Colorless oil[2][3]
Purification Method Distillation under reduced pressure[2][3]
Boiling Point 108 °C at 14 mbar[2][3]
TLC Rf Value 0.53 (DCM/MeOH = 5:1 with 5% triethylamine)[2][3]

Experimental Protocol

This protocol is based on established laboratory procedures for the reduction of esters using lithium aluminum hydride.[2][3]

4.1 Materials and Equipment

  • Chemicals:

    • Ethyl N-methyl-4-piperidinecarboxylate (21)

    • Lithium aluminum hydride (LiAlH4)

    • Anhydrous diethyl ether (Et2O)

    • Water (for quenching)

    • Dichloromethane (DCM) for TLC

    • Methanol (MeOH) for TLC

    • Triethylamine for TLC

    • Phosphomolybdic acid solution (for TLC visualization)

  • Apparatus:

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Apparatus for filtration (e.g., Büchner funnel)

    • Rotary evaporator

    • Apparatus for distillation under reduced pressure

    • TLC plates and developing chamber

4.2 Procedure

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.46 g, 64.9 mmol) in anhydrous diethyl ether (200 mL). Cool the suspension to 0 °C using an ice bath.[2][3]

  • Addition of Ester: Dissolve ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol) in anhydrous diethyl ether (40 mL).[2][3] Slowly add this solution dropwise to the cooled LiAlH4 suspension using a dropping funnel.

  • Reaction: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 4 hours.[2][3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The mobile phase can be a mixture of dichloromethane and methanol (e.g., 5:1) with a small amount of triethylamine.[2][3] The spots can be visualized using a phosphomolybdic acid stain.[2][3]

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add water (10 mL) dropwise to quench the excess LiAlH4.[2][3] A vigorous reaction with gas evolution will occur. Continue stirring for an additional 30 minutes.[2][3]

  • Work-up: A white precipitate will form. Separate the precipitate by filtration and wash it thoroughly with diethyl ether (250 mL).[2][3]

  • Purification: Combine the filtrate and the ether washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil. Purify the oily residue by distillation under reduced pressure (boiling point 108 °C at 14 mbar) to yield this compound as a colorless oil (expected yield around 6.40 g, 84%).[2][3]

4.3 Characterization

The identity and purity of the final product can be confirmed by various analytical techniques, including:

  • ¹H NMR (300 MHz, CDCl₃): δ = 1.28 (dq, J = 12.2, 3.7Hz, 2H), 1.38-1.55 (m, 1H), 1.68-1.79 (m, 2H), 1.93 (dt, J = 11.8, 2.3Hz, 2H), 2.26 (s, 3H), 2.82-2.92 (m, 2H), 3.12 (sbr, 1H, OH), 3.46 (d, J = 6.4 Hz, 2H) ppm.[2][3]

  • ¹³C NMR (75.5 MHz, CDCl₃): δ = 28.8, 37.9, 46.3, 55.5, 67.4 ppm.[2][3]

  • Mass Spectrometry (EI, 70eV): m/z (%) = 129 (55) [M]⁺.[2][3]

Visualizations

5.1 Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow reagents Ethyl N-methyl-4-piperidinecarboxylate LiAlH4, Diethyl Ether reaction Reaction at 0°C to RT (4 hours) reagents->reaction quench Quench with Water reaction->quench workup Filtration and Solvent Removal quench->workup purification Vacuum Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

5.2 Logical Relationship of Reagents and Products

This diagram shows the transformation of the starting material into the final product.

ChemicalTransformation start Ethyl N-methyl-4-piperidinecarboxylate C₉H₁₇NO₂ product This compound C₇H₁₅NO start->product Reduction reagent {LiAlH₄ | Diethyl Ether} reagent->start

Caption: Chemical transformation from ester to alcohol.

References

Application Notes: Reduction of 1-Methylpiperidine-4-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Methylpiperidine-4-carboxylic acid and its derivatives are pivotal building blocks in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a common feature in a vast array of biologically active compounds. The reduction of the carboxylic acid moiety or its ester and amide derivatives at the 4-position leads to the formation of corresponding primary alcohols and amines. These products serve as versatile synthons for introducing the 1-methylpiperidine-4-yl)methyl moiety into larger molecules, influencing properties such as solubility, basicity, and receptor binding affinity. This document provides detailed protocols for the chemical reduction of these derivatives, focusing primarily on the use of lithium aluminum hydride (LiAlH₄), a powerful and efficient reducing agent for these transformations.

Reduction of 1-Methylpiperidine-4-carboxylate Esters to (1-Methylpiperidin-4-yl)methanol

The most common transformation in this class is the reduction of an ester, such as ethyl 1-methylpiperidine-4-carboxylate, to the primary alcohol, (1-methylpiperidin-4-yl)methanol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion due to its high reactivity.[1][2]

General Reaction Scheme

Caption: General scheme for LiAlH₄ reduction of an ester to a primary alcohol.

Quantitative Data Summary

The following table summarizes a typical experimental setup for the reduction of ethyl 1-methylpiperidine-4-carboxylate.

ParameterValueReference
Substrate Ethyl N-methyl-4-piperidinecarboxylate[3]
Reagent Lithium aluminum hydride (LiAlH₄)[3]
Substrate Amount 10.1 g (59.0 mmol)[3]
Reagent Amount 2.46 g (64.9 mmol, 1.1 eq)[3]
Solvent Diethyl ether (Et₂O)[3]
Temperature 0 °C to Room Temperature[3]
Reaction Time 4 hours[3]
Product (1-Methylpiperidin-4-yl)methanol[3]
Yield 6.40 g (84%)[3]
Experimental Protocol: LiAlH₄ Reduction of Ethyl Ester

This protocol details the reduction of ethyl N-methyl-4-piperidinecarboxylate to (1-methylpiperidin-4-yl)methanol.[3]

Materials:

  • Ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol)

  • Lithium aluminum hydride (LiAlH₄) (2.46 g, 64.9 mmol)

  • Anhydrous diethyl ether (Et₂O) (~240 mL)

  • Water (for quenching)

  • Standard glassware for inert atmosphere reactions (three-neck flask, dropping funnel, condenser)

  • Magnetic stirrer and ice bath

Procedure:

  • Setup: Equip a dry three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Suspension: To the flask, add lithium aluminum hydride (2.46 g) and suspend it in anhydrous diethyl ether.

  • Substrate Addition: Dissolve ethyl N-methyl-4-piperidinecarboxylate (10.1 g) in anhydrous diethyl ether (40 mL) and add it to the dropping funnel.

  • Reaction: Cool the LiAlH₄ suspension to 0 °C using an ice bath. Add the substrate solution dropwise to the suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, add more ether (200 mL).[3] The reaction mixture is then allowed to warm to room temperature and stirred for 4 hours.

  • Quenching: After 4 hours, cool the reaction mixture back to 0 °C. Cautiously and slowly add water (10 mL) dropwise to quench the excess LiAlH₄. Note: This is a highly exothermic reaction that evolves hydrogen gas; proper care must be taken.

  • Workup: Continue stirring the resulting mixture for 30 minutes. A white precipitate (aluminum salts) will form.

  • Isolation: Separate the white precipitate by filtration through a pad of Celite or filter paper. Wash the precipitate thoroughly with diethyl ether (250 mL).[3]

  • Purification: Combine the filtrate and washes, and concentrate the solution under reduced pressure to obtain the crude product as an oily substance. Purify the oil by distillation under reduced pressure (boiling point 108 °C at 14 mbar) to yield (1-methylpiperidin-4-yl)methanol as a colorless oil (6.40 g, 84% yield).[3]

Reduction of 1-Methylpiperidine-4-carboxylic Acid

The direct reduction of a carboxylic acid to a primary alcohol can also be accomplished with LiAlH₄. The mechanism involves an initial acid-base reaction between the acidic proton of the carboxylic acid and the basic hydride, which releases hydrogen gas.[4] Subsequently, the resulting carboxylate salt is reduced to the primary alcohol.[4][5] This process typically requires an excess of the reducing agent to account for the initial acid-base reaction.

General Reaction Scheme

Caption: General scheme for LiAlH₄ reduction of a carboxylic acid.

Experimental Protocol (Generalized)

Procedure:

  • Suspend LiAlH₄ (at least 2.0 equivalents) in an anhydrous solvent like THF or diethyl ether under an inert atmosphere.

  • Cool the suspension to 0 °C.

  • Dissolve 1-methylpiperidine-4-carboxylic acid (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension. Note: Vigorous bubbling (H₂ evolution) will occur initially.

  • After the initial gas evolution subsides, allow the reaction to warm to room temperature and then heat to reflux for several hours to ensure complete reduction of the intermediate carboxylate salt.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and perform a careful quenching and workup procedure (e.g., Fieser workup: sequential addition of water, then 15% NaOH solution, then more water) to safely destroy excess hydride and precipitate aluminum salts.

  • Filter the salts, wash with solvent, and concentrate the filtrate. Purify the resulting alcohol via distillation or column chromatography.

Reduction of 1-Methylpiperidine-4-carboxamide

Unlike esters and carboxylic acids, amides are reduced by LiAlH₄ to the corresponding amines.[1] In this case, 1-methylpiperidine-4-carboxamide is converted to (1-methylpiperidin-4-yl)methanamine. This transformation is a key step in synthesizing compounds where a methylene linker between the piperidine ring and a nitrogen atom is desired.

General Reaction Scheme

Caption: General scheme for LiAlH₄ reduction of a primary amide to a primary amine.

Experimental Workflow

The following diagram illustrates a typical workflow for the reduction of amides.

Experimental_Workflow cluster_workflow Workflow for LiAlH₄ Reduction A Setup Dry glassware under N₂ B Reagent Suspension Suspend LiAlH₄ in THF A->B C Cooling Cool to 0 °C B->C D Substrate Addition Add amide solution dropwise C->D E Reaction Reflux for 4-18h D->E F Quenching (0 °C) Slowly add H₂O, then NaOH(aq) E->F G Workup Filter aluminum salts F->G H Purification Concentrate and distill/chromatograph G->H

Caption: A typical experimental workflow for the LiAlH₄ reduction of an amide.

Applications in Drug Development

The products of these reduction reactions are valuable intermediates in the synthesis of novel therapeutics. The piperidine moiety is a key pharmacophore in many CNS-active agents, and the reduced functional groups provide a handle for further chemical elaboration.

Example: Serotonin 5-HT₂ₐ Receptor Inverse Agonists

The 1-methylpiperidin-4-yl core is found in compounds like ACP-103 (Pimavanserin), a potent 5-HT₂ₐ receptor inverse agonist developed for its antipsychotic properties.[6] The synthesis of such molecules often involves the core piperidine structure, which can be derived from the reduction products discussed.

Example: DNA Gyrase Inhibitors

Piperidine-4-carboxamides themselves have been identified as a novel class of inhibitors targeting DNA gyrase in Mycobacterium abscessus, a bacterium known for causing difficult-to-treat infections.[7] This highlights the direct biological relevance of the amide derivatives. The mechanism involves the inhibition of the bacterial topoisomerase, preventing DNA replication.

DNA_Gyrase_Inhibition cluster_pathway Mechanism of Piperidine-4-carboxamide (P4C) Inhibitors DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase) DNA->Gyrase binds to Replication DNA Replication & Cell Division Gyrase->Replication enables P4C Piperidine-4-carboxamide (e.g., MMV688844) P4C->Inhibition inhibits Inhibition->Gyrase

Caption: Inhibition of bacterial DNA gyrase by piperidine-4-carboxamide derivatives.

References

Application Notes and Protocols for N-methylation of 4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the N-methylation of 4-piperidinemethanol to synthesize 1-methyl-4-piperidinemethanol, a valuable intermediate in the pharmaceutical and chemical industries.[1][2] The protocols outlined below are based on established chemical methodologies, including the Eschweiler-Clarke reaction, reductive amination, and the use of classical alkylating agents.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active compounds.[2] Its structure, featuring a tertiary amine and a primary alcohol, makes it a versatile synthon for creating complex molecules with potential therapeutic applications, including in the development of agents for neurological disorders.[2] The efficient and scalable synthesis of this intermediate is therefore of significant interest in drug discovery and development. This document details three common and effective methods for the N-methylation of 4-piperidinemethanol.

Comparative Summary of N-methylation Protocols

ParameterEschweiler-Clarke ReactionReductive AminationAlkylation with Methyl Iodide
Methylating Agent FormaldehydeFormaldehydeMethyl Iodide
Reducing Agent Formic AcidSodium triacetoxyborohydride, Sodium cyanoborohydrideNot Applicable
Typical Solvent(s) Aqueous solution, often neatDichloromethane (DCM), MethanolAcetone, DMF
Reaction Temperature Near boilingRoom TemperatureReflux
Key Advantages Cost-effective reagents, avoids quaternary salt formation.[3]Mild reaction conditions, high selectivity.Simple procedure.
Potential Drawbacks High reaction temperature, potential for side reactions.More expensive reagents.Risk of over-methylation to form quaternary ammonium salts, toxicity of methyl iodide.[4][5]
Work-up Basification and extraction.Quenching, extraction, and purification.Filtration and removal of solvent.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic method for the methylation of primary and secondary amines using an excess of formic acid and formaldehyde.[3] This reductive amination process is advantageous as it does not produce quaternary ammonium salts.[3]

Reaction Scheme:

Eschweiler-Clarke Reaction 4-Piperidinemethanol 4-Piperidinemethanol Iminium_Ion Iminium Ion Intermediate 4-Piperidinemethanol->Iminium_Ion + HCHO - H2O This compound This compound Iminium_Ion->this compound + HCOOH - CO2 Reductive Amination Workflow A Dissolve 4-piperidinemethanol and formaldehyde in DCM B Add Sodium Triacetoxyborohydride A->B C Stir at Room Temperature B->C D Quench Reaction C->D E Extract with DCM D->E F Dry and Concentrate E->F G Purify by Chromatography (optional) F->G

References

Application Notes and Protocols for the Use of 1-Methyl-4-piperidinemethanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol is a versatile heterocyclic building block crucial in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a tertiary amine and a primary alcohol, allows for diverse chemical modifications, making it a valuable scaffold in medicinal chemistry. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent derivatization into key pharmaceutical intermediates. The protocols are designed to be readily applicable in a research and development setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 20691-89-8
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to yellow liquid
Boiling Point 108 °C at 10 mmHg
Density 0.981 g/mL at 25 °C
Refractive Index 1.476

Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the reduction of a corresponding piperidine-4-carboxylate ester. A detailed protocol for this synthesis is provided below.

Experimental Protocol: Synthesis of this compound

Reaction Scheme:

Materials:

  • Ethyl N-methyl-4-piperidinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Ethyl ether (Et₂O), anhydrous

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Triethylamine (TEA)

  • Phosphomolybdic acid solution

Procedure:

  • A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol) in anhydrous ethyl ether (40 mL) is prepared.

  • In a separate reaction vessel, a suspension of lithium aluminum hydride (2.46 g, 64.9 mmol) in anhydrous ethyl ether (200 mL) is prepared and cooled to 0 °C in an ice bath.

  • The solution of ethyl N-methyl-4-piperidinecarboxylate is added dropwise to the LiAlH₄ suspension at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is quenched by the slow, dropwise addition of water (10 mL) at 0 °C.

  • The mixture is stirred for an additional 30 minutes, during which a white precipitate will form.

  • The precipitate is removed by filtration and washed thoroughly with ethyl ether (250 mL).

  • The combined filtrate and washings are concentrated under reduced pressure to yield a crude oily product.

  • The crude product is purified by distillation under reduced pressure (boiling point 108 °C, 14 mbar) to afford this compound as a colorless oil.

Quantitative Data:

ParameterValue
Yield 84%
TLC Rf 0.53 (CH₂Cl₂:MeOH = 5:1 with 5% TEA)
¹H NMR (300 MHz, CDCl₃) δ (ppm) 1.28 (dq, 2H), 1.38-1.55 (m, 1H), 1.68-1.79 (m, 2H), 1.93 (dt, 2H), 2.26 (s, 3H), 2.82-2.92 (m, 2H), 3.12 (sbr, 1H), 3.46 (d, 2H)
¹³C NMR (75.5 MHz, CDCl₃) δ (ppm) 28.8, 37.9, 46.3, 55.5, 67.4
MS (EI, 70eV) m/z (%) 129 (55) [M]⁺, 128 (100) [M-H]⁺, 112 (10) [M-OH]⁺, 98 (21) [M-CH₂OH]⁺

Application in Pharmaceutical Intermediate Synthesis

This compound serves as a versatile starting material for the synthesis of more complex pharmaceutical intermediates. The primary alcohol functionality can be readily converted to other functional groups, such as halides, or used in etherification reactions. The tertiary amine provides a basic handle and can influence the pharmacokinetic properties of the final molecule.

A. Synthesis of 4-(Chloromethyl)-1-methylpiperidine Hydrochloride

A key transformation of this compound is its conversion to the corresponding chloromethyl derivative. This intermediate is a valuable electrophile for subsequent alkylation reactions.

Reaction Scheme:

Materials:

  • This compound (or N-methylpiperidin-4-ol)

  • Thionyl chloride (SOCl₂)

  • Triethylamine

  • Dichloromethane, anhydrous

  • Water

Procedure:

  • In a reaction flask, dissolve this compound (1 mol) and triethylamine (5 mol) in anhydrous dichloromethane.

  • Cool the mixture and stir well.

  • Slowly add thionyl chloride (2 mol) dropwise, maintaining the temperature between 20 °C and 40 °C.

  • After the addition is complete, stir the reaction mixture at 40 °C for 2 hours.

  • Monitor the reaction progress by GC.

  • Upon completion, carefully quench the reaction by adding water (1000.0g).

  • Extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and evaporate the solvent to dryness.

  • The crude product can be purified by distillation under reduced pressure to yield 4-chloromethyl-1-methylpiperidine as a light yellow liquid.

Quantitative Data for an Analogous Reaction:

ParameterValueReference
Starting Material N-methylpiperidin-4-ol[1]
Yield ~80%[1]
B. Williamson Ether Synthesis of a Clemastine Intermediate Analogue

The chlorinated intermediate can be used in a Williamson ether synthesis to form ether-linked pharmaceutical scaffolds, such as those found in antihistamines like clemastine.

Reaction Scheme (Illustrative):

Materials:

  • 4-(Chloromethyl)-1-methylpiperidine hydrochloride

  • 1-(4-chlorophenyl)-1-phenylethanol (or other suitable phenol/alcohol)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, add a solution of the alcohol (e.g., 1-(4-chlorophenyl)-1-phenylethanol) in anhydrous DMF.

  • Cool the solution to 0 °C and add sodium hydride portion-wise.

  • Stir the mixture at room temperature for 30 minutes to form the alkoxide.

  • Add a solution of 4-(chloromethyl)-1-methylpiperidine hydrochloride in anhydrous DMF dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography.

Expected Quantitative Data (based on analogous reactions):

ParameterExpected Value
Yield 60-80%
C. Paal-Knorr Synthesis of a Pyrrole-Containing Intermediate

The piperidine scaffold can also be functionalized with other heterocyclic moieties. The Paal-Knorr synthesis provides a straightforward method to construct a pyrrole ring from a primary amine. This requires the synthesis of 1-methyl-4-aminopiperidine from this compound, which can be achieved through standard functional group interconversions (e.g., alcohol to tosylate, to azide, then reduction).

Reaction Scheme (Illustrative):

Materials:

  • 1-Methyl-4-aminopiperidine

  • 2,5-Dimethoxytetrahydrofuran

  • Molecular iodine (I₂)

  • Microwave reactor (optional, can be performed with conventional heating)

Procedure:

  • In a microwave-safe vial, combine 1-methyl-4-aminopiperidine and 2,5-dimethoxytetrahydrofuran.

  • Add a catalytic amount of molecular iodine (~5 mol%).

  • Seal the vial and heat the mixture in a microwave reactor at a suitable temperature and time (e.g., 120 °C for 10-20 minutes). Alternatively, the reaction can be heated conventionally in a sealed tube.

  • After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with aqueous sodium thiosulfate solution to remove iodine.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase and purify the crude product by flash column chromatography.

Expected Quantitative Data (based on analogous reactions):

ParameterExpected ValueReference
Yield >80%[2]

Visualization of Synthetic Workflows and Signaling Pathways

Synthetic Workflow for Pharmaceutical Intermediates from this compound

Synthesis_Workflow A Ethyl N-methyl- 4-piperidinecarboxylate B This compound A->B  LiAlH4 Reduction Yield: 84% C 4-(Chloromethyl)- 1-methylpiperidine B->C  SOCl2 Yield: ~80% E 1-Methyl-4-aminopiperidine B->E  Multi-step (Tosylation, Azidation, Reduction) D Ether-Linked Intermediate (e.g., Clemastine Analogue) C->D  Williamson Ether Synthesis (with R'-OH, NaH) Yield: 60-80% F Pyrrole-Containing Intermediate E->F  Paal-Knorr Synthesis (with 2,5-dimethoxy-THF) Yield: >80%

Caption: Synthetic pathways from this compound.

Signaling Pathway of Opioid Receptors

Many CNS-active drugs containing piperidine moieties target opioid receptors. The binding of an opioid agonist to its G-protein coupled receptor (GPCR) initiates a signaling cascade that leads to analgesia.

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid Opioid Agonist Receptor Opioid Receptor (GPCR) Opioid->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_Channel->Ca_in Decreased K_Channel K⁺ Channel K_out K⁺ Efflux K_Channel->K_out Increased G_alpha->AC Inhibits G_betagamma->Ca_Channel Inhibits G_betagamma->K_Channel Activates ATP ATP ATP->AC Analgesia Analgesia

Caption: Opioid receptor signaling cascade.

Mechanism of Action of Vesamicol on the Vesicular Acetylcholine Transporter (VAChT)

Analogues of vesamicol, which can be synthesized from piperidine derivatives, are used as probes for the vesicular acetylcholine transporter (VAChT). Vesamicol inhibits the transport of acetylcholine into synaptic vesicles.

Vesamicol_Action cluster_presynaptic Presynaptic Terminal cluster_release Synaptic Cleft ACh_syn Acetylcholine (Synthesized) VAChT VAChT ACh_syn->VAChT Transport into vesicle Vesamicol Vesamicol Vesamicol->VAChT Blocks Vesicle Synaptic Vesicle ACh_rel Reduced ACh Release Vesicle->ACh_rel Vesicular release

Caption: Vesamicol's inhibition of VAChT.

Conclusion

This compound is a highly valuable and versatile building block in pharmaceutical synthesis. The protocols provided herein offer robust methods for its synthesis and derivatization into key intermediates for CNS-active compounds and other therapeutic agents. The adaptability of its functional groups allows for the construction of diverse molecular architectures, underscoring its importance in drug discovery and development.

References

Application Notes and Protocols for 1-Methyl-4-piperidinemethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol is a versatile heterocyclic alcohol that serves as a crucial building block and reagent in organic synthesis. Its unique structure, featuring a tertiary amine within a piperidine ring and a primary hydroxyl group, allows for a wide range of chemical transformations. This makes it a valuable intermediate in the preparation of complex molecules, particularly in the pharmaceutical and materials science industries. These application notes provide an overview of its utility, detailed experimental protocols for its synthesis and a key application, and quantitative data to support its use in research and development.

Physicochemical Properties and Safety Information

This compound is a colorless to pale yellow viscous liquid at room temperature.[1] It is important to handle this reagent with appropriate safety precautions, as it can cause skin and serious eye irritation.[2]

PropertyValueReference
CAS Number20691-89-8[3]
Molecular FormulaC₇H₁₅NO[4]
Molecular Weight129.20 g/mol [4]
Boiling Point108 °C at 10 mmHg[4]
Density0.981 g/mL at 25 °C[4]

Applications in Organic Synthesis

This compound is a key intermediate in the synthesis of a variety of organic compounds due to its bifunctional nature.

Pharmaceutical Synthesis

The piperidine moiety is a common scaffold in many centrally active pharmaceuticals, including analgesics, antipsychotics, and antidepressants.[1][5] this compound serves as a valuable building block for introducing this structural motif. The tertiary amine can influence the pharmacokinetic properties of a drug molecule, such as its solubility and ability to cross the blood-brain barrier. Furthermore, the hydroxyl group provides a reactive handle for further molecular elaboration.[6]

One important application is in the synthesis of potent analgesics. While not a direct precursor in the most common industrial syntheses of fentanyl and its analogs like carfentanil and remifentanil, which often start from different piperidine derivatives, the structural motif is highly relevant.[7][8][9]

Another significant area of application is in the development of antipsychotic agents. Many multi-target antipsychotics incorporate piperidine or piperazine derivatives to modulate dopamine and serotonin receptors.[10]

The hydroxyl group of this compound can be readily converted into other functional groups. For instance, treatment with thionyl chloride can transform the alcohol into a chloride, providing a leaving group for subsequent nucleophilic substitution reactions.[11]

Ether Synthesis

The hydroxyl group of this compound can undergo O-alkylation to form ethers. This reaction is particularly useful for linking the 1-methyl-4-piperidinemethyl moiety to aromatic or heteroaromatic systems, a common strategy in the design of G-protein coupled receptor (GPCR) ligands.[10][12]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the reduction of ethyl N-methyl-4-piperidinecarboxylate using lithium aluminum hydride (LiAlH₄).[4]

Materials:

  • Ethyl N-methyl-4-piperidinecarboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous ethyl ether (Et₂O)

  • Water

  • Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, a suspension of LiAlH₄ (2.46 g, 64.9 mmol) in anhydrous ethyl ether (200 mL) is prepared.

  • The suspension is cooled to 0 °C using an ice bath.

  • A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol) in anhydrous ethyl ether (40 mL) is added dropwise to the cooled LiAlH₄ suspension with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours.

  • The reaction is carefully quenched by the slow, dropwise addition of water (10 mL) at 0 °C.

  • The mixture is stirred for an additional 30 minutes, during which a white precipitate will form.

  • The precipitate is removed by filtration and washed thoroughly with ethyl ether (250 mL).

  • The combined filtrate and washings are concentrated under reduced pressure using a rotary evaporator.

  • The resulting oily residue is purified by vacuum distillation (boiling point 108 °C at 14 mbar) to yield this compound as a colorless oil.[4]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
Ethyl N-methyl-4-piperidinecarboxylate171.2410.159.0
Lithium aluminum hydride37.952.4664.9
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
This compound129.206.4084%
Protocol 2: O-Alkylation of a Phenol with this compound (General Procedure)

This protocol provides a general method for the etherification of a phenolic compound using this compound, a reaction type often employed in the synthesis of bioactive molecules. This specific example is a representative procedure based on common methodologies for Williamson ether synthesis.

Materials:

  • This compound

  • A substituted phenol (e.g., 4-nitrophenol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Mesylation of this compound

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.

  • Add triethylamine (1.2 eq) to the solution.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Etherification

  • In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous DMF.

  • Add a solution of the substituted phenol (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.

  • Add a solution of the crude mesylate from Step 1 in anhydrous DMF to the phenoxide solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

ReactantEquivalents
This compound1.0
Methanesulfonyl chloride1.1
Triethylamine1.2
Substituted Phenol1.0
Sodium Hydride1.2
Product Typical Yield (%)
(1-Methylpiperidin-4-yl)methyl ether60-80%

Visualizations

O_Alkylation_Workflow cluster_step1 Step 1: Mesylation cluster_step2 Step 2: Etherification start 1-Methyl-4- piperidinemethanol reagent1 MsCl, Et₃N, DCM start->reagent1 product1 (1-Methylpiperidin-4-yl)methyl methanesulfonate reagent1->product1 intermediate2 Sodium Phenoxide product1->intermediate2 Reaction start2 Substituted Phenol reagent2 NaH, DMF start2->reagent2 reagent2->intermediate2 final_product Final Ether Product intermediate2->final_product workup Workup and Purification final_product->workup

References

Applications of 1-Methyl-4-piperidinemethanol in Medicinal Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 1-Methyl-4-piperidinemethanol as a versatile building block in medicinal chemistry. The focus is on its application in the synthesis of bioactive compounds, particularly those targeting the central nervous system and histamine receptors.

Introduction

This compound is a valuable scaffold in drug discovery, prized for its role in the synthesis of a variety of therapeutic agents.[1][2] Its piperidine core is a common feature in many centrally acting drugs. The presence of a primary alcohol provides a convenient handle for synthetic modification, allowing for its incorporation into larger, more complex molecules through ether or ester linkages. This note will explore its application in the synthesis of a potent dopamine D2 receptor ligand and provide detailed experimental protocols and relevant pharmacological data.

Application Example: Synthesis of a Dopamine D2 Receptor Ligand

This compound serves as a key starting material for the synthesis of various dopamine D2 receptor antagonists. These compounds are of significant interest in the development of antipsychotic medications for conditions such as schizophrenia. The 1-methylpiperidine moiety is a common feature in many of these antagonists, contributing to their binding affinity and pharmacokinetic properties.

One such example is the synthesis of 1-methyl-4-((1-(4-fluorobenzyl)-1H-indazol-3-yl)oxy)piperidine, a potent dopamine D2 receptor ligand. The synthesis involves the conversion of the hydroxyl group of this compound to a better leaving group, followed by nucleophilic substitution with a suitable indazole derivative.

Quantitative Data

The following table summarizes the binding affinities of a representative compound synthesized using a 1-methylpiperidine scaffold, similar to what can be derived from this compound, for various dopamine and sigma receptors.

Compound IdentityTarget ReceptorBinding Affinity (Ki in nM)
1-methyl-4-((1-(4-fluorobenzyl)-1H-indazol-3-yl)oxy)piperidine Analog Dopamine D4860
Sigma σ11.2

Data adapted from a study on similar piperidine-based indazole derivatives.

Experimental Protocols

Protocol 1: Synthesis of 4-(chloromethyl)-1-methylpiperidine hydrochloride

This protocol describes the conversion of this compound to its corresponding chloride, a key intermediate for subsequent alkylation reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction flask, dissolve this compound (1 equivalent) and triethylamine (5 equivalents) in dichloromethane.

  • Stir the solution well and control the temperature between 20°C and 40°C.

  • Slowly add thionyl chloride (2 equivalents) dropwise to the solution.

  • After the addition is complete, continue stirring the reaction mixture at 40°C for 2 hours.

  • Monitor the reaction progress by Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product, 4-(chloromethyl)-1-methylpiperidine, can be further purified by distillation under reduced pressure.

Protocol 2: Synthesis of 1-methyl-4-((1-(4-fluorobenzyl)-1H-indazol-3-yl)oxy)piperidine

This protocol outlines the alkylation of an indazole derivative with the chlorinated intermediate to yield the final bioactive compound.

Materials:

  • 4-(chloromethyl)-1-methylpiperidine hydrochloride

  • 1-(4-fluorobenzyl)-1H-indazol-3-ol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-(4-fluorobenzyl)-1H-indazol-3-ol (1 equivalent) in anhydrous THF, add sodium hydride (1.2 equivalents) portion-wise at 0°C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of 4-(chloromethyl)-1-methylpiperidine hydrochloride (1.1 equivalents) in anhydrous THF to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-methyl-4-((1-(4-fluorobenzyl)-1H-indazol-3-yl)oxy)piperidine.

Signaling Pathways and Logical Relationships

The synthesized compounds, being dopamine D2 receptor ligands, modulate the dopamine signaling pathway. Antagonism of the D2 receptor is a key mechanism for the therapeutic effects of antipsychotic drugs. Additionally, many piperidine-containing compounds exhibit activity at histamine H1 receptors, a pathway also detailed below.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins.[2] Activation of D2 receptors by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[3] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (GPCR) Dopamine->D2R Activates Gi_protein Gi Protein (α, β, γ subunits) D2R->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Phosphorylates targets Antagonist D2 Antagonist (e.g., Synthesized Compound) Antagonist->D2R Blocks

Dopamine D2 Receptor Signaling Pathway
Histamine H1 Receptor Signaling Pathway

Histamine H1 receptors are also GPCRs, but they couple to Gq/11 proteins.[1] Activation by histamine stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC), leading to a cascade of cellular responses associated with allergic reactions.[4]

H1_Signaling_Pathway Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Activates Gq_protein Gq Protein (α, β, γ subunits) H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to PIP2 PIP2 Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Allergic Response Ca_release->Cellular_Response PKC->Cellular_Response Antihistamine H1 Antagonist (Antihistamine) Antihistamine->H1R Blocks

Histamine H1 Receptor Signaling Pathway
Experimental Workflow for Synthesis

The overall synthetic strategy for preparing dopamine D2 receptor ligands from this compound can be summarized in the following workflow.

Synthesis_Workflow Start This compound Intermediate 4-(chloromethyl)-1-methylpiperidine hydrochloride Start->Intermediate Chlorination (SOCl₂) Product 1-methyl-4-((1-(4-fluorobenzyl)-1H-indazol-3-yl)oxy)piperidine Intermediate->Product Alkylation (NaH, THF) Precursor 1-(4-fluorobenzyl)-1H-indazol-3-ol Precursor->Product Analysis Pharmacological Evaluation (e.g., Receptor Binding Assay) Product->Analysis

Synthetic Workflow

References

Application Notes and Protocols: The Role of 1-Methyl-4-piperidinemethanol in the Synthesis of CNS-Targeting Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol is a key building block in medicinal chemistry, particularly for the development of novel therapeutics targeting the central nervous system (CNS). Its piperidine scaffold is considered a "privileged structure," as it is frequently found in a wide array of biologically active compounds and can enhance receptor binding and improve pharmacokinetic properties, such as blood-brain barrier penetration.[1][2][3] This heterocyclic organic compound, with its versatile reactivity, allows for the construction of complex molecular architectures necessary for interacting with various CNS targets.[4][5]

These application notes provide an overview of the utility of this compound in the synthesis of CNS-targeting compounds, with a focus on its application in the development of ligands for the vesicular acetylcholine transporter (VAChT), muscarinic acetylcholine receptors, and dopamine receptors. Detailed synthetic protocols and biological evaluation methods are provided to guide researchers in this field.

Key Physicochemical Properties of this compound

PropertyValue
CAS Number 20691-89-8
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to yellow liquid
Boiling Point 108°C at 10 mmHg
Density 0.981 g/mL at 25°C
Refractive Index 1.476

Application 1: Synthesis of Vesamicol Analogs for VAChT Imaging

The vesicular acetylcholine transporter (VAChT) is a critical component of cholinergic neurotransmission and a target for the development of imaging agents for neurodegenerative diseases.[6] Vesamicol and its analogs are potent inhibitors of VAChT. This compound can serve as a key precursor for the synthesis of novel benzovesamicol analogs.

Quantitative Data: Binding Affinity of Benzovesamicol Analogs for VAChT
CompoundTargetBinding Affinity (Kd, nM)
(E)-(R,R)-5-AOIBVVAChT0.45
(R,R)-5-FPOBVVAChT0.77
(S,S)-5-FPOBVVAChT8.4
(E)-(S,S)-5-AOIBVVAChT4.3
(-)-BenzovesamicolVAChT1.32

Data sourced from references[6].

Experimental Protocols

Protocol 1.1: Synthesis of a Benzovesamicol Analog Precursor from this compound

This protocol describes a plausible multi-step synthesis of a key intermediate for benzovesamicol analogs, starting from this compound.

Step 1: Chlorination of this compound

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 vol), add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(chloromethyl)-1-methylpiperidine.

Step 2: Coupling with a Phenolic Moiety

  • To a solution of a suitable substituted phenol (e.g., 2-hydroxy-5-iodobenzaldehyde, 1.0 eq) in anhydrous acetone (15 vol), add potassium carbonate (2.0 eq) and the chlorinated piperidine derivative from Step 1 (1.1 eq).

  • Reflux the mixture for 12-16 hours, monitoring by TLC.

  • After cooling, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ether-linked intermediate.

Protocol 1.2: In Vitro VAChT Binding Assay

This protocol describes a competitive binding assay to determine the affinity of synthesized compounds for VAChT.

  • Prepare rat striatal membranes as a source of VAChT.

  • In a 96-well plate, add a constant concentration of [³H]vesamicol (a radioligand) and varying concentrations of the test compound.

  • Add the striatal membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for 1 hour.

  • Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Kd value.

Visualizations

G cluster_synthesis Synthetic Workflow for Benzovesamicol Analog Start Start This compound This compound Start->this compound Chlorination Chlorination This compound->Chlorination 4-(chloromethyl)-1-methylpiperidine 4-(chloromethyl)-1-methylpiperidine Chlorination->4-(chloromethyl)-1-methylpiperidine Coupling Coupling 4-(chloromethyl)-1-methylpiperidine->Coupling Benzovesamicol Analog Precursor Benzovesamicol Analog Precursor Coupling->Benzovesamicol Analog Precursor Substituted Phenol Substituted Phenol Substituted Phenol->Coupling End End Benzovesamicol Analog Precursor->End

Caption: Synthetic workflow for a benzovesamicol analog precursor.

Application 2: Synthesis of Muscarinic Receptor Antagonists

Muscarinic acetylcholine receptors are implicated in a variety of CNS functions, and their modulation is a key strategy for treating neurological and psychiatric disorders.[2] this compound can be incorporated into the synthesis of potent and selective muscarinic receptor antagonists.

Quantitative Data: Binding Affinity of Muscarinic Antagonists
CompoundTargetBinding Affinity (Ki, nM)Selectivity (vs. M1, M2, M4, M5)
14a M30.30>100-fold

Data sourced from reference.

Experimental Protocols

Protocol 2.1: Synthesis of a Novel Muscarinic Antagonist

This protocol outlines a hypothetical synthesis of a muscarinic antagonist incorporating the this compound moiety.

Step 1: Activation of the Hydroxyl Group

  • Dissolve this compound (1.0 eq) in anhydrous DCM (10 vol) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of p-toluenesulfonyl chloride (1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield (1-methylpiperidin-4-yl)methyl 4-methylbenzenesulfonate.

Step 2: Nucleophilic Substitution with a Secondary Amine

  • Combine the tosylated intermediate from Step 1 (1.0 eq) with a suitable secondary amine (e.g., a piperazine derivative, 1.2 eq) and potassium carbonate (2.0 eq) in acetonitrile (15 vol).

  • Heat the mixture to reflux for 24 hours.

  • Cool the reaction, filter the solids, and concentrate the filtrate.

  • Purify the crude product by column chromatography to afford the final muscarinic antagonist.

Protocol 2.2: Muscarinic Receptor Binding Assay

  • Use cell membranes from CHO cells stably expressing human M1, M2, M3, M4, or M5 receptors.

  • Perform a competitive binding assay with [³H]N-methylscopolamine as the radioligand.

  • Incubate the membranes with the radioligand and various concentrations of the test compound in a suitable buffer.

  • After incubation, separate bound and free radioligand by filtration.

  • Quantify the bound radioactivity by liquid scintillation counting.

  • Calculate the Ki values from the IC₅₀ values using the Cheng-Prusoff equation.

Visualizations

G cluster_pathway M2 Muscarinic Receptor Signaling Pathway Acetylcholine Acetylcholine M2 Receptor M2 Receptor Acetylcholine->M2 Receptor Gi/o Protein Gi/o Protein M2 Receptor->Gi/o Protein Activation Adenylyl Cyclase Adenylyl Cyclase Gi/o Protein->Adenylyl Cyclase Inhibition cAMP cAMP Adenylyl Cyclase->cAMP Decreased production PKA PKA cAMP->PKA Decreased activation Downstream Effects Downstream Effects PKA->Downstream Effects Modulation

Caption: Simplified M2 muscarinic receptor signaling pathway.

Application 3: Synthesis of Dopamine Receptor Ligands

Dopamine receptors are crucial targets for the treatment of a range of neuropsychiatric disorders, including schizophrenia and Parkinson's disease.[4][5] The this compound scaffold can be utilized in the synthesis of selective dopamine receptor ligands.

Quantitative Data: Binding Affinity of Dopamine Receptor Antagonists
CompoundTargetBinding Affinity (Ki, nM)
8a D4205.9
8b D4169
8c D4135

Data sourced from reference.

Experimental Protocols

Protocol 3.1: Synthesis of a Substituted Benzamide Dopamine D4 Antagonist

This protocol provides a representative synthesis of a dopamine D4 antagonist.

Step 1: Amide Coupling

  • To a solution of 4-(aminomethyl)-1-methylpiperidine (prepared from this compound via standard procedures) (1.0 eq) in DCM (10 vol), add a substituted benzoic acid (e.g., 4-fluorobenzoic acid, 1.0 eq), and a coupling agent such as HATU (1.1 eq).

  • Add diisopropylethylamine (DIPEA, 2.0 eq) and stir the mixture at room temperature for 12 hours.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final benzamide derivative.

Protocol 3.2: Dopamine Receptor Binding Assay

  • Utilize membranes from HEK293 cells expressing human dopamine D2, D3, or D4 receptors.

  • Perform a competitive radioligand binding assay using [³H]spiperone.

  • Incubate the membranes with the radioligand and a range of concentrations of the test compound.

  • Separate bound from free radioligand by rapid filtration.

  • Measure the radioactivity of the filters by liquid scintillation counting.

  • Determine the Ki values from the IC₅₀ values.

Visualizations

G cluster_workflow Experimental Workflow for Dopamine Receptor Ligand Evaluation Start Start Synthesis Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization Characterization Purification->Characterization Binding Assay Binding Assay Characterization->Binding Assay Data Analysis Data Analysis Binding Assay->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification

Caption: Experimental workflow for dopamine receptor ligand evaluation.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a diverse range of CNS-targeting compounds. Its structural features facilitate the development of ligands with high affinity and selectivity for important neurological targets. The protocols and data presented herein provide a foundation for researchers to explore the potential of this building block in the discovery of novel therapeutics for CNS disorders.

References

Einleitung: Die strategische Bedeutung von 1-Methyl-4-piperidinmethanol

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungs- und Protokollleitfaden: Derivatisierung der Hydroxylgruppe von 1-Methyl-4-piperidinmethanol

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht über die chemische Modifikation der primären Hydroxylgruppe von 1-Methyl-4-piperidinmethanol, einem wichtigen Baustein in der medizinischen Chemie.[1][2][3] Die hier beschriebenen Protokolle sind für die Synthese von Wirkstoffkandidaten und die Erstellung von Substanzbibliotheken für das Wirkstoffscreening konzipiert.

1-Methyl-4-piperidinmethanol (Summenformel: C₇H₁₅NO) ist ein heterocyclischer Alkohol, der in der pharmazeutischen Industrie als vielseitiges Zwischenprodukt dient.[1][4] Seine Struktur, die einen Piperidinring mit einer N-Methylgruppe und einer primären Hydroxymethylgruppe an der 4-Position kombiniert, bietet einzigartige reaktive Eigenschaften.[1] Die Derivatisierung der Hydroxylgruppe ermöglicht die systematische Modifikation der physikochemischen und pharmakokinetischen Eigenschaften eines Moleküls, wie z. B. Löslichkeit, Lipophilie, metabolische Stabilität und Rezeptorbindungsaffinität. Dies macht es zu einem wertvollen Ausgangsmaterial für die Entwicklung von Wirkstoffen, die auf das Zentralnervensystem (ZNS) und andere therapeutische Bereiche abzielen.[2]

Die in diesem Leitfaden beschriebenen Methoden – Veresterung, Veretherung und Carbamatbildung – stellen grundlegende und robuste Strategien zur Funktionalisierung dieses wichtigen Bausteins dar.

Veresterung: Acylierung der Hydroxylgruppe

Die Veresterung, insbesondere die Acetylierung, ist eine der gebräuchlichsten Methoden zur Maskierung oder Modifikation von Hydroxylgruppen. Die resultierenden Ester können als Prodrugs dienen, die im Körper enzymatisch gespalten werden, um den aktiven Alkohol freizusetzen, oder sie können selbst die gewünschte biologische Aktivität aufweisen.

Wissenschaftliche Begründung

Die Acetylierung von primären Alkoholen wird typischerweise mit Essigsäureanhydrid in Gegenwart einer Base oder eines Katalysators durchgeführt.[5][6] Die Base, wie z. B. Natriumbicarbonat (NaHCO₃), deprotoniert die Hydroxylgruppe und erhöht so deren Nukleophilie für den Angriff auf das elektrophile Carbonylkohlenstoffatom des Anhydrids.[5][6] Diese Methode ist mild, effizient und verwendet kostengünstige und leicht verfügbare Reagenzien.[5]

Protokoll 1: Basenkatalysierte Acetylierung mit Essigsäureanhydrid

Dieses Protokoll beschreibt die Acetylierung von 1-Methyl-4-piperidinmethanol unter Verwendung von Natriumbicarbonat als milde Base.

Materialien:

  • 1-Methyl-4-piperidinmethanol (C₇H₁₅NO, MG: 129,20 g/mol )

  • Essigsäureanhydrid (Ac₂O)

  • Natriumbicarbonat (NaHCO₃), getrocknet

  • Dichlormethan (CH₂Cl₂), wasserfrei

  • Gesättigte wässrige Natriumbicarbonat-Lösung

  • Wasserfreies Magnesiumsulfat (MgSO₄)

  • Rundkolben, Magnetrührer, Tropftrichter, Scheidetrichter

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen 100-ml-Rundkolben werden 1,29 g (10 mmol) 1-Methyl-4-piperidinmethanol und 2,1 g (25 mmol) getrocknetes Natriumbicarbonat in 30 ml wasserfreiem Dichlormethan suspendiert.

  • Zugabe des Reagenzes: Die Mischung wird bei Raumtemperatur gerührt. 1,53 ml (15 mmol) Essigsäureanhydrid werden langsam über einen Tropftrichter zugegeben.

  • Reaktion: Die Reaktion wird bei Raumtemperatur für 12-24 Stunden gerührt. Der Fortschritt wird mittels Dünnschichtchromatographie (DC) überwacht (z. B. Eluent: Dichlormethan/Methanol 9:1).

  • Aufarbeitung: Nach Abschluss der Reaktion wird die Reaktionsmischung durch einen Celite-Filter filtriert, um das feste NaHCO₃ zu entfernen. Das Filtrat wird in einen Scheidetrichter überführt.

  • Extraktion: Das Filtrat wird nacheinander mit 20 ml gesättigter NaHCO₃-Lösung und 20 ml Kochsalzlösung gewaschen.

  • Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel unter reduziertem Druck entfernt. Das Rohprodukt kann bei Bedarf durch Säulenchromatographie an Kieselgel gereinigt werden.

Erwartetes Ergebnis: (1-Methylpiperidin-4-yl)methylacetat als farbloses bis leicht gelbliches Öl.

Acetylation_Workflow cluster_prep Reaktionsvorbereitung cluster_reaction Reaktion cluster_workup Aufarbeitung & Aufreinigung Start 1-Methyl-4-piperidinmethanol + NaHCO₃ in CH₂Cl₂ Add_Ac2O Langsame Zugabe von Essigsäureanhydrid Start->Add_Ac2O Suspension Stir Rühren bei Raumtemperatur (12-24 h) Add_Ac2O->Stir Filter Filtration Stir->Filter Reaktionsende Wash Extraktives Waschen Filter->Wash Dry Trocknen & Eindampfen Wash->Dry Purify Säulenchromatographie (optional) Dry->Purify Product Reines (1-Methylpiperidin-4-yl)methylacetat Purify->Product

Abbildung 1: Workflow für die Acetylierung von 1-Methyl-4-piperidinmethanol.

Veretherung: Williamson-Ethersynthese

Die Williamson-Ethersynthese ist eine klassische und vielseitige Methode zur Herstellung von symmetrischen und unsymmetrischen Ethern.[7][8][9] Sie verläuft über einen Sₙ2-Mechanismus, bei dem ein Alkoholat-Ion als Nukleophil ein Alkylhalogenid angreift.[8][10]

Wissenschaftliche Begründung

Für die Synthese von Ethern aus 1-Methyl-4-piperidinmethanol muss der Alkohol zunächst in sein korrespondierendes Alkoholat umgewandelt werden. Dies geschieht durch Deprotonierung mit einer starken Base wie Natriumhydrid (NaH). Das resultierende Alkoholat greift dann in einer Sₙ2-Reaktion ein primäres Alkylhalogenid (z. B. Ethylbromid) an.[10] Die Verwendung eines primären Halogenids ist entscheidend, um Eliminierungsreaktionen als Konkurrenzreaktion zu minimieren.[9][11]

Protokoll 2: Synthese von 4-(Ethoxymethyl)-1-methylpiperidin

Dieses Protokoll beschreibt die Synthese eines Ethylethers über die Williamson-Ethersynthese.

Materialien:

  • 1-Methyl-4-piperidinmethanol

  • Natriumhydrid (NaH, 60 % Dispersion in Mineralöl)

  • Ethylbromid (EtBr)

  • Tetrahydrofuran (THF), wasserfrei

  • Gesättigte wässrige Ammoniumchlorid-Lösung (NH₄Cl)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

Schritt-für-Schritt-Anleitung:

  • Vorbereitung des Alkoholats: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Dreihalskolben werden 0,44 g (11 mmol, als 60 % Dispersion) Natriumhydrid in 20 ml wasserfreiem THF suspendiert. Die Suspension wird auf 0 °C gekühlt.

  • Zugabe des Alkohols: Eine Lösung von 1,29 g (10 mmol) 1-Methyl-4-piperidinmethanol in 10 ml wasserfreiem THF wird langsam zugetropft. Die Mischung wird 30 Minuten bei 0 °C und dann 1 Stunde bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.

  • Alkylierung: Die Reaktionsmischung wird erneut auf 0 °C gekühlt. 1,09 ml (15 mmol) Ethylbromid werden langsam zugegeben.

  • Reaktion: Die Mischung wird langsam auf Raumtemperatur erwärmt und über Nacht gerührt. Der Reaktionsfortschritt wird mittels DC überwacht.

  • Quenchen: Die Reaktion wird vorsichtig durch langsame Zugabe von 10 ml gesättigter NH₄Cl-Lösung bei 0 °C gequencht.

  • Extraktion: Die wässrige Phase wird dreimal mit je 20 ml Ethylacetat extrahiert.

  • Trocknung und Aufreinigung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel wird unter reduziertem Druck entfernt. Das Rohprodukt wird durch Säulenchromatographie gereinigt.

Erwartetes Ergebnis: 4-(Ethoxymethyl)-1-methylpiperidin als flüssiges Produkt.

Williamson_Ether_Synthesis cluster_mechanism Reaktionsmechanismus Reactants 1-Methyl-4-piperidinemethanol + NaH Alkoxide Bildung des Alkoholats (Deprotonierung) Reactants->Alkoxide in THF, 0°C -> RT SN2_Step Nukleophiler Angriff (Sₙ2) auf Ethylbromid Alkoxide->SN2_Step + EtBr, 0°C -> RT Product 4-(Ethoxymethyl)-1-methylpiperidin SN2_Step->Product Verdrängung von Br⁻

Abbildung 2: Mechanistischer Ablauf der Williamson-Ethersynthese.

Carbamatbildung

Carbamate sind eine wichtige funktionelle Gruppe in der medizinischen Chemie und finden sich in zahlreichen zugelassenen Medikamenten.[12] Sie werden oft als stabile Analoga von Estern oder Amiden eingesetzt und können die Wasserstoffbrückenbindungsfähigkeit eines Moleküls verbessern.

Wissenschaftliche Begründung

Carbamate können aus Alkoholen durch Reaktion mit einem Isocyanat hergestellt werden.[13] Die Hydroxylgruppe des Alkohols greift das elektrophile Kohlenstoffatom des Isocyanats an, was zu einem Carbamat führt. Diese Reaktion verläuft in der Regel schnell, ohne Katalysator und mit hoher Ausbeute.[14] Alternativ können Carbamate auch durch Reaktion mit Carbamoylchloriden oder durch Umcarbamoylierung synthetisiert werden.[13][15]

Protokoll 3: Synthese von (1-Methylpiperidin-4-yl)methyl-(phenyl)carbamat

Dieses Protokoll beschreibt die Reaktion von 1-Methyl-4-piperidinmethanol mit Phenylisocyanat.

Materialien:

  • 1-Methyl-4-piperidinmethanol

  • Phenylisocyanat

  • Toluol, wasserfrei

  • Hexan

Schritt-für-Schritt-Anleitung:

  • Reaktionsaufbau: In einem trockenen, mit Inertgas gespülten Kolben wird eine Lösung von 1,29 g (10 mmol) 1-Methyl-4-piperidinmethanol in 25 ml wasserfreiem Toluol vorgelegt.

  • Zugabe des Reagenzes: Die Lösung wird bei Raumtemperatur gerührt. 1,09 ml (10 mmol) Phenylisocyanat werden langsam zugetropft. Eine leichte Erwärmung kann beobachtet werden.

  • Reaktion: Die Mischung wird für 2-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC überwacht. In vielen Fällen fällt das Produkt als Feststoff aus.

  • Isolierung: Wenn ein Niederschlag entsteht, wird dieser durch Filtration abgetrennt, mit kaltem Toluol und anschließend mit Hexan gewaschen, um nicht umgesetztes Isocyanat zu entfernen.

  • Aufreinigung: Wenn kein Niederschlag entsteht, wird das Lösungsmittel unter reduziertem Druck entfernt. Der Rückstand wird aus einem geeigneten Lösungsmittelsystem (z. B. Ethylacetat/Hexan) umkristallisiert oder durch Säulenchromatographie gereinigt.

Erwartetes Ergebnis: (1-Methylpiperidin-4-yl)methyl-(phenyl)carbamat als weißer Feststoff.

Analytische Charakterisierung der Derivate

Die erfolgreiche Synthese und Reinheit der hergestellten Derivate müssen durch spektroskopische Methoden bestätigt werden.[16]

TechnikZweckErwartete Beobachtungen
¹H-NMR-Spektroskopie Strukturelle Bestätigung und Überprüfung der Funktionalisierung.Ester: Auftreten eines neuen Singuletts bei ~2,1 ppm für die Acetyl-Methylprotonen. Verschiebung des -CH₂O-Signals zu tieferem Feld (~4,0 ppm).[17][18] Ether: Auftreten neuer Signale für die Alkoxygruppe (z. B. ein Triplett bei ~1,2 ppm und ein Quartett bei ~3,5 ppm für eine Ethoxygruppe).[17][18] Carbamat: Auftreten von Signalen für die Phenylgruppe im aromatischen Bereich (~7,0-7,5 ppm) und ein NH-Signal.
¹³C-NMR-Spektroskopie Bestätigung der neuen funktionellen Gruppe.Ester: Neues Carbonylsignal bei ~170 ppm. Ether: Neue Signale für die Alkoxy-Kohlenstoffatome. Carbamat: Neues Carbonylsignal (Urethan) bei ~155 ppm.[18][19]
Massenspektrometrie (MS) Bestimmung des Molekulargewichts.Nachweis des Molekülionenpeaks ([M]+ oder [M+H]+), der dem erwarteten Molekulargewicht des Derivats entspricht.[20]
Infrarotspektroskopie (IR) Identifizierung funktioneller Gruppen.Ester: Starke C=O-Streckschwingungsbande bei ~1740 cm⁻¹. Carbamat: C=O-Streckschwingungsbande bei ~1700 cm⁻¹ und N-H-Streckschwingungsbande bei ~3300 cm⁻¹.
Protokoll 4: Allgemeine Vorgehensweise zur NMR-Analyse
  • Probenvorbereitung: Lösen Sie 5-10 mg der gereinigten Substanz in ca. 0,7 ml eines deuterierten Lösungsmittels (z. B. CDCl₃ oder DMSO-d₆) in einem 5-mm-NMR-Röhrchen.[16]

  • Messung: Nehmen Sie ¹H- und ¹³C-NMR-Spektren mit einem geeigneten Spektrometer (z. B. 400 MHz) auf.[16]

  • Datenanalyse: Vergleichen Sie die beobachteten chemischen Verschiebungen, Multiplizitäten und Kopplungskonstanten mit den für die erwartete Struktur vorhergesagten Werten.[17][18]

Zusammenfassung und Ausblick

Dieser Leitfaden stellt robuste und reproduzierbare Protokolle für die Derivatisierung von 1-Methyl-4-piperidinmethanol durch Veresterung, Veretherung und Carbamatbildung zur Verfügung. Diese grundlegenden Transformationen ermöglichen es Forschern in der Arzneimittelentwicklung, die Eigenschaften dieses vielseitigen Bausteins gezielt zu modifizieren und neue chemische Entitäten für die biologische Testung zu generieren. Die sorgfältige analytische Charakterisierung der Produkte ist ein entscheidender Schritt zur Gewährleistung der strukturellen Integrität und Reinheit der synthetisierten Verbindungen.

Referenzen

  • Vertex AI Search. (2025). Comprehensive Overview of this compound CAS: 20691-89-8.

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. MDPI.

  • ChemicalBook. (n.d.). This compound synthesis.

  • BenchChem. (2023). Buy this compound | 20691-89-8.

  • Palombi, L., et al. (2017). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry.

  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of 2-Piperidinemethanol: A Technical Guide.

  • Zhang, Z.-H., Li, T.-S., & Fu, C.-G. (1997). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite. Journal of Chemical Research.

  • Vedejs, E., & Daugulis, O. (2005). Acylation of Alcohols and Amines. Science of Synthesis.

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). Facile and Efficient Acetylation of Primary Alcohols and Phenols with Acetic Anhydride Catalyzed by Dried Sodium Bicarbonate. ResearchGate.

  • ChemicalBook. (n.d.). This compound | 20691-89-8.

  • BenchChem. (2025). Spectroscopic and Synthetic Profile of N-Methyl-1-(piperidin-4-YL)methanamine Analogues: A Technical Overview.

  • Williamson Ether Synthesis. (n.d.). Williamson Ether Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for the Analytical Characterization of Piperidine Compounds.

  • Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

  • Wikipedia. (n.d.). Williamson ether synthesis.

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis.

  • Sigma-Aldrich. (n.d.). 4-Piperidinemethanol 97 6457-49-4.

  • Iaroshenko, V. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of High Purity N-Methyl-4-Piperidinemethanol in Pharmaceutical Innovation.

  • ChemicalBook. (n.d.). 4-Piperidinemethanol synthesis.

  • ChemicalBook. (n.d.). 3-Piperidinemethanol(4606-65-9) 1H NMR spectrum.

  • ResearchGate. (2014). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates.

  • Wikipedia. (n.d.). Carbamate.

  • Wängler, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry.

  • CymitQuimica. (n.d.). CAS 20691-89-8: this compound.

  • Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Intermediate Synthesis.

  • Thermo Scientific Chemicals. (n.d.). This compound, 97% 1 g | Buy Online.

  • Organic Chemistry Portal. (n.d.). Synthesis of carbamates by carbamoylation.

  • PubChem. (n.d.). This compound.

  • ResearchGate. (1991). Isocyanate reactions in and with N,N-dimethylformamide.

  • National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

  • ResearchGate. (2018). N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog.

  • ResearchGate. (2012). Analytical method for 1-methyl-4-amino-piperazine in an active pharmaceutical ingredient using chemical derivatization and hplc-uv.

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of Methyl N-(4-chlorophenyl)carbamate.

  • Sigma-Aldrich. (n.d.). N-Boc-4-piperidinemethanol 97 123855-51-6.

  • spectrabase.com. (n.d.). 2,6-Diphenyl-4-hydroxy-1-methyl-3-piperidinemethanol (isomer) - Optional[13C NMR].

References

Application Notes and Protocols for the Scale-up Synthesis of 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-4-piperidinemethanol is a crucial heterocyclic alcohol that serves as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals.[1] Its structure, featuring a piperidine ring with a methyl group on the nitrogen and a hydroxymethyl group at the 4-position, imparts unique reactivity and makes it a valuable building block in drug discovery and development.[1][2] These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on a common and effective laboratory-scale method involving the reduction of an ester precursor.

Synthesis Pathway Overview

The most frequently cited laboratory-scale synthesis of this compound involves the reduction of an ethyl N-methyl-4-piperidinecarboxylate precursor. This method is robust and provides high yields of the desired product. The general reaction scheme is depicted below:

Starting_Material Ethyl N-methyl-4-piperidinecarboxylate Reaction Reduction Reaction Starting_Material->Reaction Reagent Lithium Aluminum Hydride (LiAlH4) in Diethyl Ether (Et2O) Reagent->Reaction Quenching Quenching (Water) Reaction->Quenching Workup Work-up (Filtration, Extraction) Quenching->Workup Purification Purification (Distillation) Workup->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocol is a detailed methodology for the synthesis of this compound via the reduction of ethyl N-methyl-4-piperidinecarboxylate with lithium aluminum hydride (LiAlH4).[3][4]

Materials and Reagents:

  • Ethyl N-methyl-4-piperidinecarboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous diethyl ether (Et2O)

  • Water (deionized)

  • Sodium sulfate (anhydrous)

Equipment:

  • Three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and nitrogen inlet

  • Ice-water bath

  • Heating mantle with a temperature controller

  • Filtration apparatus (e.g., Buchner funnel)

  • Rotary evaporator

  • Vacuum distillation apparatus

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, a suspension of lithium aluminum hydride (2.46 g, 64.9 mmol) in anhydrous diethyl ether (200 mL) is prepared.[3]

  • Addition of Ester: The suspension is cooled to 0 °C using an ice-water bath. A solution of ethyl N-methyl-4-piperidinecarboxylate (10.1 g, 59.0 mmol) in anhydrous diethyl ether (40 mL) is added dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature remains below 5 °C.[3][4]

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 4 hours.[3][4]

  • Quenching: The reaction is carefully quenched by cooling the flask back to 0 °C and slowly adding water (10 mL) dropwise. This step should be performed with extreme caution as the reaction of water with excess LiAlH4 is highly exothermic and generates hydrogen gas.[3][4]

  • Work-up: The mixture is stirred for an additional 30 minutes, during which a white precipitate will form. The solid is removed by filtration and washed thoroughly with diethyl ether (250 mL).[3][4]

  • Purification: The combined organic filtrates are concentrated under reduced pressure using a rotary evaporator to yield a crude oily product. This crude product is then purified by vacuum distillation (boiling point 108 °C at 14 mbar) to afford this compound as a colorless oil.[3][4]

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters and Yield

ParameterValueReference
Starting MaterialEthyl N-methyl-4-piperidinecarboxylate[3][4]
Reducing AgentLithium Aluminum Hydride (LiAlH4)[3][4]
SolventDiethyl Ether (Et2O)[3][4]
Reaction Temperature0 °C to Room Temperature[3][4]
Reaction Time4 hours[3][4]
Yield84%[3][4]

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular FormulaC7H15NO[1][3]
Molecular Weight129.20 g/mol [1][3]
AppearanceColorless to yellow liquid[1][4]
Boiling Point108 °C at 10 mmHg[1][4]
Density0.981 g/mL at 25 °C[1]
¹H NMR (300MHz, CDCl₃) δ (ppm) 1.28 (dq, 2H), 1.38-1.55 (m, 1H), 1.68-1.79 (m, 2H), 1.93 (dt, 2H), 2.26 (s, 3H, NMe), 2.82-2.92 (m, 2H), 3.12 (sbr, 1H, OH), 3.46 (d, 2H, CH₂OH)[3][4]
¹³C NMR (75.5 MHz, CDCl₃) δ (ppm) 28.8 (C-3, C-5), 37.9 (C-4), 46.3 (NMe), 55.5 (C-2, C-6), 67.4 (CH₂OH)[3][4]
Mass Spectrum (MS, 70eV, EI) m/z (%) 129 [M]⁺ (55), 128 [M-H]⁺ (100), 112 [M-OH]⁺ (10), 98 [M-CH₂OH]⁺ (21)[3][4]
TLC (DCM/MeOH = 5:1 with 5% TEA) Rf = 0.53[3][4]

Alternative Synthetic Routes

For larger, industrial-scale production, alternative synthetic routes that avoid the use of metal hydrides like LiAlH4 are often preferred due to safety and cost considerations. One such alternative is the catalytic hydrogenation of pyridine precursors.

G cluster_0 Route A: Hydrogenation then Methylation cluster_1 cluster_2 Route B: Methylation then Hydrogenation Start_Pyridine 4-Pyridinemethanol Hydrogenation Catalytic Hydrogenation (e.g., PtO₂, H₂) Start_Pyridine->Hydrogenation Intermediate 4-Piperidinemethanol Hydrogenation->Intermediate Methylation N-Methylation (e.g., Formaldehyde/Formic Acid) Intermediate->Methylation Final_Product This compound Methylation->Final_Product Start_N_Methyl N-Methyl-4-pyridinium salt Hydrogenation_2 Catalytic Hydrogenation (e.g., Pd/C, H₂) Start_N_Methyl->Hydrogenation_2 Final_Product_2 This compound Hydrogenation_2->Final_Product_2

References

Application Notes and Protocols: 4-Methylpiperidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The following application notes and protocols focus on the use of 4-methylpiperidine in solid-phase peptide synthesis (SPPS). Initial research indicates a lack of information regarding the application of 1-methyl-4-piperidinemethanol in this context. It is presumed that the intended subject of inquiry was 4-methylpiperidine, a well-documented and effective alternative to piperidine for Fmoc-group deprotection.

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethoxycarbonyl (Fmoc) strategy is a cornerstone of peptide research and development.[1] The critical step of Fmoc-group removal is traditionally accomplished using piperidine. However, piperidine is a controlled substance in many regions, necessitating strict monitoring, record-keeping, and secure storage.[2] 4-Methylpiperidine has emerged as a highly effective, non-controlled alternative that offers comparable kinetics and synthetic outcomes without the associated regulatory burden.[2][3] These notes provide an overview of the application of 4-methylpiperidine in Fmoc-SPPS, including comparative data and detailed experimental protocols.

Data Presentation

The efficacy of 4-methylpiperidine as a deprotection agent has been evaluated in several studies. Key quantitative findings are summarized below, comparing its performance to the standard piperidine protocol.

Table 1: Comparison of Fmoc Group Removal Efficiency

ReagentHalf-Life of Fmoc Removal (minutes)Relative Efficiency vs. Piperidine
Piperidine1.3100%
4-Methylpiperidine1.3100%
3-Methylpiperidine1.3100%
2-Methylpiperidine2.552%
4-PiperidinemethanolNot specified-
Morpholine10.512%

Data synthesized from studies on Fmoc-Ile attached to chlorotrityl resin.[2]

Table 2: Comparative Yield and Purity of a Model Peptide (RRWQWRMKKLG)

Deprotection ReagentCrude Yield (mg)Crude Yield (%)Purity (%)
20% Piperidine in DMF7571Not specified
20% 4-Methylpiperidine in DMF7470Similar to piperidine

The synthesis was performed under identical conditions to ensure a direct comparison.[4]

Table 3: Performance in Microwave-Assisted SPPS for Various Peptides

PeptideDeprotection ReagentCrude Yield (%)Purity (%)Peptide-Specific Yield (%)
NBC1951 4-Methylpiperidine (4MP)68.270.047.7
Piperidine (PP)65.564.041.9
Piperazine (PZ)69.468.047.2
A002 4-Methylpiperidine (4MP)71.368.048.5
Piperidine (PP)72.069.049.7
Piperazine (PZ)70.969.048.9

This table shows that 4-methylpiperidine performs comparably to piperidine in terms of yield and purity for different peptide sequences in an automated microwave synthesizer.[1]

Experimental Protocols

The following protocols are provided as a guide for implementing 4-methylpiperidine in manual or automated SPPS workflows.

This protocol outlines the standard procedure for removing the Fmoc protecting group from the N-terminus of a resin-bound peptide.

  • Reagent Preparation : Prepare a 20% (v/v) solution of 4-methylpiperidine in high-purity N,N-dimethylformamide (DMF).

  • Resin Swelling : Swell the peptidyl-resin in DMF for 15-30 minutes.

  • Initial Wash : Drain the DMF from the reaction vessel.

  • Deprotection Step :

    • Add the 20% 4-methylpiperidine/DMF solution to the resin.

    • Agitate the mixture at room temperature for 5-10 minutes.[4]

    • Drain the solution.

    • Repeat the addition of the deprotection solution and agitate for another 5-10 minutes.[4]

  • Washing : Drain the deprotection solution and wash the resin thoroughly to remove residual 4-methylpiperidine and the dibenzofulvene-adduct. A typical washing sequence is:

    • DMF (3-5 times)

    • Isopropanol (IPA) (2-3 times)

    • Dichloromethane (DCM) (2-3 times)

  • Confirmation (Optional) : Perform a ninhydrin (Kaiser) test to confirm the presence of a free primary amine, indicating complete deprotection.[4]

The in situ approach streamlines the SPPS workflow by combining the coupling and deprotection steps, thereby reducing solvent consumption.[5][6]

  • Coupling Step :

    • Perform the amino acid coupling using your standard activation method (e.g., DIC/OxymaPure).

    • Allow the coupling reaction to proceed for the desired time (e.g., 1 hour).[5]

  • Direct Deprotection :

    • Do not drain the coupling solution.

    • Directly add a sufficient volume of 4-methylpiperidine to the reaction vessel to achieve a final concentration of 20% (v/v).

    • Agitate the mixture for 7-10 minutes at room temperature.[5]

  • Washing :

    • Drain the combined coupling and deprotection solution.

    • Wash the resin thoroughly. It is recommended to wash with 1% OxymaPure in DMF to ensure complete removal of any residual base before the next coupling step.[5][6] A suggested sequence is:

      • DMF (1 time)

      • 1% OxymaPure in DMF (2 times)

  • Next Cycle : Proceed directly to the next amino acid coupling step.

After synthesis is complete, the peptide must be cleaved from the solid support and side-chain protecting groups must be removed. The use of 4-methylpiperidine for deprotection does not alter the standard cleavage procedures.

  • Final Fmoc Removal : Ensure the N-terminal Fmoc group is removed by treating the resin with 20% 4-methylpiperidine/DMF as described in Protocol 1.

  • Resin Preparation :

    • Wash the peptide-resin thoroughly with DMF, followed by DCM.[7]

    • Dry the resin under high vacuum for at least 4 hours or overnight.[7]

  • Cleavage Cocktail Preparation : Prepare a suitable cleavage cocktail based on the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

    • This cocktail is effective for peptides containing sensitive residues like Cys, Met, Trp, and Tyr.[8]

  • Cleavage Reaction :

    • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-4 hours. The optimal time depends on the specific protecting groups used.[9]

  • Peptide Precipitation and Isolation :

    • Filter the resin and collect the filtrate containing the peptide.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge or filter to collect the precipitated peptide.

    • Wash the peptide pellet with cold ether multiple times to remove scavengers.[4]

    • Dry the crude peptide under vacuum.

  • Purification : Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key processes in SPPS using 4-methylpiperidine.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection 1. Fmoc Deprotection (20% 4-Methylpiperidine/DMF) Start->Deprotection Wash1 2. Washing (DMF, IPA, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 4. Washing (DMF) Coupling->Wash2 Cycle Repeat for next amino acid Wash2->Cycle Cycle->Deprotection Yes FinalDeprotection Final Fmoc Deprotection Cycle->FinalDeprotection No (Final AA) Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) FinalDeprotection->Cleavage End Purified Peptide Cleavage->End

Caption: Standard Fmoc-SPPS Workflow using 4-Methylpiperidine.

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide-Resin Fluorenyl group attached Intermediate1 Anionic Intermediate Deprotonation at C9 Fmoc_Peptide->Intermediate1 + Base Base 4-Methylpiperidine (Base) Base->Intermediate1 Adduct DBF-Base Adduct (Stable) Base->Adduct DBF Dibenzofulvene (DBF) (Reactive Intermediate) Intermediate1->DBF β-Elimination Free_Amine {H2N-Peptide-Resin | Free N-terminus} Intermediate1->Free_Amine DBF->Adduct + Base

Caption: Mechanism of Fmoc Deprotection by 4-Methylpiperidine.

InSitu_Workflow Start Start: H2N-Peptide-Resin Coupling 1. Add Coupling Cocktail (Fmoc-AA-OH, Activator) React for ~1 hr Start->Coupling InSitu_Deprotection 2. Add 4-Methylpiperidine directly to coupling mix (to 20% v/v) React for ~7-10 min Coupling->InSitu_Deprotection Do NOT Drain Wash 3. Drain & Wash (DMF, 1% OxymaPure/DMF) InSitu_Deprotection->Wash Cycle Proceed to next coupling step Wash->Cycle Cycle->Coupling Yes End Next Cycle Cycle->End No

Caption: Workflow for In Situ Fmoc Removal in SPPS.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Methyl-4-piperidinemethanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the purification of 1-methyl-4-piperidinemethanol by distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying this compound?

A1: Vacuum distillation is the preferred method for purifying this compound. This technique is necessary because the compound has a relatively high boiling point at atmospheric pressure, and heating it to that temperature could lead to decomposition. By reducing the pressure, the boiling point is lowered, allowing for a safer and more efficient purification process that minimizes the risk of thermal degradation.[1][2]

Q2: What are the expected boiling point and pressure ranges for the distillation of this compound?

A2: The boiling point of this compound is highly dependent on the pressure inside the distillation apparatus. A commonly cited boiling point is 108 °C at a pressure of 10-14 mmHg (or 14 mbar).[3][4] It is crucial to have a reliable vacuum source and an accurate pressure gauge to control the distillation conditions effectively.

Q3: What are the potential impurities in crude this compound?

A3: Impurities in crude this compound typically originate from the synthesis process. Common impurities may include:

  • Unreacted starting materials: Such as 1-methylpiperidine-4-carboxylic acid ethyl ester.[5]

  • Reducing agent residues and byproducts: For example, if lithium aluminum hydride (LiAlH₄) is used for reduction, aluminum salts may be present.[5]

  • Solvents: Residual solvents from the reaction and workup, such as diethyl ether or methanol, are common.[3][6]

  • Water: Moisture can be introduced during the workup steps.[4]

Q4: Is this compound stable at its distillation temperature?

A4: While vacuum distillation is employed to reduce the risk of thermal decomposition, prolonged heating, even at reduced pressure, can potentially lead to degradation.[1] It is advisable to conduct the distillation as efficiently as possible and to avoid excessive heating of the distillation pot. The material safety data sheet for this compound does not indicate specific hazardous decomposition products under normal handling, but this does not rule out degradation at elevated temperatures over time.[7]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Bumping or Violent Boiling - Uneven heating of the distillation flask.- Absence of a boiling aid.- Vacuum applied too rapidly.- Use a heating mantle with a magnetic stirrer for even heat distribution.- Add a magnetic stir bar to the distillation flask before applying vacuum. Boiling chips are not effective under vacuum.- Gradually reduce the pressure in the system to prevent sudden boiling of volatile components.[8]
Foaming - Presence of surfactants or high concentrations of impurities.- Applying vacuum too quickly.- Introduce the vacuum slowly and monitor the liquid surface.- Use a larger distillation flask to provide more headspace for the foam.- A "bump trap" can be installed between the distillation flask and the condenser to prevent foam from contaminating the distillate.
Distillate is Not Pure - Inefficient separation of impurities with close boiling points.- Bumping or foaming carrying over non-volatile impurities.- Leaks in the distillation apparatus.- Consider using a fractional distillation column for better separation of components with similar boiling points.- Ensure smooth boiling and prevent bumping and foaming (see above).- Check all joints and connections for leaks. Ensure all glassware is properly sealed.
Difficulty Achieving a Stable Vacuum - Leaks in the system (e.g., poorly sealed joints, cracked glassware).- Inefficient vacuum pump.- Inspect all glassware for cracks or defects.- Ensure all ground glass joints are properly greased and sealed.- Check the vacuum pump for proper function and oil level.
No Distillate at the Expected Temperature - The pressure is not as low as indicated by the gauge.- The thermometer is placed incorrectly.- The heating temperature is too low.- Calibrate or check the pressure gauge.- Ensure the top of the thermometer bulb is level with the side arm leading to the condenser.- Gradually increase the heating mantle temperature.

Experimental Protocols

Protocol 1: Vacuum Distillation of this compound

Objective: To purify crude this compound by vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with thermometer adapter

  • Liebig condenser

  • Vacuum adapter

  • Receiving flask(s)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump

  • Pressure gauge (manometer)

  • Cold trap (recommended)

  • Vacuum grease

  • Thick-walled vacuum tubing

Procedure:

  • Apparatus Setup:

    • Assemble the distillation apparatus as shown in the diagram below. Ensure all glassware is clean, dry, and free of cracks.

    • Place a magnetic stir bar in the round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Lightly grease all ground glass joints to ensure a good seal.

    • Position the thermometer correctly in the distillation head.

    • Connect the condenser to a cold water source.

    • Connect the vacuum adapter to a cold trap and then to the vacuum pump using thick-walled tubing.[8]

  • Distillation:

    • Turn on the magnetic stirrer.

    • Slowly and carefully apply the vacuum. The pressure should gradually decrease.

    • Once the desired pressure (e.g., 10-14 mmHg) is reached and stable, begin to heat the distillation flask gently with the heating mantle.

    • Observe the mixture for signs of boiling.

    • Collect any low-boiling fractions (e.g., residual solvents) in a separate receiving flask.

    • As the temperature rises and stabilizes at the boiling point of this compound (approx. 108 °C at 10-14 mmHg), change to a clean receiving flask to collect the purified product.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool.

    • Slowly and carefully release the vacuum.

    • Once the system is at atmospheric pressure, turn off the vacuum pump and the condenser water.

    • Disassemble the apparatus and transfer the purified product to a clean, labeled container.

Data Presentation

ParameterValueReference
Boiling Point 108 °C[3][4]
Pressure 10-14 mmHg (mbar)[3][4]
Molecular Weight 129.20 g/mol [9]

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the vacuum distillation of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_symptoms Identify Symptom cluster_solutions Implement Solution start Distillation Problem Occurs bumping Bumping / Violent Boiling start->bumping foaming Foaming start->foaming impure Impure Distillate start->impure no_distillate No Distillate start->no_distillate solution_stir Ensure Even Heating & Stirring bumping->solution_stir solution_vacuum Apply Vacuum Gradually bumping->solution_vacuum foaming->solution_vacuum solution_headspace Use Larger Flask / Bump Trap foaming->solution_headspace impure->solution_headspace solution_fractional Use Fractional Column impure->solution_fractional solution_leaks Check for Leaks impure->solution_leaks no_distillate->solution_leaks solution_thermo Check Thermometer & Temp no_distillate->solution_thermo

References

Technical Support Center: Recrystallization of 1-Methyl-4-piperidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 1-Methyl-4-piperidinemethanol and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for my this compound derivative?

A1: A good starting point is to screen a range of solvents with varying polarities. Given that this compound itself is a polar molecule, solvents like ethanol, methanol, and isopropanol are often effective.[1] For derivatives, the polarity may change depending on the substituent. A common and effective approach for piperidine derivatives is to use a two-solvent system, such as a polar solvent in which the compound is soluble (e.g., ethanol, ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).[2]

Q2: My compound is an oil at room temperature. Can I still use recrystallization?

A2: this compound is reported as a colorless oil, while its non-methylated counterpart, 4-piperidinemethanol, can be a crystalline solid.[1][3] If your derivative is an oil, direct recrystallization may not be feasible. In such cases, you might consider converting the tertiary amine to a salt (e.g., a hydrochloride salt by treating it with HCl in a suitable solvent). These salts are often crystalline and can be purified by recrystallization.

Q3: How can I improve the yield of my recrystallization?

A3: To improve yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound. Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor upon cooling. Also, allowing the solution to cool slowly to room temperature before placing it in an ice bath will maximize the formation of pure crystals. Washing the collected crystals should be done with a minimal amount of ice-cold solvent to avoid redissolving the product.

Q4: My crystals are colored. How can I remove the colored impurities?

A4: If your crystals have a color, it is likely due to the presence of impurities. You can try adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add too much charcoal, as it can also adsorb some of your desired product. A subsequent hot filtration is necessary to remove the charcoal.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. - The solution is not supersaturated (too much solvent was used).- The compound is very soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration of your compound.- Try adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the primary solvent) dropwise until the solution becomes turbid.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of the pure compound.
The compound "oils out" instead of crystallizing. - The solution is cooling too rapidly.- The melting point of the compound is lower than the temperature of the solution.- The concentration of the solute is too high.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.- Re-heat the solution and add a small amount of additional solvent to lower the saturation point.- Try a different solvent or solvent system with a lower boiling point.
Poor recovery or low yield. - Too much solvent was used for dissolution or washing.- Premature crystallization occurred during hot filtration.- The compound has significant solubility in the cold solvent.- Use the minimum amount of hot solvent for dissolution and ice-cold solvent for washing.- Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before hot filtration.- Cool the solution in an ice bath for a longer period to maximize crystal precipitation.
Crystals are small and needle-like. - The solution cooled too quickly.- Allow the solution to cool to room temperature more slowly and without disturbance. Insulating the flask can help.

Data Presentation

Table 1: Solvent Selection Guide for this compound Derivatives (Illustrative)

The following table provides a general guideline for selecting a recrystallization solvent based on the polarity of the derivative. Note: This data is illustrative and should be confirmed by experimental solubility tests.

Derivative Type Example Substituent Expected Polarity Suggested Single Solvents Suggested Solvent Systems (Good/Anti-solvent)
N-Alkyl/Aryl N-BenzylModerateIsopropanol, AcetonitrileEthyl Acetate / Hexane
O-Acyl (Ester) O-AcetylModerateEthanol, AcetoneDichloromethane / Heptane
O-Aryl (Ether) O-PhenylLowToluene, CyclohexaneTetrahydrofuran / Hexane
Amide Derivatives N-BenzoylHighEthanol, WaterMethanol / Diethyl Ether
Table 2: Illustrative Recrystallization Yields for a Hypothetical Derivative (e.g., 1-Benzyl-4-piperidinemethanol)

This table presents hypothetical yield and purity data to illustrate the effect of solvent choice on recrystallization outcomes.

Solvent/Solvent System Typical Yield (%) Purity (by HPLC, %) Observations
Isopropanol70-80>98Forms well-defined needles upon slow cooling.
Ethanol/Water (9:1)80-90>97Higher recovery, but may require slower cooling to avoid oiling out.
Ethyl Acetate/Hexane (1:3)65-75>99High purity, but lower yield due to solubility in the solvent mixture.
Acetonitrile55-65>98Effective for removing specific polar impurities, but lower yield.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound derivative. Add a few drops of a selected solvent at room temperature. If the compound dissolves, the solvent is unsuitable. If it does not dissolve, heat the test tube. A suitable solvent will dissolve the compound when hot but not when cold.

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization
  • Solvent System Selection: Identify a "good" solvent in which your compound is highly soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble. The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent at or near its boiling point.

  • Induce Crystallization: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy). If the solution remains cloudy, add a few drops of the "good" solvent until it becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Mandatory Visualization

Recrystallization_Workflow Recrystallization Experimental Workflow start Start with Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (if impurities present) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool Clear Solution ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end_product Pure Crystalline Product dry->end_product

Caption: A general workflow for the recrystallization of this compound derivatives.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Cooling Solution no_crystals No Crystals Form? start->no_crystals oiling_out Oiling Out? start->oiling_out poor_yield Poor Yield? start->poor_yield success Successful Crystallization no_crystals->success No too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes oiling_out->success No cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast Yes poor_yield->success No excess_solvent_wash Excess solvent used? poor_yield->excess_solvent_wash Yes evaporate Evaporate some solvent too_much_solvent->evaporate Yes add_seed Add seed crystal evaporate->add_seed scratch Scratch flask add_seed->scratch scratch->start reheat_add_solvent Reheat & add more solvent cooling_too_fast->reheat_add_solvent Yes slow_cooling Ensure slow cooling reheat_add_solvent->slow_cooling slow_cooling->start min_solvent Use minimum solvent excess_solvent_wash->min_solvent Yes preheat_funnel Preheat filtration apparatus min_solvent->preheat_funnel preheat_funnel->start

Caption: A logical decision-making guide for troubleshooting common recrystallization problems.

References

Identifying byproducts in the synthesis of 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Methyl-4-piperidinemethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just solutions, but also a deeper understanding of the underlying chemistry to empower your synthetic endeavors.

Introduction

This compound is a valuable building block in the synthesis of numerous pharmaceutical compounds.[1] Its preparation, while seemingly straightforward, can be prone to the formation of various byproducts that can complicate purification and reduce yields. This guide will focus on two common synthetic routes: the reduction of a 4-substituted piperidine ester and the N-methylation of 4-piperidinemethanol, with a particular emphasis on identifying and mitigating byproduct formation.

Part 1: Synthesis via Reduction of Ethyl 1-Methylpiperidine-4-carboxylate with LiAlH₄

This is a widely used method for the synthesis of this compound.[2][3] The reaction involves the reduction of the ester functional group to a primary alcohol using a powerful reducing agent, lithium aluminum hydride (LiAlH₄).[2][3]

Reaction Scheme:

start Ethyl 1-Methylpiperidine-4-carboxylate reagent 1) LiAlH₄, THF 2) H₂O work-up start->reagent product This compound reagent->product Ester Ethyl 1-Methylpiperidine-4-carboxylate Aldehyde 1-Methylpiperidine-4-carboxaldehyde (Byproduct) Ester->Aldehyde + LiAlH₄ (1st equivalent) Alcohol This compound (Product) Aldehyde->Alcohol + LiAlH₄ (2nd equivalent) start 4-Piperidinemethanol reagents Formaldehyde (CH₂O) Formic Acid (HCOOH) start->reagents product This compound reagents->product

References

Optimizing reaction conditions for N-methylation of 4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the N-methylation of 4-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of 4-piperidinemethanol?

The most prevalent methods for the N-methylation of 4-piperidinemethanol are:

  • Eschweiler-Clarke Reaction: This classic method utilizes excess formaldehyde and formic acid to methylate secondary amines.[1][2] It is known for stopping at the tertiary amine stage, thus preventing the formation of quaternary ammonium salts.[1]

  • Reductive Amination: A versatile approach that involves the reaction of 4-piperidinemethanol with formaldehyde to form an iminium ion intermediate, which is then reduced by a reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[3][4]

  • Classical N-Alkylation: This involves the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base.[5][6] This method can sometimes lead to over-methylation, forming quaternary ammonium salts.[2]

Q2: How do I choose the best N-methylation method for my experiment?

The choice of method depends on several factors:

  • Scale of the reaction: For larger scale syntheses, the Eschweiler-Clarke reaction or reductive amination using less expensive reagents might be more cost-effective.

  • Substrate sensitivity: If your molecule contains acid-sensitive functional groups, a modified reductive amination with a milder reducing agent and controlled pH might be preferable to the strongly acidic conditions of the classical Eschweiler-Clarke reaction.[7]

  • Safety considerations: Methyl iodide and dimethyl sulfate are toxic and carcinogenic, requiring careful handling in a fume hood.[6][8] The Eschweiler-Clarke reaction avoids these hazardous reagents.

  • Desired purity profile: The Eschweiler-Clarke reaction and other reductive amination methods are advantageous as they do not produce quaternary ammonium salts, simplifying purification.[1]

Q3: What are the typical yields for the N-methylation of 4-piperidinemethanol?

Yields can vary significantly based on the chosen method and optimization of reaction conditions. However, reported yields for similar secondary amine methylations are often in the range of 70-95%.[2][4][9] For instance, a solvent-free mechanochemical reductive amination approach for various secondary amines has reported yields between 78% and 95%.[4]

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): A simple and effective method to observe the consumption of the starting material (4-piperidinemethanol) and the appearance of the product (N-methyl-4-piperidinemethanol).

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the conversion of the starting material and the identity of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Another powerful technique for monitoring the reaction and identifying products and byproducts.

Troubleshooting Guide

This guide addresses common issues encountered during the N-methylation of 4-piperidinemethanol.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inefficient Iminium Ion Formation (Reductive Amination/Eschweiler-Clarke) Ensure the pH is mildly acidic (pH 4-6) to facilitate iminium ion formation. Adding a reagent like acetic acid can help.[3] If the medium is too acidic, the piperidine nitrogen will be protonated and non-nucleophilic.
Decomposition of Reducing Agent Some reducing agents are sensitive to temperature and pH. Add the reducing agent portion-wise at a controlled temperature.
Incomplete Reaction Increase the reaction time or moderately increase the temperature. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material.
Side Reactions (e.g., Over-alkylation with MeI/DMS) Use a stoichiometric amount of the methylating agent and add it slowly to the reaction mixture. Consider using a less reactive methylating agent.
Poor Quality Reagents Ensure that formaldehyde solutions have not degraded (paraformaldehyde formation) and that other reagents are of appropriate purity.

Issue 2: Formation of Impurities

Potential Cause Troubleshooting Steps
Quaternary Ammonium Salt Formation (using MeI or DMS) This occurs with excess alkylating agent.[2] Use a precise amount of the methylating agent and consider a slower addition rate. The Eschweiler-Clarke reaction is a good alternative to avoid this.[1]
Formation of N-formyl derivative This can be a side product in the Eschweiler-Clarke reaction. Ensure sufficient formic acid is present to act as the reducing agent.
Unreacted Starting Material Drive the reaction to completion by extending the reaction time or slightly increasing the temperature. Ensure proper stoichiometry of reagents.

Issue 3: Difficult Product Purification

Potential Cause Troubleshooting Steps
Product is highly water-soluble After quenching the reaction, perform multiple extractions with an appropriate organic solvent. Salting out the aqueous layer by adding NaCl can improve extraction efficiency.
Co-elution of product and impurities during chromatography Optimize the solvent system for column chromatography. Consider using a different stationary phase or an alternative purification technique like distillation under reduced pressure.
Product is an oil and difficult to handle Consider converting the final product to a hydrochloride salt by treating it with HCl in an appropriate solvent (e.g., diethyl ether or isopropanol) to obtain a solid that is easier to handle and purify by recrystallization.

Experimental Protocols

Method 1: Eschweiler-Clarke Reaction

Materials:

  • 4-Piperidinemethanol

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (for basification)

  • Dichloromethane (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (for drying)

Procedure:

  • To a round-bottom flask, add 4-piperidinemethanol (1.0 eq).

  • Add formic acid (2.5-3.0 eq) to the flask and cool the mixture in an ice bath.

  • Slowly add formaldehyde solution (2.5-3.0 eq) to the reaction mixture while maintaining the temperature below 10 °C.

  • After the addition is complete, heat the reaction mixture to 80-90 °C and maintain for 2-4 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully basify with a concentrated sodium hydroxide solution to pH > 12.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Method 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

Materials:

  • 4-Piperidinemethanol

  • Formaldehyde (37% aqueous solution)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-piperidinemethanol (1.0 eq) in DCM or DCE in a round-bottom flask.

  • Add formaldehyde solution (1.2-1.5 eq). If the reaction is slow, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add STAB (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of N-Methylation Methods

MethodMethylating AgentReducing AgentTypical SolventTypical TemperatureKey AdvantagesCommon Issues
Eschweiler-Clarke FormaldehydeFormic AcidNone or Water80-100 °CNo quaternary salt formation, inexpensive reagents.[1]Requires high temperatures, strongly acidic conditions.
Reductive Amination FormaldehydeNaBH(OAc)₃, NaBH₃CNDCM, DCE, MeOHRoom TemperatureMild conditions, high selectivity.[3]More expensive reducing agents, potential for side reactions if not controlled.[3]
N-Alkylation Methyl IodideN/AAcetonitrile, DMFRoom Temperature - 70 °CWell-established method.[10]Formation of quaternary ammonium salts, toxic reagents.[2][6]
N-Alkylation Dimethyl SulfateN/AAcetone, DMFRefluxLess volatile than methyl iodide.Toxic and carcinogenic reagent, potential for over-methylation.[6]

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve 4-Piperidinemethanol in appropriate solvent add_reagents Add Methylating Agent (e.g., Formaldehyde) start->add_reagents react Stir at specified temperature add_reagents->react Add Reducing Agent (if applicable) monitor Monitor reaction (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify Crude Product (Chromatography/Distillation) dry->purify end N-Methyl-4-Piperidinemethanol purify->end

Caption: General experimental workflow for the N-methylation of 4-piperidinemethanol.

Troubleshooting_Tree start Low Yield of N-Methyl-4-Piperidinemethanol check_sm Is Starting Material Consumed? (TLC/LC-MS) start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No side_products Side Products Observed? check_sm->side_products Yes optimize_rxn Increase reaction time or temperature incomplete_rxn->optimize_rxn yes_side Optimize Conditions: - Adjust pH - Control reagent addition - Lower temperature side_products->yes_side Yes no_side Check Reagent Quality and Stoichiometry side_products->no_side No workup_issue Potential Work-up Issue: - Check extraction pH - Increase number of extractions no_side->workup_issue

Caption: Troubleshooting decision tree for low yield in N-methylation reactions.

References

Overcoming challenges in the reduction of N-methyl-4-piperidine carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chemical reduction of N-methyl-4-piperidine carboxylate to N-methyl-4-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most suitable for converting N-methyl-4-piperidine carboxylate to N-methyl-4-piperidinemethanol?

A1: Lithium aluminum hydride (LiAlH₄) is a highly effective and commonly used reagent for this transformation, typically providing high yields.[1][2] However, it is a powerful and pyrophoric reagent requiring strict anhydrous conditions.[3][4] Safer alternatives like Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride® or Red-Al®) are also very effective and offer better solubility and safety profiles.[5][6][7] Diisobutylaluminum hydride (DIBAL-H) can also be used, but careful temperature control is necessary to avoid the formation of the aldehyde as a byproduct.[8][9]

Q2: My reduction with Sodium Borohydride (NaBH₄) is not working. Why?

A2: Sodium borohydride is generally not a strong enough reducing agent to reduce esters like N-methyl-4-piperidine carboxylate under standard conditions.[10] Its reactivity is significantly lower than that of lithium aluminum hydride.[3] While some methods exist for NaBH₄ reduction of esters, they often require additives or forcing conditions. For a reliable and high-yielding reduction of this specific substrate, stronger hydrides like LiAlH₄ or Vitride® are recommended.

Q3: Can the tertiary amine in N-methyl-4-piperidine carboxylate interfere with the reduction?

A3: Yes, the tertiary amine can potentially interact with Lewis acidic aluminum hydride reagents. This can sometimes lead to the formation of complexes that may influence the reaction rate or work-up procedure.[11] In some cases, particularly with forcing conditions or certain reagents, a side reaction of N-demethylation can occur, although this is less common under standard ester reduction conditions.[12]

Q4: What is a standard work-up procedure for a LiAlH₄ reduction of this substrate?

A4: A common and effective method is the Fieser work-up. After the reaction is complete and cooled in an ice bath, a sequential and careful dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water is performed.[3] This procedure results in the formation of granular aluminum salts that can be easily removed by filtration, simplifying the purification of the final product.[3] A specific protocol for a similar substrate involves quenching the reaction with the slow addition of water, followed by filtration of the resulting white precipitate.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction / Low Yield 1. Insufficient Reducing Agent: The stoichiometry of the reducing agent may be inadequate. 2. Deactivated Reagent: The hydride reagent (especially LiAlH₄) may have been degraded by moisture.[4] 3. Low Reaction Temperature: The reaction may not have reached the required temperature for a sufficient duration. 4. Poor Quality Starting Material: Impurities in the starting ester can interfere with the reaction.1. Increase the molar equivalents of the reducing agent (e.g., use 1.5-2.0 equivalents of LiAlH₄). 2. Use freshly opened or properly stored anhydrous hydride reagent and ensure all glassware and solvents are completely dry.[13] 3. Ensure the reaction is stirred at room temperature or gentle reflux for an adequate time (e.g., 4 hours or more) and monitor by TLC.[1] 4. Purify the starting N-methyl-4-piperidine carboxylate before the reduction.
Formation of Aldehyde Byproduct 1. Use of DIBAL-H at Elevated Temperatures: DIBAL-H can selectively reduce esters to aldehydes at low temperatures (-78 °C). If the temperature rises, over-reduction to the alcohol can be incomplete.[9][14] 2. Insufficient Reducing Agent with Stronger Hydrides: In rare cases with insufficient LiAlH₄, the intermediate aldehyde may be present at the end of the reaction.1. When using DIBAL-H for full reduction to the alcohol, ensure at least 2.2 equivalents are used and the reaction is allowed to warm to room temperature.[15] To isolate the aldehyde, maintain the temperature at -78 °C and use a stoichiometric amount of DIBAL-H.[8][9] 2. Ensure a sufficient excess of LiAlH₄ or Vitride® is used to drive the reaction to completion.
Difficult Product Isolation / Emulsion during Work-up 1. Formation of Gelatinous Aluminum Salts: Standard quenching with only water can produce fine, gelatinous aluminum hydroxides that are difficult to filter.[3] 2. Product Sequestration: The desired amino alcohol product can sometimes be trapped within the aluminum salt precipitate.1. Employ the Fieser work-up method (sequential addition of H₂O, 15% NaOH (aq), and H₂O) to produce granular, easily filterable salts.[3] 2. After filtration, wash the collected aluminum salts thoroughly with an appropriate solvent (e.g., diethyl ether, THF, or ethyl acetate) to recover any trapped product.[1]
Presence of N-demethylated Impurity 1. Reaction with Certain Reagents or High Temperatures: While less common, some reaction conditions can lead to the cleavage of the N-methyl group.1. Use milder reducing agents if possible, or avoid unnecessarily harsh conditions and prolonged high temperatures. If N-demethylation is a persistent issue, consider using a different synthetic route or a protecting group strategy.

Data Summary

The following table summarizes typical yields and conditions for the reduction of N-methyl-4-piperidine carboxylate and related esters.

Reducing AgentSubstrateSolventTemperatureTimeYieldReference
LiAlH₄Ethyl N-methyl-4-piperidinecarboxylateDiethyl Ether0 °C to RT4 h84%[1][2]
Vitride® (Red-Al®)General EstersTolueneRT to RefluxVariesHigh[5][7]
DIBAL-HGeneral EstersDiethyl Ether / Hexane-78 °C to RT4 hGood to High[15]

Experimental Protocols

Protocol 1: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol is adapted from a procedure for the reduction of ethyl N-methyl-4-piperidinecarboxylate.[1]

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (1.1 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve N-methyl-4-piperidine carboxylate (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water dropwise to quench the excess LiAlH₄. Continue stirring for 30 minutes.

  • Isolation: Filter the resulting white precipitate (aluminum salts) through a pad of Celite®. Wash the filter cake thoroughly with diethyl ether.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield N-methyl-4-piperidinemethanol.[1]

Protocol 2: Reduction using Diisobutylaluminum Hydride (DIBAL-H)

This is a general protocol for the complete reduction of an ester to an alcohol.

  • Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve N-methyl-4-piperidine carboxylate (1.0 equivalent) in anhydrous diethyl ether or toluene.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1 M solution in hexanes, 2.2 equivalents) dropwise to the stirred solution, ensuring the internal temperature remains at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for 4 hours.[15]

  • Warming: Remove the cooling bath and allow the reaction to warm to room temperature.

  • Work-up: Quench the reaction by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.

  • Isolation: Separate the organic layer. Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Setup Flame-Dried Glassware under Nitrogen Atmosphere reagent 2. Add Anhydrous Solvent and Reducing Agent (e.g., LiAlH₄) prep->reagent cool 3. Cool to Prescribed Temperature (e.g., 0 °C) reagent->cool add_substrate 4. Add Substrate Solution (N-methyl-4-piperidine carboxylate) Dropwise cool->add_substrate react 5. Stir at Appropriate Temperature for 4-12h add_substrate->react monitor 6. Monitor by TLC react->monitor monitor->react Incomplete quench 7. Cool and Cautiously Quench Excess Hydride monitor->quench Reaction Complete filter 8. Filter Aluminum Salts quench->filter extract 9. Concentrate Filtrate filter->extract purify 10. Purify by Vacuum Distillation extract->purify product N-methyl-4-piperidinemethanol purify->product

Caption: A generalized experimental workflow for the reduction of N-methyl-4-piperidine carboxylate.

troubleshooting_logic cluster_incomplete Troubleshooting: Incomplete Reaction cluster_side_products Troubleshooting: Side Products cluster_workup_issues Troubleshooting: Work-up Issues start Reduction of N-methyl-4-piperidine carboxylate check_completion Is the reaction complete by TLC? start->check_completion cause2 Potential Causes: - Over-reduction (Aldehyde) - N-Demethylation start->cause2 cause1 Potential Causes: - Insufficient Reagent - Wet Reagent/Solvent - Low Temperature/Time check_completion->cause1 No success Successful Conversion to N-methyl-4-piperidinemethanol check_completion->success Yes solution1 Solutions: - Increase Reagent Equivalents - Use Anhydrous Conditions - Increase Time/Temperature cause1->solution1 solution2 Solutions: - Control Temperature (DIBAL-H) - Use Sufficient Reagent (LiAlH₄) - Use Milder Conditions cause2->solution2 cause3 Potential Causes: - Gelatinous Precipitate - Product Trapped in Salts solution3 Solutions: - Use Fieser Work-up - Thoroughly Wash Filter Cake cause3->solution3 success->cause3 Work-up Problems

Caption: A logical diagram for troubleshooting common issues in the reduction reaction.

References

Stability and degradation of 1-Methyl-4-piperidinemethanol under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and degradation of 1-Methyl-4-piperidinemethanol for researchers, scientists, and drug development professionals. Please note that while extensive literature on the specific degradation pathways of this compound is limited, the information provided is based on the chemical properties of its functional groups (a tertiary amine and a primary alcohol) and established principles of pharmaceutical forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound under acidic conditions?

A1: Under acidic conditions, this compound is generally stable due to the protonation of the tertiary amine, which reduces its nucleophilicity. However, at elevated temperatures, potential degradation could involve the primary alcohol. Possible, though less common, pathways could include acid-catalyzed dehydration to form an alkene, or esterification if a reactive carboxylic acid is present in the formulation.

Q2: How does this compound behave under basic conditions?

A2: this compound is expected to be relatively stable under mild basic conditions. The tertiary amine is unlikely to react. The primary alcohol is also generally stable, although very strong bases at high temperatures could potentially lead to alkoxide formation, which might participate in other reactions if electrophiles are present. Oxidation of the primary alcohol to an aldehyde and then a carboxylic acid can occur, but this is more common under oxidative stress than strictly basic conditions.

Q3: Is this compound susceptible to oxidation?

A3: Yes, the primary alcohol group is susceptible to oxidation.[1][2][3][4][5] Oxidizing agents can convert the primary alcohol to the corresponding aldehyde and subsequently to a carboxylic acid.[1][2][3][4][5] The tertiary amine is generally less susceptible to oxidation but can form an N-oxide under strong oxidative conditions.

Q4: What is the expected thermal and photolytic stability of this compound?

A4: The thermal stability of this compound is expected to be moderate. High temperatures could potentially lead to decomposition.[6] Exposure to UV light may initiate photolytic degradation, often through radical mechanisms. It is recommended to store the compound in a cool, dark place and to use amber glassware for solutions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of unexpected peaks in HPLC/LC-MS analysis of a fresh sample. Degradation during sample preparation or analysis. The mobile phase might be too acidic or basic, or the injection port temperature might be too high.- Ensure the mobile phase pH is compatible with the compound's stability. - Analyze a freshly prepared sample immediately. - Reduce the temperature of the HPLC inlet.
Loss of compound potency over a short period in solution. The solvent may be contaminated with acidic or basic impurities, or peroxides. The solution may be exposed to light or elevated temperatures.- Use high-purity, analytical grade solvents. - Store solutions in amber vials at recommended temperatures (e.g., <15°C).[7] - Consider degassing the solvent to remove dissolved oxygen.
Inconsistent results in stability studies. The initial material may contain impurities, or the experimental conditions are not well-controlled.- Characterize the purity of the starting material thoroughly. - Ensure precise control of temperature, pH, and light exposure during the study. - Include control samples (unstressed) in every analysis.

Data Presentation

The following table presents hypothetical data from a forced degradation study on this compound. This data is for illustrative purposes to demonstrate how results from such a study might be presented.

Stress Condition Duration (hours) Assay of this compound (%) Total Impurities (%) Major Degradant (% Area)
0.1 M HCl, 60°C2498.51.50.8 (Degradant A)
0.1 M NaOH, 60°C2499.20.80.5 (Degradant B)
3% H₂O₂, RT2492.17.94.2 (Degradant C), 2.5 (Degradant D)
Heat, 80°C (Solid)4899.50.5Not Detected
UV Light (ICH Q1B)2497.82.21.1 (Degradant E)

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

  • Acidic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as the acidic study.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature, protected from light.

    • Withdraw aliquots at the specified time points.

  • Thermal Degradation:

    • Place a sample of the solid compound and a separate sample of the stock solution in an oven at 80°C.

    • Analyze samples at specified time points (e.g., 24, 48 hours).

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a separate sample of the stock solution to UV light (e.g., 254 nm) in a photostability chamber.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Analyze both the exposed and control samples after a defined period.

  • Analysis:

    • Analyze all stressed and control samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • The method should be capable of separating the parent compound from all generated degradation products.

Mandatory Visualization

G cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H2O2, RT) A->D E Thermal Stress (80°C) A->E F Photolytic Stress (UV Light) A->F G Withdraw Aliquots at Time Points (0, 4, 8, 12, 24h) B->G C->G D->G E->G F->G H Neutralize Acid/Base Samples G->H I HPLC-UV/MS Analysis H->I J Identify & Quantify Degradants I->J

Caption: Experimental workflow for a forced degradation study.

Caption: Hypothetical degradation pathway under acidic conditions.

Caption: Hypothetical degradation pathway under oxidative conditions.

References

Technical Support Center: Quenching Procedures for Lithium Aluminum Hydride (LAH) in 1-Methyl-4-piperidinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving lithium aluminum hydride (LAH) for the synthesis of 1-Methyl-4-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quenching a Lithium Aluminum Hydride (LAH) reaction in the synthesis of this compound?

A1: The most common and recommended methods for quenching LAH reactions are the Fieser method, the use of Rochelle's salt (potassium sodium tartrate), and quenching with Glauber's salt (sodium sulfate decahydrate).[1][2][3] The choice of method depends on the scale of the reaction and the desired final purity of the product. For this compound, which is a water-soluble amine, careful selection of the workup procedure is crucial to maximize yield and simplify purification.

Q2: Why is the quenching of LAH reactions so hazardous?

A2: Quenching LAH is hazardous due to its violent and highly exothermic reaction with protic solvents like water.[3][4] This reaction rapidly generates hydrogen gas, which is flammable and can lead to pressure buildup and potential fire or explosion, especially if the quenching is not performed slowly and with adequate cooling.[4][5]

Q3: What is the Fieser method and why is it so widely used?

A3: The Fieser method is a sequential addition of water, a 15% aqueous sodium hydroxide solution, and then more water to the reaction mixture at a controlled temperature (typically 0 °C).[1][6][7] This procedure is popular because it results in the formation of granular aluminum salts that are easy to filter off, simplifying the isolation of the product.[4][7]

Q4: When should I use Rochelle's salt for quenching?

A4: Using a saturated aqueous solution of Rochelle's salt is particularly advantageous when dealing with fine aluminum salt precipitates that are difficult to filter or when emulsions form during the workup.[7][8] Rochelle's salt chelates the aluminum ions, helping to break up emulsions and leading to two clear, easily separable phases.[8]

Q5: Can I quench the reaction with an acid?

A5: While an acidic quench (e.g., with dilute sulfuric acid or acetic acid) is a possible method, it is generally not recommended for the synthesis of this compound.[1][7] As an amine, the product will be protonated and move into the aqueous layer, complicating its extraction. A basic or neutral workup is preferable for this specific product.

Q6: What is the purpose of adding ethyl acetate before the aqueous quench?

A6: Adding a less reactive quenching agent like ethyl acetate before the addition of water is a common safety precaution.[4][6] Ethyl acetate reacts with the excess, more reactive LAH in a more controlled manner, reducing the vigor of the subsequent aqueous quench.[4]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Violent, uncontrolled reaction during quenching. - Quenching agent added too quickly.- Inadequate cooling of the reaction mixture.- Always add the quenching agent dropwise with vigorous stirring.[7]- Ensure the reaction flask is maintained at 0 °C or below in an ice-salt or dry ice/acetone bath.[7]
Formation of a thick, gelatinous precipitate that is difficult to stir or filter. - Formation of fine aluminum hydroxide particles.- Use the Rochelle's salt workup to chelate the aluminum salts and obtain a more manageable mixture.[8]- The Fieser method is also designed to produce a granular precipitate that is easier to handle.[1][4]
Formation of a persistent emulsion during extraction. - Finely dispersed aluminum salts at the interface of the organic and aqueous layers.- Add a saturated aqueous solution of Rochelle's salt and stir until the emulsion breaks.[8]- Alternatively, filter the entire mixture through a pad of Celite to remove the solids before performing the extraction.[6]
Low yield of this compound. - Product loss into the aqueous phase during workup.- Incomplete extraction from the aluminum salts.- Ensure the aqueous phase is basic (pH > 10) before extraction to keep the amine product in the organic layer.- Wash the filtered aluminum salts thoroughly with an appropriate organic solvent (e.g., THF, diethyl ether) to recover any adsorbed product.[7]
Product is contaminated with aluminum salts. - Incomplete precipitation of aluminum salts.- Carryover of fine particles during filtration.- Ensure the quenching procedure is followed precisely to allow for complete precipitation.- Use a filter aid like Celite to ensure complete removal of fine solids.[6]

Quantitative Data Summary

The following table summarizes the quantitative aspects of the different quenching procedures for a reaction performed with 'x' grams of Lithium Aluminum Hydride.

Quenching Method Reagent 1 Amount of Reagent 1 Reagent 2 Amount of Reagent 2 Reagent 3 Amount of Reagent 3 Temperature
Fieser Method [1][7]Waterx mL15% aq. NaOHx mLWater3x mL0 °C
Rochelle's Salt [8]Ethyl Acetate (optional)To quench excess LAHSaturated aq. Rochelle's SaltSufficient to break emulsion--0 °C
Glauber's Salt [1]Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O)Added portion-wise until H₂ evolution ceases----0 °C

Experimental Protocols

Protocol 1: Fieser Method for Quenching

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and dropwise, add 'x' mL of water, where 'x' is the number of grams of LAH used. A vigorous evolution of hydrogen gas is expected. Ensure efficient stirring.[1][7]

  • Next, add 'x' mL of a 15% aqueous solution of sodium hydroxide dropwise.[1][7]

  • Finally, add '3x' mL of water dropwise.[1][7]

  • Remove the cooling bath and allow the mixture to warm to room temperature while stirring for 15-30 minutes. A granular white precipitate should form.[1]

  • Filter the mixture through a pad of Celite and wash the filter cake thoroughly with diethyl ether or tetrahydrofuran (THF).

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 2: Rochelle's Salt Quenching

  • Cool the reaction mixture to 0 °C in an ice bath.

  • (Optional but recommended) Slowly add ethyl acetate dropwise to quench the excess LAH until gas evolution subsides.[8]

  • Slowly and carefully add a saturated aqueous solution of Rochelle's salt. The amount will depend on the scale of the reaction; add enough to obtain two clear, separable layers.

  • Stir the mixture vigorously at room temperature until the emulsion breaks and two distinct layers are observed. This may take anywhere from 30 minutes to several hours.[8]

  • Separate the organic layer. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine all organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

Diagrams

Quenching_Decision_Workflow Decision Workflow for LAH Quenching in this compound Synthesis start Reaction Complete cool Cool Reaction to 0 °C start->cool pre_quench Pre-quench with Ethyl Acetate (Optional, for safety) cool->pre_quench decision Anticipating Emulsions or Filtration Issues? pre_quench->decision fieser Use Fieser Method: 1. H₂O 2. 15% NaOH 3. H₂O decision->fieser No rochelle Use Rochelle's Salt Workup decision->rochelle Yes filter_fieser Filter Granular Precipitate fieser->filter_fieser separate_rochelle Separate Aqueous and Organic Layers rochelle->separate_rochelle combine_dry Combine Organic Layers & Dry filter_fieser->combine_dry extract Extract Aqueous Layer separate_rochelle->extract extract->combine_dry isolate Isolate Product combine_dry->isolate

Caption: Decision workflow for selecting an LAH quenching procedure.

References

Removal of unreacted starting materials from 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the removal of unreacted starting materials from 1-Methyl-4-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials I might encounter when synthesizing this compound?

A1: The most common unreacted starting materials depend on your synthetic route.

  • For the reduction of an ester , the primary unreacted starting material is typically ethyl 1-methyl-4-piperidinecarboxylate .

  • If you are performing an N-methylation of 4-piperidinemethanol (e.g., via an Eschweiler-Clarke reaction) , the main unreacted starting material will be 4-piperidinemethanol .

Q2: I have a crude sample of this compound. What is the first step I should take to purify it?

A2: A simple acid-base extraction is an excellent first step to remove non-basic organic impurities and inorganic salts. As this compound is a tertiary amine, it can be protonated and extracted into an aqueous acidic phase, leaving neutral or acidic impurities in the organic phase.

Q3: My final product appears to be an oil, but I was expecting a solid. What could be the issue?

A3: this compound is a liquid at room temperature with a relatively low melting point. However, the presence of residual solvents or impurities can sometimes prevent the solidification of a compound if it is near its melting point. Ensure your product is thoroughly dried under a high vacuum. If impurities are suspected, further purification by distillation or column chromatography may be necessary.

Q4: What analytical techniques are recommended for assessing the purity of my final product?

A4: To assess the purity of your this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile impurities.[1] High-Performance Liquid Chromatography (HPLC) can also be used to determine purity and quantify non-volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of the final product and identifying any remaining starting materials or byproducts.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound.

Scenario 1: Purification following reduction of ethyl 1-methyl-4-piperidinecarboxylate

Issue: After aqueous workup, you suspect your product is contaminated with unreacted ethyl 1-methyl-4-piperidinecarboxylate.

Troubleshooting Step Rationale Expected Outcome
1. Acid-Base Extraction This compound is basic and will be extracted into an aqueous acid solution, while the less basic ester starting material will remain in the organic layer.Separation of the basic product from the neutral ester starting material.
2. Fractional Distillation There is a significant difference in the boiling points of the product and the unreacted ester. This compound has a boiling point of approximately 108°C at 10-14 mmHg, while ethyl 1-methyl-4-piperidinecarboxylate has a higher boiling point.A pure fraction of this compound can be collected at its characteristic boiling point.
3. Column Chromatography The polarity difference between the alcohol product and the ester starting material allows for separation on a silica gel column.The two compounds will have different retention times, allowing for the isolation of pure this compound.
Scenario 2: Purification following Eschweiler-Clarke N-methylation of 4-piperidinemethanol

Issue: Your final product is contaminated with the starting material, 4-piperidinemethanol.

Troubleshooting Step Rationale Expected Outcome
1. Acid-Base Extraction Both the product and the starting material are basic and will be extracted into the acidic aqueous phase. However, this step is still useful for removing any non-basic impurities from the reaction mixture.A cleaner, albeit still mixed, basic fraction is obtained.
2. Fractional Distillation The boiling point of this compound (approx. 108°C at 10 mmHg) is lower than that of 4-piperidinemethanol (approx. 118-120°C at 10 mmHg).[2] This difference allows for separation by fractional distillation under reduced pressure.Separation of the lower-boiling product from the higher-boiling starting material.
3. Column Chromatography The tertiary amine product is less polar than the primary alcohol/secondary amine starting material. This difference in polarity allows for effective separation on a silica gel column.The product will elute before the more polar starting material, allowing for the collection of pure fractions.

Data Presentation

The following table summarizes the physical properties of this compound and its common unreacted starting materials, which is crucial for planning purification strategies.

Compound Molecular Weight ( g/mol ) Boiling Point (°C) Solubility
This compound 129.20[3]108 °C @ 10-14 mmHg[4][5]Soluble in water and common organic solvents.
Ethyl 1-methyl-4-piperidinecarboxylate 171.24~211 °C @ 760 mmHg[6]Miscible with many organic solvents; sparingly soluble in water.
4-Piperidinemethanol 115.17[7]118-120 °C @ 10 mmHg[2][8]Soluble in water.[2]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

Materials:

  • Crude this compound

  • Diethyl ether or Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Separatory funnel

  • Beakers and flasks

  • Rotary evaporator

Procedure:

  • Dissolve the crude product in diethyl ether or ethyl acetate in a separatory funnel.

  • Add an equal volume of 1 M HCl to the separatory funnel.

  • Shake the funnel vigorously, venting frequently to release any pressure.

  • Allow the layers to separate. The aqueous layer contains the protonated product.

  • Drain the lower aqueous layer into a clean flask.

  • Wash the organic layer with another portion of 1 M HCl and combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add 1 M NaOH with stirring until the solution is basic (confirm with pH paper).

  • Extract the now basic aqueous solution with two portions of diethyl ether or ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Fractional Distillation under Reduced Pressure

This method is effective for separating this compound from less volatile impurities like unreacted starting materials.

Materials:

  • Crude this compound

  • Distillation apparatus with a fractionating column

  • Vacuum pump and pressure gauge

  • Heating mantle

  • Collection flasks

Procedure:

  • Set up the fractional distillation apparatus. Ensure all glassware is dry.

  • Place the crude this compound in the distillation flask.

  • Slowly apply vacuum to the system, aiming for a pressure of around 10-15 mmHg.

  • Begin heating the distillation flask gently.

  • Collect any low-boiling fractions that come over first in a separate flask.

  • Carefully monitor the temperature at the head of the fractionating column. Collect the fraction that distills at a constant temperature of approximately 108°C (at 10-14 mmHg)[4][5].

  • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol is useful for separating this compound from impurities with different polarities.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Eluent: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. A small amount of triethylamine (0.5-1%) can be added to the eluent to prevent tailing of the amine product on the acidic silica gel.

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp or a suitable staining solution (e.g., potassium permanganate)

Procedure:

  • Prepare a slurry of silica gel in the initial, less polar eluent and pack the chromatography column.

  • Dissolve the crude product in a minimal amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting with the initial mobile phase, collecting fractions.

  • Monitor the fractions by TLC to track the separation of the components.

  • Gradually increase the polarity of the eluent to elute the desired product.

  • Combine the pure fractions containing this compound.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Acid_Base_Extraction Acid-Base Extraction Crude Product->Acid_Base_Extraction Initial Cleanup Distillation Fractional Distillation Acid_Base_Extraction->Distillation If high boiling impurities Chromatography Column Chromatography Acid_Base_Extraction->Chromatography If polar impurities Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product Purity_Check Purity Analysis (GC-MS, HPLC, NMR) Pure_Product->Purity_Check

Caption: General experimental workflow for the purification and analysis of this compound.

logical_relationship Start Start Impurity_ID Identify Potential Unreacted Starting Material Start->Impurity_ID Ester Ethyl 1-methyl-4- piperidinecarboxylate? Impurity_ID->Ester Amine_Alcohol 4-piperidinemethanol? Impurity_ID->Amine_Alcohol Distillation Use Fractional Distillation (Boiling Point Difference) Ester->Distillation Yes Amine_Alcohol->Distillation Yes Chromatography Use Column Chromatography (Polarity Difference) Amine_Alcohol->Chromatography Also effective End End Distillation->End Chromatography->End

References

Troubleshooting low yields in 1-Methyl-4-piperidinemethanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 1-Methyl-4-piperidinemethanol

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound include the reduction of an N-methylated piperidine-4-carboxylate ester, reductive amination of a suitable precursor, and the N-methylation of 4-piperidinemethanol. Each method has its own advantages and potential challenges. A common and high-yielding approach is the reduction of ethyl 1-methyl-4-piperidinecarboxylate using a strong reducing agent like lithium aluminum hydride (LiAlH4).[1][2] Another widely used method is the Eschweiler-Clarke reaction, which involves the methylation of a primary or secondary amine using formaldehyde and formic acid.[3][4]

Q2: I am seeing a significant amount of a polar impurity in my crude product. What could it be?

A2: A common polar impurity can be the unreacted starting material, 4-piperidinemethanol, if you are performing an N-methylation reaction. If you are performing a reduction of an ester, incomplete reduction could leave behind the starting ester or an intermediate aldehyde. Another possibility, especially at higher temperatures, is the formation of side products from decomposition.[5] It is also possible that the impurity is a salt of your product, which can form if acidic conditions are not properly neutralized during workup.

Q3: My yield is low after purification. What are some common causes for product loss?

A3: Low yields after purification can stem from several factors. During workup, inefficient extraction of the product from the aqueous layer can lead to significant loss, especially if the pH is not optimized. This compound is a basic compound and will partition into the aqueous phase at low pH. Ensure the aqueous layer is sufficiently basic before extraction. During purification by distillation, product loss can occur due to decomposition at high temperatures or if the vacuum is not stable. For purification by chromatography, using an inappropriate solvent system can lead to poor separation and product loss.

Troubleshooting Guides

Low Yield in the Reduction of Ethyl 1-methyl-4-piperidinecarboxylate with LiAlH4

Problem: The yield of this compound is significantly lower than the expected >80%.

Potential CauseRecommended Solution
Degraded LiAlH4 LiAlH4 is highly reactive with moisture. Use freshly opened, high-purity LiAlH4. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Incomplete Reaction The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1][2] If the reaction has stalled, a small, careful addition of fresh LiAlH4 may be necessary. Ensure the reaction is stirred efficiently.
Suboptimal Reaction Temperature The initial addition of the ester to the LiAlH4 suspension is typically done at 0°C to control the exothermic reaction.[1][2] Allowing the reaction to slowly warm to room temperature and stir for a sufficient time (e.g., 4 hours) is crucial for completion.[1][2]
Improper Quenching The quenching of excess LiAlH4 is a critical step. A violent quench can lead to side reactions or degradation of the product. A sequential, slow addition of water and then a sodium hydroxide solution is a common and controlled method.
Product Loss During Workup The product is a water-soluble amine. Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Basifying the aqueous layer (pH > 10) with NaOH will ensure the amine is in its free base form and extracts into the organic layer.
Low Yield in the Eschweiler-Clarke N-Methylation of 4-Piperidinemethanol

Problem: The N-methylation of 4-piperidinemethanol using formaldehyde and formic acid is resulting in a low yield of the desired tertiary amine.

Potential CauseRecommended Solution
Insufficient Reagents The Eschweiler-Clarke reaction requires an excess of both formaldehyde and formic acid to drive the reaction to completion and ensure dimethylation of the primary amine.[3]
Suboptimal Reaction Temperature The reaction is typically performed at or near boiling temperatures to proceed at a reasonable rate.[3] Insufficient heating can lead to an incomplete reaction.
Formation of Side Products Although the Eschweiler-Clarke reaction generally avoids the formation of quaternary ammonium salts, other side reactions can occur.[3] Maintaining a controlled temperature and reaction time can help minimize the formation of undesired byproducts.
Incomplete Reaction The reaction involves the formation of an imine intermediate which is then reduced.[6] Ensure sufficient reaction time for both steps to occur. Monitor the reaction by TLC to confirm the disappearance of the starting material.
pH Issues During Workup The reaction mixture is acidic due to the presence of formic acid. During workup, it is crucial to neutralize the acid and then basify the solution to a high pH (>10) to ensure the tertiary amine product is in its free base form for efficient extraction.

Experimental Protocols

Synthesis of this compound via Reduction of Ethyl 1-methyl-4-piperidinecarboxylate[1][2]
  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N2 or Ar), add a suspension of lithium aluminum hydride (LiAlH4, 1.1 eq.) in anhydrous diethyl ether (Et2O).

  • Addition of Ester: Cool the LiAlH4 suspension to 0°C using an ice bath. Dissolve ethyl 1-methyl-4-piperidinecarboxylate (1.0 eq.) in anhydrous Et2O and add it dropwise to the stirred LiAlH4 suspension via the dropping funnel at a rate that maintains the internal temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4 hours at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., dichloromethane/methanol = 5:1 with 5% triethylamine) to confirm the disappearance of the starting material.[1][2]

  • Quenching: After the reaction is complete, cool the flask back to 0°C. Cautiously and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH4 in grams used.

  • Workup: Stir the resulting mixture for 30 minutes at room temperature. A white precipitate will form. Filter the precipitate and wash it thoroughly with Et2O.

  • Purification: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the crude product. Purify the oily residue by vacuum distillation to yield this compound as a colorless oil.

ParameterValue
Reported Yield ~84%[1][2]
Boiling Point 108 °C @ 14 mbar[1][2]
TLC Rf 0.53 (DCM/MeOH = 5:1 with 5% TEA)[1][2]

Visualizations

Synthesis Pathway: Reduction of an Ester

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_products Product Ethyl_1_methyl_4_piperidinecarboxylate Ethyl 1-methyl-4- piperidinecarboxylate Reaction Reduction @ 0°C to RT Ethyl_1_methyl_4_piperidinecarboxylate->Reaction LiAlH4 LiAlH4 / Et2O LiAlH4->Reaction Product 1-Methyl-4- piperidinemethanol Reaction->Product

Caption: Synthesis of this compound via ester reduction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reaction Was the reaction monitored to completion? Start->Check_Reaction Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No Check_Reagents Are reagents (e.g., LiAlH4) of high purity and anhydrous? Check_Reaction->Check_Reagents Yes Optimize_Time_Temp Optimize reaction time and temperature Incomplete_Reaction->Optimize_Time_Temp Poor_Reagents Poor Reagent Quality Check_Reagents->Poor_Reagents No Check_Workup Was the workup pH and extraction efficient? Check_Reagents->Check_Workup Yes Use_New_Reagents Use fresh, high-purity reagents under inert atmosphere Poor_Reagents->Use_New_Reagents Workup_Issues Product Loss During Workup Check_Workup->Workup_Issues No Check_Purification Was the purification method optimized? Check_Workup->Check_Purification Yes Optimize_Workup Adjust pH to >10 before extraction; increase number of extractions Workup_Issues->Optimize_Workup Purification_Issues Product Loss During Purification Check_Purification->Purification_Issues No Optimize_Purification Optimize distillation conditions or chromatography solvent system Purification_Issues->Optimize_Purification

Caption: A logical workflow for troubleshooting low yields.

Eschweiler-Clarke Reaction Mechanism

Eschweiler_Clarke Amine Secondary Amine (4-Piperidinemethanol) Imine_Formation Formation of Iminium Ion Amine->Imine_Formation Formaldehyde Formaldehyde Formaldehyde->Imine_Formation Reduction Hydride Transfer (Reduction) Imine_Formation->Reduction Formic_Acid Formic Acid Formic_Acid->Reduction Tertiary_Amine Tertiary Amine (this compound) Reduction->Tertiary_Amine CO2 CO2 Reduction->CO2

Caption: Simplified mechanism of the Eschweiler-Clarke reaction.

References

Technical Support Center: Characterization of Impurities in 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the characterization of impurities in 1-Methyl-4-piperidinemethanol (CAS 20691-89-8). This guide is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights in a direct question-and-answer format. Our goal is to address specific experimental challenges, explain the causality behind analytical choices, and provide robust, self-validating protocols to ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

This section addresses foundational questions regarding the origin and classification of impurities in this compound, grounded in common synthetic routes and regulatory expectations.

Q1: What are the most common potential impurities in this compound and where do they come from?

A1: The impurity profile of this compound is intrinsically linked to its manufacturing process, including the synthesis, purification, and storage stages.[1] A sound scientific appraisal of the chemical reactions involved is the first step to predicting potential impurities.[2]

Common synthetic routes involve the reduction of a 1-methylpiperidine-4-carboxylic acid ester or the reductive amination of 4-piperidine-methanol.[3][4] Based on these pathways, impurities can be categorized as follows:

  • Process-Related Impurities:

    • Starting Materials: Unreacted precursors such as ethyl 1-methylpiperidine-4-carboxylate or 4-piperidinemethanol.[5][6][7]

    • Intermediates: Incomplete reactions can leave behind synthetic intermediates. For instance, if starting from N-Boc-4-piperidinemethanol, this protected intermediate could be a potential impurity.[3]

    • By-products: Side reactions can generate structurally similar molecules. A common by-product from the reduction of the corresponding ester is 1-methylpiperidine-4-carboxaldehyde.[5] Positional isomers like 1-methylpiperidine-3-methanol are also a possibility, though often challenging to separate due to similar polarities.[5]

  • Reagent-Related Impurities:

    • Reagents and Catalysts: Residues from reagents used in the synthesis, such as lithium aluminum hydride (LiAlH₄) hydrolysis products (e.g., aluminum salts) or catalyst carry-over (e.g., Pd/C), can be present.[1][5]

  • Degradation Products:

    • This compound can be susceptible to oxidation or dehydration, especially under conditions of heat or improper storage.[5] Forced degradation studies are essential to identify these potential degradants proactively.[8]

The following diagram illustrates potential impurity sources from a common synthetic route.

G cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurity Sources SM Starting Material (e.g., Ethyl 1-methyl- piperidine-4-carboxylate) Reduction Reduction (e.g., LiAlH4) SM->Reduction Imp_SM Unreacted Starting Material SM->Imp_SM Carry-over API API (this compound) Reduction->API Imp_Byproduct By-product (e.g., Aldehyde) Reduction->Imp_Byproduct Side Reaction Imp_Reagent Reagent Residue (e.g., Inorganic Salts) Reduction->Imp_Reagent Residue Imp_Degradant Degradation Product (e.g., Oxide) API->Imp_Degradant Storage/Stress G cluster_screening Initial Screening & Quantification cluster_identification Structure Elucidation start API Sample (this compound) hplc HPLC-UV/CAD (Non-volatile impurities) start->hplc gc Headspace GC-MS (Volatile impurities & Solvents) start->gc decision Impurity > Identification Threshold? hplc->decision lcms LC-MS / HRMS (Molecular Weight & Formula) decision->lcms Yes end Characterization Complete decision->end No isolate Preparative HPLC (Impurity Isolation) lcms->isolate nmr NMR Spectroscopy (Definitive Structure) isolate->nmr report Report & Qualify Impurity nmr->report G start Unexpected Peak Observed q1 Is the peak in the blank injection (diluent only)? start->q1 a1_yes Source is likely solvent, mobile phase, or system carryover. q1->a1_yes Yes q2 Does the peak area increase over time in the same vial? q1->q2 No a2_yes Source is likely sample degradation in the autosampler vial. q2->a2_yes Yes q3 Is the peak shape very broad and/or does it shift retention time? q2->q3 No a3_yes Could be a late-eluting peak from a previous injection. Extend run time. q3->a3_yes Yes conclusion Peak is a real impurity from the sample. Proceed with identification (LC-MS). q3->conclusion No

References

Technical Support Center: 1-Methyl-4-piperidinemethanol Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 1-Methyl-4-piperidinemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound via the reduction of ethyl 1-methylpiperidine-4-carboxylate with lithium aluminum hydride (LiAlH₄)?

A1: The primary impurities can include:

  • Unreacted Starting Material: Ethyl 1-methylpiperidine-4-carboxylate may remain if the reaction is incomplete.

  • Intermediate Aldehyde: The partial reduction of the ester can lead to the formation of 1-methylpiperidine-4-carbaldehyde.[1][2]

  • Hydrolysis Byproduct: During the workup, the starting ester can be hydrolyzed to 1-methylpiperidine-4-carboxylic acid, especially if the conditions are not carefully controlled.[3]

  • Over-reduction Products: Although less common for this specific substrate, highly reactive hydrides can sometimes lead to undesired side reactions.

Q2: My final product is a yellow to brownish oil, but it is described as a colorless oil. What could be the cause?

A2: The discoloration is likely due to the presence of minor impurities or degradation products. Air oxidation of the amine functionality can sometimes lead to colored byproducts. Ensuring an inert atmosphere during the reaction and purification, and proper storage can help minimize this.[4]

Q3: After quenching the reaction with water, I observe a gelatinous precipitate that is difficult to filter. How can I improve the workup?

A3: The formation of a gelatinous aluminum hydroxide precipitate is a common issue in LiAlH₄ reductions. A Fieser workup can be employed to obtain a granular, easily filterable precipitate. This involves the sequential and careful addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

Q4: What is the most effective method for purifying crude this compound?

A4: The choice of purification method depends on the nature of the impurities and the desired final purity. The most commonly cited method for this compound is distillation under reduced pressure .[5][6] However, for removing non-volatile or closely boiling impurities, column chromatography can be effective. For achieving very high purity, conversion to a salt (e.g., hydrochloride), followed by recrystallization , and then liberation of the free base is a viable strategy.[7][8]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reactionEnsure the LiAlH₄ is fresh and has not been deactivated by moisture. Use a slight excess of the reducing agent (e.g., 1.1-1.2 equivalents). Extend the reaction time or gently heat the reaction mixture if monitoring indicates incomplete conversion.[6]
Loss during workupAvoid overly vigorous quenching which can lead to aerosol formation. Ensure complete extraction of the product from the aqueous layer by using a suitable organic solvent (e.g., diethyl ether, dichloromethane) and performing multiple extractions.
Degradation of productMaintain a low temperature during the initial stages of the reaction and the quenching process.
Issue 2: Presence of Starting Material in the Final Product
Possible Cause Suggested Solution
Insufficient reducing agentUse a slight excess of LiAlH₄.[6] Ensure the LiAlH₄ is added portion-wise to a solution of the ester to maintain an excess of the reducing agent throughout the addition.
Short reaction timeMonitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material.
Inefficient purificationIf distillation is used, ensure the fractionating column has sufficient theoretical plates to separate the product from the higher-boiling ester.[9] If column chromatography is employed, optimize the eluent system for better separation.
Issue 3: Product Contamination with the Intermediate Aldehyde
Possible Cause Suggested Solution
Insufficient reductionThis can occur if the reaction is stopped prematurely or if the reducing agent is not active enough. Ensure complete reduction by monitoring the reaction.
Non-optimal reaction temperatureWhile the reaction is typically started at a low temperature, it is often allowed to warm to room temperature to ensure it goes to completion.[6]
Purification challengesThe aldehyde is often more volatile than the alcohol. Careful fractional distillation can be used for separation.[9] Alternatively, column chromatography with an appropriate solvent system can resolve the two compounds.

Data Presentation: Comparison of Purification Methods

Purification MethodPrincipleTypical Purity AchievedAdvantagesDisadvantages
Fractional Distillation Separation based on differences in boiling points under reduced pressure.[9]>98%Effective for removing non-volatile impurities and solvents. Scalable.[10]May not effectively separate impurities with close boiling points. Potential for thermal degradation if not performed under high vacuum.
Column Chromatography Separation based on differential adsorption of components onto a stationary phase (e.g., silica gel or alumina).[11]>99%High resolution for separating closely related impurities. Can be performed at room temperature.[12]Can be time-consuming and requires significant amounts of solvent. May have lower recovery. Strong adsorption of the basic product to acidic silica gel can be an issue.
Recrystallization (as a salt) Purification of a crystalline solid by dissolving it in a hot solvent and allowing it to cool, whereupon the pure substance crystallizes out.[13]>99.5%Can yield very high-purity material. Cost-effective and scalable.[12]Requires conversion to a solid salt and subsequent liberation of the free base. Product can be lost in the mother liquor.[14]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the reduction of ethyl N-methyl-4-piperidinecarboxylate.[6]

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a suspension of lithium aluminum hydride (LiAlH₄, 1.1 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Ester: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of ethyl 1-methylpiperidine-4-carboxylate (1.0 eq.) in anhydrous diethyl ether dropwise from the dropping funnel over a period of 1 hour, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by TLC (e.g., using a mobile phase of dichloromethane:methanol = 5:1 with a small amount of triethylamine).[6]

  • Workup: Cool the reaction mixture back to 0 °C. Cautiously and slowly add water (by volume equal to the mass of LiAlH₄ used) dropwise to quench the excess LiAlH₄. Then, add a 15% aqueous solution of sodium hydroxide (by volume equal to the mass of LiAlH₄ used), followed by the addition of water (3 times the volume equal to the mass of LiAlH₄ used).

  • Isolation: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of celite. Wash the precipitate thoroughly with diethyl ether.

  • Concentration: Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oil.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a fractional distillation apparatus for vacuum distillation. Use a short Vigreux column to improve separation.[9]

  • Distillation: Heat the crude oil in the distillation flask under reduced pressure (e.g., 10-15 mbar).[5][6]

  • Fraction Collection: Collect the fraction that distills at the appropriate boiling point (approximately 108 °C at 10-14 mbar).[5][6] Discard any initial lower-boiling fractions and any higher-boiling residue.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting with a non-polar solvent (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A small amount of triethylamine (e.g., 0.5-1%) should be added to the eluent to prevent tailing of the basic product on the acidic silica gel.[12] A typical gradient could be from 100% dichloromethane to 95:5 dichloromethane:methanol.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.[11]

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 4: Purity Analysis by GC-MS
  • Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent such as methanol or dichloromethane.[15]

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 300).

  • Data Analysis: Identify the peak corresponding to this compound and integrate the peak areas of all detected signals to determine the relative purity. Identify any impurities by their mass spectra.[16]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Start LiAlH4_Suspension LiAlH4 Suspension in Anhydrous Ether Start->LiAlH4_Suspension Reaction Reduction at 0°C to RT LiAlH4_Suspension->Reaction Ester_Solution Ester Solution in Anhydrous Ether Ester_Solution->Reaction Workup Aqueous Workup Reaction->Workup Crude_Product Crude Product Workup->Crude_Product

Caption: Workflow for the synthesis of this compound.

Purification_Workflow Crude_Product Crude Product Distillation Vacuum Distillation Crude_Product->Distillation Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Recrystallization Salt Formation & Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product (>98%) Distillation->Pure_Product Column_Chromatography->Pure_Product High_Purity_Product High Purity Product (>99.5%) Recrystallization->High_Purity_Product

Caption: Purification options for crude this compound.

Troubleshooting_Logic Impure_Product Impure Product (Low Purity) Check_Starting_Material Unreacted Starting Material? Impure_Product->Check_Starting_Material Yes Check_Intermediate Intermediate Aldehyde Present? Impure_Product->Check_Intermediate No Optimize_Reaction Optimize Reaction: - Excess LiAlH4 - Longer Time Check_Starting_Material->Optimize_Reaction Check_Other Other Impurities? Check_Intermediate->Check_Other No Optimize_Distillation Optimize Distillation: - Fractional Column - High Vacuum Check_Intermediate->Optimize_Distillation Yes Use_Chromatography Use Column Chromatography Check_Other->Use_Chromatography Yes Use_Recrystallization Use Recrystallization of Salt Use_Chromatography->Use_Recrystallization For higher purity

References

Preventing side reactions during the synthesis of 1-Methyl-4-piperidinemethanol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent and address common side reactions during the synthesis of 1-Methyl-4-piperidinemethanol and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the primary side reactions?

A1: The most prevalent method is the reduction of a carboxylate ester, typically ethyl or methyl 1-methylpiperidine-4-carboxylate, using a strong reducing agent.[1][2] The primary challenges during this synthesis include incomplete reduction, over-reduction, and reactions involving the tertiary amine.

Key potential side products and impurities include:

  • 1-Methylpiperidine-4-carboxaldehyde: Formed from incomplete reduction of the ester.[1][3]

  • Unreacted Starting Ester: Results from insufficient reducing agent or non-optimal reaction conditions.[1]

  • N-Oxide Formation: The tertiary nitrogen of the piperidine ring can be oxidized, especially during work-up or if oxidizing contaminants are present.[4][5]

  • Hydrolyzed Reducing Agent Residues: For instance, using Lithium Aluminum Hydride (LiAlH₄) will generate aluminum salts upon quenching which must be effectively removed.[1]

Q2: How can I prevent the formation of the intermediate aldehyde?

A2: The formation of 1-methylpiperidine-4-carboxaldehyde occurs when the reduction process halts after the first hydride addition. To prevent this, ensure the following:

  • Use a sufficiently strong reducing agent: Lithium Aluminum Hydride (LiAlH₄) is highly effective for reducing esters completely to alcohols.[3][6][7] Weaker reagents like Sodium Borohydride (NaBH₄) are generally not reactive enough for this transformation unless used with additives.[8]

  • Ensure sufficient stoichiometry of the reducing agent: An excess of the reducing agent is used to drive the reaction to completion, reducing both the initial ester and the intermediate aldehyde.[3] A typical protocol uses about 1.1 to 1.5 equivalents of LiAlH₄.[2]

  • Maintain appropriate reaction temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction rate.[2][9]

Q3: My reaction yield is consistently low. What are the potential causes and solutions?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: As discussed in Q2, ensure the reaction goes to completion by using a potent reducing agent and adequate stoichiometry. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

  • Product Loss During Work-up: The product, this compound, is a water-soluble alcohol. During the aqueous quench and extraction, significant amounts of the product can be lost to the aqueous phase. To minimize this, saturate the aqueous layer with a salt like sodium chloride or potassium carbonate before extraction, and use a more polar solvent like ethyl acetate or a mixture including isopropanol for the extraction.

  • Degradation of Starting Material or Product: Ensure anhydrous conditions, as hydride reducing agents react violently with water. Moisture can consume the reagent and reduce the yield.

  • Improper Purification: The product is a relatively high-boiling oil.[2][9] If using distillation, ensure the vacuum is adequate to prevent thermal decomposition at high temperatures.

Q4: I am synthesizing a derivative of 4-piperidinemethanol where the N-substituent is not a methyl group. Should I use a protecting group?

A4: If your synthesis involves steps where the piperidine nitrogen's basicity or nucleophilicity could interfere with other reactions (e.g., Grignard reactions, or reactions with strong electrophiles), using a protecting group is highly recommended.[10] The most common protecting groups for the piperidine nitrogen are tert-Butoxycarbonyl (Boc) and Carbobenzyloxy (Cbz).[10] The choice depends on the stability required for your subsequent reaction steps and the conditions needed for deprotection.[10] For instance, the Boc group is stable under basic conditions but is easily removed with acid, while the Fmoc group is removed with a base like piperidine.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
TLC analysis shows a spot corresponding to the starting ester after the reaction is complete. 1. Insufficient reducing agent. 2. Deactivation of the reducing agent by moisture. 3. Reaction time was too short.1. Increase the equivalents of the reducing agent (e.g., from 1.1 to 1.5 eq of LiAlH₄). 2. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon). 3. Increase the reaction time and monitor by TLC until the starting material is consumed.[2]
A significant amount of a new, less polar spot (aldehyde intermediate) is observed on TLC. 1. The reducing agent is not strong enough. 2. The reaction was quenched prematurely.1. Switch to a more powerful reducing agent like LiAlH₄.[6][7] 2. Allow the reaction to stir for a longer duration at room temperature to ensure full conversion to the alcohol.[2][9]
The final product appears discolored or contains insoluble inorganic salts. 1. Incomplete removal of hydrolyzed reducing agent by-products. 2. N-oxide formation or other degradation.1. Use a standard Fieser work-up after the LiAlH₄ reduction (sequential addition of water, then 15% NaOH solution, then more water) to precipitate aluminum salts as a granular solid that is easy to filter. 2. During work-up, keep the solution cool and consider bubbling argon or nitrogen through the solvent to remove dissolved oxygen.
NMR spectrum shows broad peaks for the product. 1. Presence of residual acid or base. 2. Paramagnetic impurities.1. Neutralize the product solution before final extraction and concentration. A mild bicarbonate wash can be effective. 2. Ensure all metal residues from catalysts or reducing agents are completely removed through proper filtration and washing.

Data Summary

Comparison of Common Reducing Agents for Ester to Alcohol Synthesis
Reducing Agent Formula Typical Solvent(s) Selectivity & Reactivity Advantages Disadvantages
Lithium Aluminum HydrideLiAlH₄THF, Diethyl EtherVery powerful, non-selective. Reduces esters, carboxylic acids, amides, aldehydes, ketones.[6][8]High reactivity, often provides excellent yields for ester reduction.[7]Reacts violently with water and protic solvents. Reduces most carbonyl functional groups.[8]
Sodium BorohydrideNaBH₄Methanol, EthanolMild, selective. Reduces aldehydes and ketones. Generally does not reduce esters without additives.[8]Safer and easier to handle than LiAlH₄. Tolerates protic solvents.Too slow/ineffective for most ester reductions on its own.[6]
Lithium BorohydrideLiBH₄THFMore reactive than NaBH₄, but less than LiAlH₄. Can reduce esters.[6]Good compromise between reactivity and safety. More soluble in ethers than NaBH₄.[6]More expensive than NaBH₄.
Diisobutylaluminum HydrideDIBAL-HToluene, THF, DCMPowerful and can be selective. Can reduce esters to aldehydes at low temperatures or to alcohols.Soluble in a wide range of solvents.[6] Can offer more control than LiAlH₄.Temperature control is critical to avoid over-reduction.

Experimental Protocols

Protocol: Synthesis of this compound via LiAlH₄ Reduction[2][9]

This protocol is adapted from established literature procedures.[2][9]

Materials:

  • Ethyl 1-methylpiperidine-4-carboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (or THF)

  • Deionized Water

  • 15% (w/v) Sodium Hydroxide solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend Lithium Aluminum Hydride (1.1 eq.) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 1-methylpiperidine-4-carboxylate (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel.

  • Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol 5:1 with 5% triethylamine).[2]

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Quench the reaction by the slow, sequential dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% NaOH solution

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the precipitate through a pad of Celite and wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrate and the ether washes, then dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the solution under reduced pressure to yield the crude product as an oil.

  • Purify the oil by vacuum distillation (boiling point ~108 °C at 10-14 mbar) to obtain pure this compound.[2][9]

Visualizations

Synthesis_Pathway Synthesis of this compound Start Ethyl 1-methylpiperidine-4-carboxylate Reagent 1) LiAlH4, Anhydrous Ether, 0°C to RT 2) H2O/NaOH Work-up Start->Reagent Product This compound Reagent->Product Desired Path Side_Product_1 Side Product: 1-Methylpiperidine-4-carboxaldehyde (Incomplete Reduction) Reagent->Side_Product_1 Insufficient Reducing Agent Side_Product_2 Side Product: N-Oxide Formation (Oxidation) Product->Side_Product_2 Oxidizing Conditions

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Product Yield Check_TLC Check TLC of crude reaction mixture Start->Check_TLC Starting_Material Is starting material present? Check_TLC->Starting_Material Incomplete_Rxn Diagnosis: Incomplete Reaction Starting_Material->Incomplete_Rxn Yes No_SM No starting material visible Starting_Material->No_SM No Solution_Rxn Solution: - Increase equivalents of LiAlH4 - Ensure anhydrous conditions - Increase reaction time Incomplete_Rxn->Solution_Rxn Check_Workup Review Work-up & Extraction Procedure No_SM->Check_Workup Workup_Issue Diagnosis: Product loss during extraction Check_Workup->Workup_Issue Solution_Workup Solution: - Saturate aqueous phase with salt - Use a more polar extraction solvent - Perform more extractions Workup_Issue->Solution_Workup

Caption: A logical workflow for troubleshooting low product yields.

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of 1-Methyl-4-piperidinemethanol Purity by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates like 1-methyl-4-piperidinemethanol is a critical step in ensuring the integrity and safety of synthesized active pharmaceutical ingredients (APIs). This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for purity determination of this compound, supported by detailed experimental protocols and comparative performance data.

Comparison of Analytical Techniques

The selection of an analytical method for purity assessment is contingent on various factors, including the analyte's physicochemical properties, the required sensitivity, and the nature of potential impurities. This compound is a volatile, polar compound, making it amenable to analysis by GC-MS. However, alternative methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages, particularly for non-volatile impurities or when derivatization is not desired.

Table 1: Comparison of Analytical Methods for this compound Purity Analysis

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation based on volatility and interaction with a stationary phase, with detection by mass-to-charge ratio.Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.Combines HPLC separation with sensitive and selective mass spectrometric detection.
Typical Analytes Volatile and thermally stable compounds.Non-volatile or thermally labile compounds.A wide range of compounds, offering high selectivity.
Common Detectors Mass Spectrometer (MS), Flame Ionization Detector (FID).Ultraviolet (UV), Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD).Mass Spectrometer (MS, MS/MS).
Sample Preparation May require derivatization for polar compounds to improve volatility and peak shape.Sample is dissolved in a suitable solvent. Derivatization may be needed to enhance UV detection.Often simple "dilute and shoot" or protein precipitation for biological matrices.
Key Advantages High resolving power, excellent for separating volatile impurities, and provides structural information from mass spectra.Robust and widely available. Suitable for a broad range of compounds.High sensitivity and selectivity, capable of analyzing complex mixtures and elucidating impurity structures.
Key Limitations Not suitable for non-volatile or thermally labile compounds. Potential for peak tailing with polar amines.May have lower sensitivity for compounds lacking a UV chromophore.Higher instrumentation cost and complexity.

Experimental Protocols

Detailed methodologies for the primary (GC-MS) and alternative analytical techniques are provided below. These protocols are based on established methods for similar piperidine derivatives and should be optimized and validated for the specific application.

GC-MS Method for Purity Determination

This method is designed for the separation and quantification of this compound and its potential volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Mass Spectrometer (MS) and an autosampler.

Chromatographic Conditions:

  • Column: DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Injector:

    • Mode: Split (20:1).

    • Temperature: 260°C.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve in 50 mL of methanol to a concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

  • Inject 1 µL into the GC-MS system.

Alternative Method: Reversed-Phase HPLC (RP-HPLC)

This method is suitable for the analysis of this compound and non-volatile impurities. Due to the lack of a strong UV chromophore, a universal detector like a Charged Aerosol Detector (CAD) is recommended.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and CAD.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in the initial mobile phase composition (95:5 Mobile Phase A:B) at a concentration of 1 mg/mL.

  • Prepare working standards and samples by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Presentation

The following table summarizes typical performance characteristics for the analytical validation of the proposed GC-MS method, based on data from structurally similar compounds.[1] These parameters should be experimentally verified for this compound.

Table 2: Typical Validation Parameters for GC-MS Purity Method

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (% RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 3~0.01 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 10~0.03 µg/mL
Specificity No interference at the retention time of the main peak.Peak purity index > 0.999

Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical validation components.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Methanol weigh->dissolve vortex Vortex dissolve->vortex inject Inject 1 µL vortex->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection (m/z 40-400) ionize->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify quantify Calculate Purity identify->quantify report report quantify->report Generate Report

Caption: Workflow for the purity analysis of this compound by GC-MS.

Validation_Pathway cluster_params method Analytical Method specificity Specificity method->specificity linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod_loq LOD & LOQ method->lod_loq robustness Robustness method->robustness validated Validated Method specificity->validated linearity->validated accuracy->validated precision->validated lod_loq->validated robustness->validated

Caption: Logical relationship of analytical method validation parameters.

References

A Comparative Guide to TLC Analysis in the Synthesis of 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Thin-Layer Chromatography (TLC) monitoring for three common synthesis routes of 1-Methyl-4-piperidinemethanol, a key intermediate in the pharmaceutical industry. The data presented is intended to aid in the selection of appropriate reaction monitoring techniques and to provide detailed experimental protocols.

Comparison of Synthesis Reactions and TLC Parameters

The following table summarizes the key parameters for TLC analysis of three different synthesis pathways for this compound.

Parameter Route 1: Reduction of Ethyl N-methyl-4-piperidinecarboxylate Route 2: Reductive Amination of 1-Methyl-4-piperidone Route 3: Deprotection and Methylation of N-Boc-4-piperidinemethanol
Starting Material(s) Ethyl N-methyl-4-piperidinecarboxylate1-Methyl-4-piperidoneN-Boc-4-piperidinemethanol, Methylating agent (e.g., Formaldehyde/Formic acid)
Intermediate(s) --4-Piperidinemethanol
Product This compoundThis compoundThis compound
Stationary Phase Silica Gel 60 F254Silica Gel 60 F254Silica Gel 60 F254
Mobile Phase Dichloromethane:Methanol (5:1) with 5% TriethylamineEthyl Acetate:Hexane (1:1) with 1% TriethylamineDichloromethane:Methanol (9:1) with 1% Triethylamine
Expected Rf Values Product: ~0.53Starting Material: Higher RfProduct: Lower RfStarting Material: Higher RfProduct: Intermediate RfIntermediate (4-Piperidinemethanol): Lowest RfStarting Material (N-Boc-4-piperidinemethanol): Highest Rf
Visualization Phosphomolybdic acid stain, heatPotassium permanganate stain, heatNinhydrin stain (for intermediate), Potassium permanganate stain, heat

Experimental Protocols

Detailed methodologies for each synthesis route and the corresponding TLC analysis are provided below.

Route 1: Reduction of Ethyl N-methyl-4-piperidinecarboxylate

This method involves the reduction of an ester to an alcohol using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄).

Synthesis Protocol:

  • A solution of ethyl N-methyl-4-piperidinecarboxylate in diethyl ether is added dropwise to a suspension of LiAlH₄ in diethyl ether at 0°C.

  • The reaction mixture is then stirred at room temperature for approximately 4 hours.

  • Upon completion, the reaction is carefully quenched with water.

  • The resulting precipitate is filtered off, and the organic solvent is removed under reduced pressure to yield the crude product.

TLC Protocol:

  • Plate: Silica Gel 60 F254

  • Mobile Phase: Prepare a mixture of dichloromethane and methanol in a 5:1 ratio, and add 5% triethylamine.

  • Spotting: Apply a small spot of the reaction mixture to the TLC plate.

  • Development: Place the plate in a developing chamber saturated with the mobile phase and allow the solvent front to ascend.

  • Visualization: After development, dry the plate and dip it in a phosphomolybdic acid staining solution, followed by gentle heating to reveal the spots. The product, this compound, should appear as a dark blue spot with an Rf value of approximately 0.53.[1]

Route 2: Reductive Amination of 1-Methyl-4-piperidone

This route involves the reduction of a ketone to an alcohol, typically using a milder reducing agent like Sodium Borohydride (NaBH₄).

Synthesis Protocol:

  • Dissolve 1-Methyl-4-piperidone in methanol.

  • Cool the solution in an ice bath and add Sodium Borohydride portion-wise.

  • Stir the reaction mixture at room temperature until the starting material is consumed.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain the crude product.

TLC Protocol:

  • Plate: Silica Gel 60 F254

  • Mobile Phase: A mixture of ethyl acetate and hexane (1:1) with 1% triethylamine is a suitable mobile phase.

  • Spotting: Apply the starting material and reaction mixture to the TLC plate.

  • Development: Develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Dry the plate and visualize using a potassium permanganate stain. The starting ketone will be more polar than the product alcohol, resulting in a lower Rf for the product.

Route 3: Deprotection and Methylation of N-Boc-4-piperidinemethanol

This two-step synthesis first involves the removal of the Boc protecting group, followed by N-methylation.

Synthesis Protocol:

  • Deprotection: Dissolve N-Boc-4-piperidinemethanol in a suitable solvent (e.g., dichloromethane) and treat with an acid like trifluoroacetic acid (TFA) or HCl in dioxane. Monitor the reaction until the starting material is consumed. Neutralize the reaction and extract the intermediate, 4-piperidinemethanol.

  • Methylation: The crude 4-piperidinemethanol is then subjected to N-methylation, for example, using the Eschweiler-Clarke reaction (formaldehyde and formic acid).

  • Work-up and purify to obtain the final product.

TLC Protocol:

  • Plate: Silica Gel 60 F254

  • Mobile Phase: Use a polar solvent system such as dichloromethane:methanol (9:1) with 1% triethylamine.

  • Spotting: Spot the starting material, the intermediate after the deprotection step, and the final reaction mixture.

  • Development: Develop the plate in a saturated chamber.

  • Visualization:

    • For the deprotection step, visualize with a ninhydrin stain, which will specifically detect the deprotected secondary amine intermediate (4-piperidinemethanol) as a colored spot. The Boc-protected starting material will not be visible with ninhydrin.

    • For the methylation step, use a potassium permanganate stain. The Rf values will increase with decreasing polarity: 4-piperidinemethanol (most polar, lowest Rf) < this compound < N-Boc-4-piperidinemethanol (least polar, highest Rf).

Visualizations

The following diagrams illustrate the experimental workflows.

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization cluster_analysis Analysis prep_solvent Prepare Mobile Phase spot_plate Spot Sample on TLC Plate prep_solvent->spot_plate Saturate Chamber develop Develop Plate in Chamber spot_plate->develop dry_plate Dry Plate develop->dry_plate visualize Visualize Spots (UV, Stain) dry_plate->visualize calc_rf Calculate Rf Values visualize->calc_rf

Caption: General workflow for Thin-Layer Chromatography analysis.

Synthesis_Routes cluster_route1 Route 1 cluster_route2 Route 2 cluster_route3 Route 3 start1 Ethyl N-methyl-4- piperidinecarboxylate product1 This compound start1->product1 LiAlH4 start2 1-Methyl-4-piperidone product2 This compound start2->product2 NaBH4 start3 N-Boc-4-piperidinemethanol inter3 4-Piperidinemethanol start3->inter3 Acid (TFA/HCl) product3 This compound inter3->product3 CH2O, HCOOH

References

A Comparative Guide to the Enantioselective Synthesis and Analysis of 1-Methyl-4-piperidinemethanol Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for the enantioselective synthesis and analysis of 1-Methyl-4-piperidinemethanol and its analogs. The development of stereochemically pure chiral compounds is of paramount importance in the pharmaceutical industry, as the pharmacological and toxicological profiles of enantiomers can differ significantly. This document outlines and compares various synthetic and analytical strategies, supported by experimental data, to facilitate informed decisions in drug discovery and development.

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.

1. Asymmetric Synthesis: Enantioselective Reduction of N-Methyl-4-piperidone

A common and direct route to chiral this compound is the asymmetric reduction of the prochiral ketone, N-Methyl-4-piperidone. This can be achieved using various chiral catalysts and reducing agents.

Comparison of Asymmetric Reduction Methods

MethodCatalyst/ReagentTypical SolventYield (%)Enantiomeric Excess (ee %)Key Features
Catalytic Hydrogenation Ru- or Rh-based chiral phosphine complexes (e.g., BINAP, SYNPHOS)Methanol, EthanolHigh>90High efficiency and atom economy. Requires specialized high-pressure equipment.
Transfer Hydrogenation Chiral Ru- or Ir-complexes with formic acid/triethylamineDichloromethaneHigh85-99Milder conditions than catalytic hydrogenation. Avoids the use of H₂ gas.
Chemoenzymatic Reduction Whole-cell biocatalysts (e.g., yeast) or isolated enzymes (e.g., alcohol dehydrogenases) with a cofactor regeneration systemAqueous buffer/Organic co-solventModerate to High>95High enantioselectivity under mild conditions. Substrate scope can be limited.
Chiral Borane Reduction Oxazaborolidine catalysts (e.g., CBS catalyst) with borane reagentsTetrahydrofuran (THF)Good80-95Stoichiometric use of chiral reagents. Good for small-scale synthesis.

2. Resolution of Racemic this compound

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This can be achieved through chemical or enzymatic methods.

Comparison of Kinetic Resolution Methods

MethodResolving Agent/EnzymeTypical SolventYield (%)Enantiomeric Excess (ee %)Key Features
Enzymatic Kinetic Resolution Lipases (e.g., Candida antarctica lipase B, CAL-B) with an acyl donor (e.g., vinyl acetate)Organic solvents (e.g., Toluene, THF)<50 (for each enantiomer)>95High enantioselectivity and mild reaction conditions. Theoretical maximum yield for a single enantiomer is 50%.
Chemical Kinetic Resolution Chiral acylating agents with a chiral catalystOrganic solvents<50 (for each enantiomer)Variable, can be highBroader substrate scope than enzymatic methods. May require screening of catalysts and reagents.

Chiral Analysis of this compound Analogs

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and reliable technique for the enantiomeric separation and analysis of this compound analogs.

Comparison of Chiral HPLC Columns and Conditions

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseSeparation PrincipleAdvantagesDisadvantages
Polysaccharide-based (e.g., cellulose or amylose derivatives) Normal Phase: Hexane/Isopropanol with an amine additive (e.g., diethylamine)Hydrogen bonding, dipole-dipole interactions, and inclusion complexation.Broad applicability, high success rate for a wide range of compounds.Can be sensitive to mobile phase composition.
Cyclodextrin-based Reversed-Phase: Acetonitrile/Water with a buffer or additiveInclusion complexation within the cyclodextrin cavity.Good for separating compounds with aromatic rings that can fit into the cavity.May have lower loading capacity compared to polysaccharide CSPs.
Protein-based (e.g., α₁-acid glycoprotein) Aqueous buffers with organic modifiersHydrophobic and electrostatic interactions.Can provide unique selectivity, especially for ionizable compounds.Limited stability to organic solvents and pH.

Experimental Protocols

1. Enantioselective Synthesis via Asymmetric Transfer Hydrogenation

This protocol describes a general procedure for the asymmetric transfer hydrogenation of N-methyl-4-piperidone.

  • Materials: N-methyl-4-piperidone, chiral Ru or Ir catalyst (e.g., (R,R)-TsDPEN-Ru), formic acid/triethylamine (5:2 azeotrope), and an appropriate solvent (e.g., dichloromethane).

  • Procedure:

    • In an inert atmosphere glovebox, a reaction vessel is charged with the chiral catalyst (0.1-1 mol%).

    • N-methyl-4-piperidone and the solvent are added to the vessel.

    • The formic acid/triethylamine mixture is added, and the reaction is stirred at a controlled temperature (e.g., 25-40 °C).

    • The reaction progress is monitored by a suitable analytical technique (e.g., GC or HPLC).

    • Upon completion, the reaction mixture is worked up by quenching with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

    • The crude product is purified by column chromatography to yield the enantiomerically enriched this compound.

    • The enantiomeric excess is determined by chiral HPLC analysis.

2. Chiral HPLC Analysis

This protocol outlines a general method for the chiral separation of this compound enantiomers.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.

  • Procedure:

    • The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.

    • A solution of the this compound sample is prepared in the mobile phase.

    • The sample is injected onto the column.

    • The chromatogram is recorded, and the retention times of the two enantiomers are determined.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Visualizing Workflows and Pathways

Enantioselective_Synthesis_Workflow cluster_synthesis Enantioselective Synthesis Prochiral_Ketone N-Methyl-4-piperidone Asymmetric_Reduction Asymmetric Reduction (e.g., Catalytic Hydrogenation) Prochiral_Ketone->Asymmetric_Reduction Enantioenriched_Product Enantiomerically Enriched This compound Asymmetric_Reduction->Enantioenriched_Product Racemic_Alcohol Racemic 1-Methyl-4- piperidinemethanol Kinetic_Resolution Kinetic Resolution (e.g., Enzymatic) Racemic_Alcohol->Kinetic_Resolution Kinetic_Resolution->Enantioenriched_Product

Caption: Workflow for Enantioselective Synthesis.

Chiral_Analysis_Workflow cluster_analysis Chiral Analysis Sample Sample containing This compound analogs HPLC Chiral HPLC System Sample->HPLC Separation Separation on Chiral Stationary Phase HPLC->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram with separated enantiomer peaks Detection->Chromatogram Quantification Quantification of Enantiomeric Excess (ee) Chromatogram->Quantification

Caption: Workflow for Chiral HPLC Analysis.

Validating the Molecular Blueprint: A Comparative Guide to the 2D NMR Structural Elucidation of 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) techniques for the structural validation of 1-Methyl-4-piperidinemethanol, a versatile building block in medicinal chemistry. By presenting detailed experimental protocols, predicted spectral data, and a comparison with alternative analytical methods, this document serves as a practical resource for the structural elucidation of small molecules.

This compound (C7H15NO) is a piperidine derivative with a molecular weight of 129.20 g/mol .[1][2] Its structure features a methyl group attached to the nitrogen of the piperidine ring and a hydroxymethyl group at the 4-position. The precise arrangement of these atoms is critical for its reactivity and function in the synthesis of more complex pharmaceutical agents. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques offer a more definitive and detailed picture of the molecular architecture by revealing correlations between different nuclei.

Unambiguous Assignments through 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy provides a powerful suite of experiments to resolve spectral overlap and establish connectivity between atoms within a molecule. For the structural validation of this compound, the most informative techniques are COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Predicted 2D NMR Correlations for this compound

The following tables summarize the expected cross-peaks in the 2D NMR spectra of this compound based on its known 1D NMR assignments.[1]

Table 1: Predicted ¹H-¹H COSY Correlations

Proton (δ, ppm)Correlating Proton(s) (δ, ppm)
H2/H6 (2.82-2.92, m)H3/H5 (1.28, dq & 1.68-1.79, m)
H3/H5 (1.28, dq & 1.68-1.79, m)H2/H6 (2.82-2.92, m), H4 (1.38-1.55, m)
H4 (1.38-1.55, m)H3/H5 (1.28, dq & 1.68-1.79, m), H7 (3.46, d)
H7 (3.46, d)H4 (1.38-1.55, m)

Table 2: Predicted ¹H-¹³C HSQC Correlations

Carbon (δ, ppm)Correlating Proton(s) (δ, ppm)
C2/C6 (55.5)H2/H6 (2.82-2.92, m)
C3/C5 (28.8)H3/H5 (1.28, dq & 1.68-1.79, m)
C4 (37.9)H4 (1.38-1.55, m)
N-CH₃ (46.3)N-CH₃ (2.26, s)
CH₂OH (67.4)H7 (3.46, d)

Table 3: Predicted ¹H-¹³C HMBC Correlations

Proton (δ, ppm)Correlating Carbon(s) (δ, ppm)
H2/H6 (2.82-2.92, m)C3/C5 (28.8), N-CH₃ (46.3)
H3/H5 (1.28, dq & 1.68-1.79, m)C2/C6 (55.5), C4 (37.9)
H4 (1.38-1.55, m)C2/C6 (55.5), C3/C5 (28.8), CH₂OH (67.4)
H7 (3.46, d)C3/C5 (28.8), C4 (37.9)
N-CH₃ (2.26, s)C2/C6 (55.5)

Experimental Workflow and Protocols

The successful acquisition of high-quality 2D NMR data relies on a systematic workflow and carefully executed experimental protocols.

G Experimental Workflow for 2D NMR Structural Validation cluster_sample Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR Acquisition cluster_data Data Processing and Analysis Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl3). Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated solvent (e.g., CDCl3). Transfer to a 5 mm NMR tube. Transfer to a 5 mm NMR tube. Acquire 1H NMR spectrum. Acquire 1H NMR spectrum. Transfer to a 5 mm NMR tube.->Acquire 1H NMR spectrum. Acquire 13C NMR spectrum. Acquire 13C NMR spectrum. Acquire 1H NMR spectrum.->Acquire 13C NMR spectrum. Acquire 1H-1H COSY spectrum. Acquire 1H-1H COSY spectrum. Acquire 13C NMR spectrum.->Acquire 1H-1H COSY spectrum. Acquire 1H-13C HSQC spectrum. Acquire 1H-13C HSQC spectrum. Acquire 1H-1H COSY spectrum.->Acquire 1H-13C HSQC spectrum. Acquire 1H-13C HMBC spectrum. Acquire 1H-13C HMBC spectrum. Acquire 1H-13C HSQC spectrum.->Acquire 1H-13C HMBC spectrum. Process spectra (Fourier transform, phasing, baseline correction). Process spectra (Fourier transform, phasing, baseline correction). Acquire 1H-13C HMBC spectrum.->Process spectra (Fourier transform, phasing, baseline correction). Analyze cross-peaks to establish correlations. Analyze cross-peaks to establish correlations. Process spectra (Fourier transform, phasing, baseline correction).->Analyze cross-peaks to establish correlations. Assign all proton and carbon signals. Assign all proton and carbon signals. Analyze cross-peaks to establish correlations.->Assign all proton and carbon signals. Confirm structure of this compound. Confirm structure of this compound. Assign all proton and carbon signals.->Confirm structure of this compound.

Caption: A streamlined workflow for the structural validation of this compound using 2D NMR techniques.

Detailed Experimental Protocols

General Considerations:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Solvent: Chloroform-d (CDCl₃) is a suitable solvent.[1]

  • Temperature: All experiments should be performed at a constant temperature, typically 298 K.

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence should be used.
  • Spectral Width: Set the spectral width to cover all proton signals (e.g., 0-10 ppm).
  • Number of Scans: 4 to 8 scans per increment are typically sufficient.
  • Number of Increments: 256 to 512 increments in the indirect dimension (t₁) will provide adequate resolution.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is recommended.
  • Spectral Widths: The ¹H dimension should cover the proton chemical shift range, and the ¹³C dimension should encompass the expected carbon chemical shifts (e.g., 0-80 ppm).
  • Number of Scans: 8 to 16 scans per increment are generally required.
  • Number of Increments: 128 to 256 increments in the t₁ dimension.
  • One-Bond Coupling Constant (¹JCH): Set to an average value of 145 Hz.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: A standard gradient-selected HMBC pulse sequence should be used.
  • Spectral Widths: Similar to the HSQC experiment.
  • Number of Scans: 16 to 64 scans per increment may be necessary depending on the sample concentration.
  • Number of Increments: 256 to 512 increments in the t₁ dimension.
  • Long-Range Coupling Constant (ⁿJCH): Optimized for a long-range coupling of 8-10 Hz to observe two- and three-bond correlations.

Comparison with Alternative Analytical Techniques

While 2D NMR is a powerful tool for structural elucidation, other analytical techniques provide complementary information.

Table 4: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed atom connectivity (¹H-¹H, ¹H-¹³C one-bond, and ¹H-¹³C long-range)Provides unambiguous structural confirmation; resolves signal overlap.Requires a relatively larger amount of sample; longer acquisition times.
1D NMR (¹H, ¹³C) Information on chemical environment, number of protons and carbons, and some connectivity through coupling.Rapid acquisition; provides fundamental structural information.Spectral overlap can make interpretation difficult for complex molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.[1]High sensitivity; provides molecular formula with high-resolution MS.Does not provide direct information on atom connectivity; isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., O-H, C-N).Quick and easy to perform; good for identifying key functional groups.Provides limited information on the overall carbon skeleton.

Conclusion

The structural validation of this compound is unequivocally achieved through the application of 2D NMR techniques. COSY, HSQC, and HMBC experiments provide a detailed and interconnected map of the molecule's atomic framework, leaving no ambiguity in the assignment of its proton and carbon signals. While other analytical methods such as mass spectrometry and 1D NMR offer valuable preliminary data, the comprehensive connectivity information provided by 2D NMR is indispensable for the definitive structural elucidation required in research and drug development. The protocols and predicted data presented in this guide offer a robust framework for the analysis of this important synthetic intermediate and similar small molecules.

References

Benchmarking the Reactivity of 1-Methyl-4-piperidinemethanol Against Other Nucleophiles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the selection of an appropriate nucleophile is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. 1-Methyl-4-piperidinemethanol, a bifunctional molecule featuring both a tertiary amine and a primary alcohol, presents a unique reactivity profile. This guide provides an objective comparison of the nucleophilic reactivity of this compound with other common nucleophiles, supported by experimental data and detailed protocols to aid in the informed selection of reagents for synthetic applications.

Executive Summary of Nucleophilic Reactivity

The nucleophilicity of a chemical species is a kinetic measure of its ability to donate an electron pair to an electrophile. In this compound, two potential nucleophilic centers exist: the nitrogen of the tertiary amine and the oxygen of the primary alcohol. Generally, amines are more potent nucleophiles than their corresponding alcohols.[1][2] This is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for bond formation.

The tertiary amine in this compound is a strong nucleophilic center. Its reactivity is comparable to other cyclic tertiary amines, such as N-methylpiperidine. The primary alcohol function, on the other hand, is a significantly weaker nucleophile, generally requiring deprotonation to its corresponding alkoxide to exhibit substantial reactivity.[2]

Quantitative Comparison of Nucleophilicity

To provide a quantitative basis for comparison, we can utilize established nucleophilicity scales, such as Mayr's nucleophilicity parameters. This scale defines a nucleophilicity parameter (N) and a solvent-dependent sensitivity parameter (sN) for a wide range of nucleophiles. A higher N value indicates greater nucleophilic power.

NucleophileFunctional Group AnalogueSolventNucleophilicity Parameter (N)Sensitivity Parameter (sN)
This compound (tertiary amine center) N-MethylpiperidineAcetonitrile18.720.52
This compound (primary alcohol center) MethanolMethanol7.540.92
Piperidine (Secondary Amine)-Acetonitrile18.720.64
Triethylamine (Acyclic Tertiary Amine)-Acetonitrile18.230.53
Aniline (Aromatic Amine)-Acetonitrile12.600.72

Data sourced from Mayr's Database of Reactivity Parameters.

Interpretation of Data:

The data clearly indicates that the tertiary amine nitrogen in this compound is a significantly more powerful nucleophile (estimated N ≈ 18.72) than the primary alcohol oxygen (N = 7.54). Its nucleophilicity is on par with other strong amine nucleophiles like piperidine and triethylamine. The aromatic amine, aniline, is a considerably weaker nucleophile due to the delocalization of the nitrogen's lone pair into the benzene ring.

Experimental Protocols for Benchmarking Nucleophilicity

A standard method for determining the nucleophilicity of a compound involves measuring the kinetics of its reaction with a reference electrophile. A common approach utilizes UV-Visible spectrophotometry to monitor the disappearance of a colored electrophile.

Protocol: Determination of Second-Order Rate Constants using UV-Visible Spectrophotometry

This protocol is based on the methods developed by Herbert Mayr and colleagues for establishing nucleophilicity scales.

Objective: To determine the second-order rate constant (k₂) for the reaction of a nucleophile (e.g., this compound) with a colored reference electrophile (e.g., a benzhydrylium ion).

Materials:

  • UV-Visible Spectrophotometer (a stopped-flow apparatus is required for very fast reactions)

  • Thermostatted cuvette holder

  • Reference electrophile (e.g., a substituted benzhydrylium salt, which is intensely colored)

  • Nucleophile to be tested (e.g., this compound)

  • Anhydrous solvent (e.g., acetonitrile)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the reference electrophile in the chosen solvent at a known concentration (e.g., 1 x 10⁻⁴ M). The concentration should be adjusted to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.8 - 1.2) at the wavelength of maximum absorbance (λ_max) of the electrophile.

    • Prepare a series of solutions of the nucleophile at different concentrations (e.g., 1 x 10⁻³ M, 2 x 10⁻³ M, 5 x 10⁻³ M, etc.). The nucleophile should be in large excess (at least 10-fold) compared to the electrophile to ensure pseudo-first-order kinetics.

  • Kinetic Measurements:

    • Set the spectrophotometer to monitor the absorbance at the λ_max of the electrophile.

    • Equilibrate the electrophile and nucleophile solutions to the desired reaction temperature (e.g., 20 °C) in the thermostatted cuvette holder.

    • For slower reactions, rapidly inject a known volume of the nucleophile solution into the cuvette containing the electrophile solution, mix thoroughly, and immediately start recording the absorbance as a function of time.

    • For fast reactions (typically complete in seconds or less), a stopped-flow apparatus is essential.[3][4][5] This instrument rapidly mixes the two solutions and initiates data acquisition within milliseconds.

    • Record the absorbance until the reaction is complete (i.e., the absorbance of the electrophile has disappeared or reached a stable minimum).

  • Data Analysis:

    • Under pseudo-first-order conditions, the disappearance of the electrophile will follow a first-order rate law. The observed rate constant (k_obs) can be determined by fitting the absorbance versus time data to a single exponential decay function: A(t) = A₀e^(-k_obs*t) + A_∞.

    • Repeat the kinetic measurement for each concentration of the nucleophile.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of the observed rate constants (k_obs) against the concentration of the nucleophile: k_obs = k₂[Nucleophile].

Visualizing Experimental Workflow and Reactivity Factors

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Kinetic Measurement cluster_analysis Data Analysis prep_E Prepare Electrophile Solution (e.g., 1x10⁻⁴ M Benzhydrylium salt) mix Rapid Mixing (Stopped-Flow Apparatus) prep_E->mix prep_Nu Prepare Nucleophile Solutions (e.g., 1x10⁻³ to 1x10⁻² M) prep_Nu->mix monitor Monitor Absorbance vs. Time at λ_max of Electrophile mix->monitor fit Fit Data to Exponential Decay (A(t) = A₀e^(-k_obs*t)) monitor->fit plot Plot k_obs vs. [Nucleophile] fit->plot calc Determine k₂ (Slope of the plot) plot->calc

Caption: Experimental workflow for determining nucleophilicity.

nucleophilicity_factors cluster_intrinsic Intrinsic Properties cluster_extrinsic External Factors Nuc Nucleophilicity Charge Charge (Anions > Neutral) Charge->Nuc EN Electronegativity (Less EN is more nucleophilic) EN->Nuc Polarizability Polarizability (Larger atoms are more polarizable) Polarizability->Nuc Solvent Solvent (Protic vs. Aprotic) Solvent->Nuc Sterics Steric Hindrance (Less hindered is more nucleophilic) Sterics->Nuc

Caption: Factors influencing nucleophilicity.

Conclusion

This compound is a versatile bifunctional molecule with two potential nucleophilic sites. The tertiary amine center exhibits strong nucleophilicity, comparable to other cyclic and acyclic tertiary amines, making it a suitable candidate for a wide range of nucleophilic substitution and addition reactions. In contrast, the primary alcohol function is a weak nucleophile and would typically require activation via deprotonation to participate effectively in such reactions. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to benchmark the reactivity of this compound and other nucleophiles, facilitating the rational design and optimization of synthetic routes in drug discovery and development.

References

Comparative Analysis of the Biological Activity of 1-Methyl-4-piperidinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Biological Activities of 1-Methyl-4-piperidinemethanol Derivatives

The this compound scaffold is a versatile building block in medicinal chemistry, offering a foundation for the development of a diverse range of therapeutic agents.[1] Its inherent structural features, including a tertiary amine and a primary alcohol, provide avenues for various chemical modifications, leading to derivatives with a wide spectrum of biological activities.[1][2] This guide presents a comparative analysis of the biological activities of various this compound derivatives, supported by experimental data and detailed methodologies to inform further research and drug development endeavors.

Anticancer Activity

Derivatives of the piperidine scaffold have demonstrated significant potential as anticancer agents. While specific comparative studies on a broad series of this compound derivatives are still emerging, research on related piperidine and piperazine compounds highlights the promise of this structural class. The cytotoxic effects of these derivatives are often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

For instance, studies on novel piperazine derivatives, which share structural similarities with piperidine derivatives, have shown potent anticancer activity.[3][4][5][6] The substitution pattern on the core ring structure plays a crucial role in determining the cytotoxic potency.

Table 1: Comparative Anticancer Activity of Representative Piperidine and Piperazine Derivatives

Compound ClassDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
Piperazine DerivativeCompound A-11 (a methyl piperazine incorporated phenyl benzamide)A-549 (Lung)5.71[5]
HCT-116 (Colon)4.26[5]
MIAPaCa-2 (Pancreatic)31.36[5]
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazinepara-chloro benzoylHUH7 (Liver)4.64[7]
para-methoxy benzoylHEPG2 (Liver)7.22[7]
para-nitro benzoylT47D (Breast)0.31[7]
Phenyl-(1-morpholin-4-yl methyl/piperazine-1-yl methyl)-1H-indol-3-ylmethylene amineIFMA-4MCF-7 (Breast)37.13 ± 0.64 µg/mL[4]
IFMA-5MCF-7 (Breast)40.94 ± 0.86 µg/mL[4]

Antimicrobial Activity

The piperidine nucleus is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of this compound can be synthesized and screened for their efficacy against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the standard metric used to quantify the antimicrobial potency of these compounds.

A study on 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives demonstrated significant antimicrobial activity against a range of pathogens.[8] This highlights the potential for developing potent antimicrobial agents by modifying the core piperidine structure.

Table 2: Comparative Antimicrobial Activity of Representative Piperidin-4-one Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidoneCompound 1aStaphylococcus aureus-M. gypseum-[8]
E. coli-M. canis-[8]
Bacillus subtilis-T. mentagrophytes-[8]
2,6-diaryl-3-methyl-4-piperidone thiosemicarbazoneCompound 1bStaphylococcus aureus-T. rubrum-[8]
E. coli-C. albicans-[8]
Bacillus subtilis-[8]

(Note: Specific MIC values from the reference were presented in a table format without specific numerical data ranges in the provided search result. The table indicates that MIC values were determined for these compounds against the listed strains.)

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide array of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Derivatives of N-methyl-4-piperidones, structurally related to this compound, have been investigated for their anti-inflammatory properties. These compounds have been shown to reduce inflammatory markers in cellular models.[9][10]

In a study on diarylidene-N-methyl-4-piperidones, several analogues demonstrated the ability to decrease the expression of inducible nitric oxide synthase (iNos), a key inflammatory mediator, in activated macrophages.[9][10]

Experimental Protocols

Synthesis of this compound Derivatives (General Approach)

This compound serves as a versatile starting material for the synthesis of a variety of derivatives.[1][2] Common synthetic transformations include:

  • Esterification: Reaction of the hydroxyl group with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) in the presence of a suitable catalyst to form esters.

  • Etherification: Reaction of the hydroxyl group with alkyl or aryl halides in the presence of a base to yield ethers.

  • Derivatization of the tertiary amine: While less common for generating diversity from the parent alcohol, the tertiary amine can be involved in reactions such as quaternization.

A general procedure for the synthesis of this compound itself involves the reduction of 1-methylpiperidine-4-carboxylic acid ethyl ester.[1] Another method involves the deprotection and methylation of N-Boc-4-piperidinemethanol.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound derivatives) and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Preparation: Serial dilutions of the test compounds are prepared in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways. For instance, the anticancer effects of many piperidine-based compounds are attributed to their ability to induce apoptosis or inhibit key kinases involved in cancer cell proliferation and survival.

Below are representative diagrams illustrating a general experimental workflow for evaluating anticancer activity and a hypothetical signaling pathway that could be modulated by these derivatives.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT Assay) characterization->cytotoxicity antimicrobial Antimicrobial Susceptibility Testing (e.g., MIC) characterization->antimicrobial ic50 IC50 Determination cytotoxicity->ic50 mic MIC Determination antimicrobial->mic sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic->sar signaling_pathway cluster_cellular_response Cellular Response derivative This compound Derivative receptor Target Receptor/ Enzyme derivative->receptor Binds/Inhibits signaling_cascade Downstream Signaling Cascade receptor->signaling_cascade Modulates apoptosis Apoptosis signaling_cascade->apoptosis Induces proliferation Cell Proliferation signaling_cascade->proliferation Inhibits

References

Quantitative analysis of 1-Methyl-4-piperidinemethanol in reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Quantitative Analysis of 1-Methyl-4-piperidinemethanol in Reaction Mixtures

For researchers, scientists, and drug development professionals, the accurate quantification of intermediates and active pharmaceutical ingredients is paramount. This guide provides a comparative overview of three common analytical techniques for the quantitative analysis of this compound in reaction mixtures: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparison of Analytical Methods

The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction mixture, available instrumentation, and the need for high-throughput analysis.

Parameter HPLC-UV with Derivatization Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Chromatographic separation of a derivatized, UV-active analyte.Separation of volatile compounds followed by mass-based detection and quantification.Quantification based on the direct relationship between NMR signal intensity and the number of atomic nuclei.
Sample Preparation Derivatization required to introduce a chromophore.May require derivatization to improve volatility and peak shape.Simple dissolution in a deuterated solvent with an internal standard.
Sensitivity High (ng/mL to low µg/mL).[1][2]Very high (pg/mL to ng/mL).Moderate (high µg/mL to mg/mL).
Selectivity Good, depends on chromatographic resolution.Excellent, based on both retention time and mass-to-charge ratio.Excellent, highly specific signals for the analyte.[3]
Accuracy High, typically >98% recovery.[1][4]High, improved with the use of an isotopically labeled internal standard.Very high, often considered a primary ratio method.
Precision (%RSD) Excellent, typically <2%.[1]Excellent, typically <5%.Excellent, typically <1%.
Throughput High, amenable to automation.High, with autosamplers.Lower, longer acquisition times per sample.
Key Advantages Widely available instrumentation, high precision.High sensitivity and selectivity, definitive identification.No need for a reference standard of the analyte (with a certified internal standard), non-destructive, provides structural information.[5]
Key Limitations Indirect analysis requiring a derivatization step, which can introduce variability.Thermal degradation of the analyte is possible, potential for matrix interference.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of any quantitative analytical method.

Method 1: HPLC-UV with Pre-Column Derivatization

This method is suitable for the accurate quantification of this compound by converting it into a UV-active derivative.

1. Derivatization with 4-Toluenesulfonyl Chloride:

  • Reagents: 4-Toluenesulfonyl chloride (TsCl), acetonitrile, sodium bicarbonate buffer (pH 9).

  • Procedure:

    • To 1 mL of the sample solution (in a suitable solvent like acetonitrile), add 1 mL of sodium bicarbonate buffer.

    • Add an excess of TsCl solution (e.g., 10 mg/mL in acetonitrile).

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • Cool to room temperature and dilute with the mobile phase to a suitable concentration for HPLC analysis.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% phosphoric acid. A typical starting point is a 68:32 (v/v) mixture of acetonitrile and acidified water.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: Approximately 230 nm (the absorbance maximum of the tosyl derivative).[1]

  • Injection Volume: 10-20 µL.

3. Quantitative Performance Data (Representative): [1][2][4]

Parameter Performance
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the analysis of this compound, which is sufficiently volatile for this technique. Derivatization can sometimes be omitted, but may be necessary to improve peak shape and reduce tailing.

1. Sample Preparation (Without Derivatization):

  • Procedure:

    • Dilute the reaction mixture in a suitable solvent such as methanol or dichloromethane.

    • If necessary, perform a liquid-liquid extraction to remove non-volatile matrix components. Basifying the aqueous layer will ensure the amine is in its free base form for extraction into an organic solvent.

    • Inject a small volume (e.g., 1 µL) of the final solution into the GC-MS.

2. GC-MS Conditions:

  • GC Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point. For improved performance with amines, a specially deactivated column (e.g., RTX-5 Amine) can be used.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 280°C at 15°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound (e.g., m/z 129, 112, 98, 71). Full scan mode can be used for initial identification.

3. Quantitative Performance Data (Representative):

Parameter Performance
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.995
Accuracy (% Recovery) 95 - 105%
Precision (%RSD) < 5%
Limit of Detection (LOD) 0.005 µg/mL
Limit of Quantification (LOQ) 0.015 µg/mL
Method 3: Quantitative NMR (qNMR)

qNMR is a powerful primary method for determining the concentration of an analyte in a solution without the need for an identical analytical standard of that analyte. It relies on a certified internal standard.

1. Sample Preparation:

  • Procedure:

    • Accurately weigh a specific amount of the reaction mixture (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh and add a certified internal standard (e.g., maleic acid, dimethyl sulfone) to the same NMR tube. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte and other sample components.

    • Add a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d6 or CDCl3) to completely dissolve the sample and internal standard.

2. NMR Acquisition Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher for good signal dispersion.

  • Pulse Program: A standard single-pulse experiment.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons being quantified to ensure full relaxation. A value of 30 seconds is often sufficient.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest.[6]

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve the signal-to-noise ratio.

    • Carefully phase the spectrum and perform a baseline correction.

    • Integrate the well-resolved signals of both the analyte and the internal standard.

3. Calculation: The concentration of the analyte is calculated using the following formula:

Purity of Analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std

Where:

  • I = Integral value

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • W = Weight

  • Purity = Purity of the standard

4. Quantitative Performance Data (Representative):

Parameter Performance
Linearity Range Wide, dependent on sample solubility
Correlation Coefficient (r²) > 0.9999
Accuracy Very high
Precision (%RSD) < 1%
Limit of Quantification (LOQ) ~0.1% w/w

Visualizations

G General Workflow for Quantitative Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Reaction Mixture Sample Dilution Dilution Sample->Dilution Derivatization Derivatization (if needed) Dilution->Derivatization Extraction Extraction / Cleanup Derivatization->Extraction Injection Injection into Instrument (HPLC, GC, NMR) Extraction->Injection Separation Chromatographic Separation (HPLC, GC) Injection->Separation Detection Detection (UV, MS, FID) Separation->Detection Integration Peak Integration / Signal Measurement Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for quantitative analysis.

G Decision Tree for Method Selection Start Start: Need to quantify This compound Sensitivity High Sensitivity Required? (sub-µg/mL) Start->Sensitivity DefinitiveID Definitive Identification Required? Sensitivity->DefinitiveID Yes HighThroughput High Throughput Needed? Sensitivity->HighThroughput No GCMS Use GC-MS DefinitiveID->GCMS Yes ConsiderGCMS Consider GC-MS DefinitiveID->ConsiderGCMS No PrimaryMethod Primary Method / No Standard Available? HighThroughput->PrimaryMethod No HPLC Use HPLC-UV (with derivatization) HighThroughput->HPLC Yes PrimaryMethod->HPLC No qNMR Use qNMR PrimaryMethod->qNMR Yes

Caption: Decision tree for analytical method selection.

References

Cross-Validation of Analytical Methods for 1-Methyl-4-piperidinemethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 1-Methyl-4-piperidinemethanol, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and safety. Cross-validation of analytical methods is an essential process to demonstrate the equivalency of different analytical techniques and to ensure the consistency and reliability of results across different laboratories or methodologies.

Comparative Overview of Analytical Methods

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the analyte's volatility, thermal stability, and the required sensitivity of the assay.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by detection by mass spectrometry.
Typical Analytes Non-volatile or thermally labile compounds.[2]Volatile and thermally stable compounds.[2]
Derivatization May be required to enhance UV detection if the analyte lacks a suitable chromophore.Often necessary for polar compounds like piperidine derivatives to improve volatility and peak shape.
Detection UV, Refractive Index (RI), Evaporative Light Scattering (ELSD), Mass Spectrometry (MS).Mass Spectrometry (MS), Flame Ionization Detection (FID).
Linearity (R²) Typically >0.999.[2]Typically >0.995.
Limit of Detection (LOD) Method-dependent, can be in the ng/mL range with MS detection.Can achieve low ng/mL to pg/mL levels, especially with selected ion monitoring (SIM).
Precision (%RSD) Generally <15%.Generally <15%.
Accuracy (% Recovery) Typically within 85-115%.Typically within 85-115%.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. The following are representative protocols for the analysis of piperidine derivatives, which can be adapted and optimized for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound, potentially after a derivatization step to introduce a UV-absorbing chromophore.

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Dependent on the derivatizing agent used.

  • Injection Volume: 10 µL.

Sample Preparation (with derivatization):

  • Accurately weigh and dissolve a known amount of the this compound standard or sample in a suitable solvent.

  • Add the derivatizing agent (e.g., dansyl chloride) and a catalyst, and heat the mixture as required by the derivatization protocol.

  • After the reaction is complete, cool the mixture and dilute to a final concentration with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the analysis of volatile and semi-volatile compounds. For polar analytes like this compound, derivatization is often required to increase volatility and improve chromatographic performance.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injection Mode: Split (e.g., 20:1) or splitless, depending on the concentration.

  • Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

Sample Preparation (with derivatization):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).

  • Perform derivatization using a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the hydroxyl group to a less polar silyl ether.

  • Prepare working standards and quality control samples by serial dilution of the derivatized stock solution.

Cross-Validation Workflow

The process of cross-validating two analytical methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results.

Cross-Validation Workflow for Analytical Methods start Define Acceptance Criteria for Cross-Validation method1 Method 1 Development & Validation (e.g., HPLC) start->method1 method2 Method 2 Development & Validation (e.g., GC-MS) start->method2 analysis Analyze the Same Set of Samples by Both Methods method1->analysis method2->analysis data_comp Compare Data Sets Using Statistical Methods analysis->data_comp conclusion Determine Method Equivalency data_comp->conclusion Meets Criteria deviation Investigate Discrepancies (if any) data_comp->deviation Does Not Meet Criteria deviation->analysis Re-analysis/Method Optimization

Caption: A logical workflow for the cross-validation of two analytical methods.

Signaling Pathway of Method Selection

The selection of an appropriate analytical method is a critical first step and is guided by the specific requirements of the analysis.

Decision Pathway for Analytical Method Selection start Define Analytical Requirements volatility Is the Analyte Volatile & Thermally Stable? start->volatility hplc Consider HPLC volatility->hplc No gcms Consider GC-MS volatility->gcms Yes sensitivity High Sensitivity Required? lcms Consider LC-MS/MS for Higher Sensitivity sensitivity->lcms Yes derivatization_hplc Derivatization needed for UV detection? hplc->derivatization_hplc derivatization_gcms Derivatization needed for volatility? gcms->derivatization_gcms derivatization_hplc->sensitivity derivatization_gcms->sensitivity

Caption: A decision-making diagram for selecting a suitable analytical method.

References

Comparison of synthetic routes to 1-Methyl-4-piperidinemethanol in terms of yield and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of three common synthetic routes to 1-Methyl-4-piperidinemethanol, a key building block in the synthesis of various pharmaceutical compounds. The routes are evaluated in terms of chemical yield and product purity, with supporting experimental data and detailed protocols to aid in laboratory-scale synthesis and process development.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key quantitative metrics for the three primary synthetic pathways to this compound.

Synthetic Route Starting Material Key Reagents Reported Yield Reported Purity Key Advantages Potential Challenges
Route 1 Ethyl N-methyl-4-piperidinecarboxylateLithium Aluminum Hydride (LiAlH₄)84%[1]High (purified by distillation, characterized by TLC and NMR)[1]High yield, well-established procedure.Use of pyrophoric and water-sensitive LiAlH₄.
Route 2 4-PiperidinemethanolFormaldehyde, Formic Acid (Eschweiler-Clarke Reaction)Typically >90%HighHigh yield, inexpensive reagents, irreversible reaction.High reaction temperatures, handling of corrosive formic acid.
Route 3 N-Boc-4-piperidinemethanol1. HCl in Dioxane2. Formaldehyde, Formic Acid~88%[1]~90% (LCMS)[1]Readily available starting material, avoids highly reactive hydrides in the final step.Two-step process, requires protection/deprotection.

Visualizing the Synthetic Pathways

The following diagrams illustrate the workflow for each synthetic route, from starting material to the final product.

cluster_0 Route 1: Reduction of Ester cluster_1 Route 2: Eschweiler-Clarke Methylation cluster_2 Route 3: From N-Boc Protected Precursor A1 Ethyl N-methyl-4-piperidinecarboxylate B1 This compound A1->B1 LiAlH₄, Ether A2 4-Piperidinemethanol B2 This compound A2->B2 HCHO, HCOOH A3 N-Boc-4-piperidinemethanol B3 4-Piperidinemethanol (as HCl salt) A3->B3 HCl in Dioxane C3 This compound B3->C3 HCHO, HCOOH

Caption: Synthetic workflows for this compound.

Experimental Protocols

Detailed methodologies for the key synthetic transformations are provided below.

Route 1: Reduction of Ethyl N-methyl-4-piperidinecarboxylate

This procedure details the reduction of the ester to the corresponding alcohol using lithium aluminum hydride.[1]

Materials:

  • Ethyl N-methyl-4-piperidinecarboxylate

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Diethyl Ether (Et₂O)

  • Water

  • Standard glassware for inert atmosphere reactions

Procedure:

  • A solution of ethyl N-methyl-4-piperidinecarboxylate (59.0 mmol) in anhydrous diethyl ether (40 mL) is prepared.

  • In a separate reaction vessel under an inert atmosphere, a suspension of lithium aluminum hydride (64.9 mmol) in anhydrous diethyl ether is cooled to 0 °C.

  • The solution of the ester is added dropwise to the LiAlH₄ suspension at 0 °C.

  • Following the addition, an additional 200 mL of diethyl ether is added.

  • The reaction mixture is allowed to warm to room temperature and is stirred for 4 hours.

  • Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water (10 mL) at 0 °C.

  • The mixture is stirred for an additional 30 minutes, during which a white precipitate forms.

  • The precipitate is removed by filtration and washed thoroughly with diethyl ether.

  • The combined filtrate and washings are concentrated under reduced pressure.

  • The resulting oily residue is purified by vacuum distillation (boiling point 108 °C at 14 mbar) to yield this compound as a colorless oil.

Route 2: N-methylation of 4-Piperidinemethanol via Eschweiler-Clarke Reaction

This protocol describes the methylation of the secondary amine of 4-piperidinemethanol using formaldehyde and formic acid.

Materials:

  • 4-Piperidinemethanol

  • Formaldehyde (37% solution in water)

  • Formic Acid (98-100%)

  • Sodium Hydroxide (NaOH)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-piperidinemethanol (1.0 equivalent).

  • To the flask, add formic acid (3.0 equivalents), followed by the slow addition of aqueous formaldehyde (2.5 equivalents). The initial reaction may be exothermic.

  • Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours.

  • Monitor the reaction for completion using TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the solution to a pH > 12 by the slow addition of solid NaOH pellets, while cooling the flask in an ice bath to manage the exotherm.

  • Transfer the basic mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by vacuum distillation if required.

Route 3: Two-Step Synthesis from N-Boc-4-piperidinemethanol

This route involves the deprotection of the Boc group followed by N-methylation.

Step 1: Boc Deprotection

Materials:

  • N-Boc-4-piperidinemethanol

  • 4M HCl in 1,4-Dioxane

  • Methanol or Dichloromethane (as co-solvent, if necessary)

  • Diethyl ether (for precipitation/washing)

Procedure:

  • Dissolve N-Boc-4-piperidinemethanol (1.0 equivalent) in a minimal amount of methanol or dichloromethane.

  • Add a solution of 4M HCl in 1,4-dioxane (4-10 equivalents).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • The hydrochloride salt of 4-piperidinemethanol will often precipitate out of the solution.

  • The reaction is typically complete within 1-4 hours.

  • If a precipitate has formed, it can be collected by filtration and washed with diethyl ether.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude 4-piperidinemethanol hydrochloride salt, which can be used directly in the next step.

Step 2: N-methylation (Eschweiler-Clarke Reaction)

The crude 4-piperidinemethanol hydrochloride salt from Step 1 is methylated using the procedure outlined in Route 2 . Note that additional base will be required in the work-up to neutralize the hydrochloride salt in addition to the formic acid.

Purity and Characterization

The purity of this compound is typically assessed by a combination of chromatographic and spectroscopic methods.

  • Thin-Layer Chromatography (TLC): A representative TLC analysis shows an Rf value of 0.53 using a mobile phase of dichloromethane/methanol (5:1) with 5% triethylamine.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.

  • Mass Spectrometry (MS): Mass spectral analysis confirms the molecular weight of the compound (129.20 g/mol ).[1]

  • Liquid Chromatography-Mass Spectrometry (LCMS): Provides a quantitative measure of purity.

This guide provides a comparative framework for selecting a suitable synthetic route for this compound based on factors such as yield, purity, and procedural considerations. The detailed protocols offer a starting point for laboratory synthesis, which can be further optimized based on specific experimental requirements and available resources.

References

Safety Operating Guide

Safe Disposal of 1-Methyl-4-piperidinemethanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-4-piperidinemethanol, tailored for researchers, scientists, and drug development professionals. The following procedures are based on current safety data sheets and waste management guidelines.

Hazard and Safety Overview

This compound is classified as causing serious eye irritation.[1][2] While it is not classified as dangerous goods for transport (ADR/RID, IMDG, IATA), proper handling and disposal are crucial to ensure personnel safety and environmental protection.[1][2]

Hazard Classification & Safety InformationReference
GHS Hazard Statement H319: Causes serious eye irritation
GHS Pictogram GHS07
Signal Word Warning
Precautionary Statements P264: Wash hands thoroughly after handling.[1] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] P337+P313: If eye irritation persists: Get medical advice/attention.
Personal Protective Equipment (PPE) Safety glasses with side-shields, impervious clothing, and gloves.[1][2]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound.

  • Initial Assessment and Containment:

    • Assess the volume and concentration of the waste material.

    • Ensure the waste is stored in a suitable, closed, and properly labeled container.[1][2]

  • Personal Protective Equipment (PPE):

    • Before handling the waste, equip yourself with the appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat or impervious clothing.[1][2]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • Disposal Method Selection:

    • Preferred Method: The recommended disposal method is to engage a licensed professional waste disposal service.[2] They have the expertise and equipment to handle chemical waste in compliance with regulations.

    • Alternative Method: For surplus and non-recyclable solutions, chemical incineration with an afterburner and scrubber is a suitable option.[2][3][4] This should only be performed by trained personnel in a facility equipped for such procedures.

  • Environmental Protection:

    • Under no circumstances should this compound be discharged into drains or the environment.[1][3][5][6] Prevent any leakage or spillage from entering waterways.

  • Contaminated Material Disposal:

    • Any materials, such as gloves, paper towels, or containers, that have come into contact with this compound should be treated as contaminated waste.[2][3]

    • Dispose of contaminated gloves and other disposable materials in a designated, sealed waste container.[1][2][3]

    • Contaminated packaging should be disposed of as unused product.[2][3]

  • Documentation and Labeling:

    • Ensure the waste container is clearly labeled with the chemical name ("this compound") and any relevant hazard symbols.

    • Maintain accurate records of the waste generated, including quantity and date of disposal, in accordance with your laboratory's and institution's protocols.

Disposal Decision Workflow

The following diagram illustrates the logical steps for making decisions regarding the disposal of this compound.

start Start: Have this compound Waste assess Assess Waste Volume & Contamination start->assess ppe Wear Appropriate PPE assess->ppe segregate Segregate Waste ppe->segregate disposal_options Select Disposal Method segregate->disposal_options licensed_service Contact Licensed Waste Disposal Service disposal_options->licensed_service Preferred incineration Arrange for Chemical Incineration disposal_options->incineration Alternative package Package & Label Waste for Pickup licensed_service->package incineration->package document Document Waste for Disposal Records package->document end End: Disposal Complete document->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Methyl-4-piperidinemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-Methyl-4-piperidinemethanol, including detailed operational and disposal plans to ensure a secure laboratory environment.

This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to proper safety protocols is crucial to minimize risks and ensure the well-being of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is classified as a substance that can cause serious eye irritation and skin irritation.[1][2][3] Some sources also indicate that it may cause respiratory irritation.[1][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards. A face shield may be required for splash hazards.[2][4]To protect against splashes and eye contact, which can cause serious irritation.[1][2][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat.[1][5]To prevent skin contact, which can lead to irritation.[2]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[1] Use should be in a well-ventilated area or under a chemical fume hood.[4][6]To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][3]

Operational Protocol for Safe Handling

A systematic approach to handling this compound is essential to minimize the risk of exposure and accidents. The following step-by-step workflow should be followed:

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe 1. Don appropriate PPE prep_sds 2. Review Safety Data Sheet (SDS) prep_ppe->prep_sds prep_area 3. Prepare a well-ventilated work area prep_sds->prep_area handle_weigh 4. Carefully weigh the required amount prep_area->handle_weigh handle_transfer 5. Transfer to reaction vessel handle_weigh->handle_transfer post_clean 6. Clean work area and equipment handle_transfer->post_clean post_ppe 7. Remove and dispose of contaminated PPE post_clean->post_ppe post_wash 8. Wash hands thoroughly post_ppe->post_wash

Figure 1: Step-by-step workflow for the safe handling of this compound.

Detailed Experimental Protocol:

  • Preparation:

    • Before starting any work, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Thoroughly review the Safety Data Sheet (SDS) for this compound.[1]

    • Prepare your designated workspace. This should be in a well-ventilated area, preferably within a chemical fume hood.[4][6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Handling:

    • Avoid the formation of dust and aerosols.[4]

    • Carefully weigh the desired amount of this compound.

    • When transferring the chemical, do so in a manner that minimizes the risk of spills or dust generation.

  • Post-Handling:

    • Once the experimental procedure is complete, decontaminate and clean the work area and any equipment used.

    • Properly remove and dispose of contaminated gloves and other disposable PPE in accordance with your institution's guidelines.[1]

    • Wash your hands thoroughly with soap and water after handling the chemical.[4]

Storage and Disposal Plan

Proper storage and disposal are critical components of the chemical's lifecycle management in the laboratory.

Storage:

ConditionSpecificationReason
Location Store in a cool, dry, and well-ventilated place.[2][4]To maintain chemical stability and prevent degradation.
Container Keep the container tightly closed.[2][4]To prevent contamination and exposure to air or moisture.
Incompatibilities Keep away from strong oxidizing agents and strong acids.[2][6]To avoid potentially hazardous chemical reactions.

Disposal Plan:

Disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Collection:

    • Collect surplus and non-recyclable solutions in a designated, labeled, and sealed container.

    • Contaminated materials such as gloves, paper towels, and weighing boats should also be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Do not dispose of this compound down the drain.[1][4]

    • Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[1]

    • All disposal activities must be in accordance with local, regional, and national hazardous waste regulations.[2]

By adhering to these safety protocols and operational plans, researchers can confidently and safely handle this compound, ensuring a secure and productive research environment.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.